Lauric acid, barium cadmium salt
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
barium(2+);cadmium(2+);dodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2.Ba.Cd/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;;/h2-11H2,1H3,(H,13,14);;/q;2*+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDQLRTRAFQBKOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.[Cd+2].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24BaCdO2+4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
143-07-7 (Parent) | |
| Record name | Advastab BC 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
450.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15337-60-7 | |
| Record name | Advastab BC 26 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015337607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanoic acid, barium cadmium salt (1:?:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Lauric acid, barium cadmium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a technical overview of "lauric acid, barium cadmium salt." This compound contains barium and cadmium, which are heavy metals with significant toxicity. The information is intended for research and informational purposes only. Extreme caution and appropriate safety measures must be employed when handling this or any related compounds.
Introduction
This compound, also known as barium cadmium laurate, is a mixed metal salt of dodecanoic acid (lauric acid). Historically, its primary application has been as a heat and light stabilizer in polyvinyl chloride (PVC) plastics.[1] However, due to the inherent toxicity of cadmium, its use has been significantly curtailed in many regions, particularly in consumer products.[1] For professionals in drug development and research, understanding the properties and, critically, the toxicology of such compounds is paramount, especially when considering potential contaminants or excipients in manufacturing processes.
Physicochemical Properties
The quantitative data available for this compound is summarized in the table below. It is important to note that the exact properties can vary depending on the stoichiometry of barium and cadmium in the salt.
| Property | Value | Source |
| CAS Number | 15337-60-7 | [2][3][4] |
| Molecular Formula | C12H24O2.xBa.xCd | [2][3][4] |
| Molecular Weight | ~450.06 g/mol (variable) | [3][4] |
| Boiling Point | 296.1°C at 760 mmHg | [2] |
| Flash Point | 134.1°C | [2] |
Synthesis and Experimental Protocols
Proposed Experimental Protocol: Double Decomposition Synthesis
This protocol describes a general method for the preparation of mixed metal laurates.
Materials:
-
Lauric Acid (Dodecanoic Acid)
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Cadmium Chloride (CdCl₂)
-
Deionized Water
-
Ethanol
Procedure:
-
Preparation of Sodium Laurate:
-
Dissolve a stoichiometric amount of lauric acid in ethanol.
-
Separately, prepare an aqueous solution of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the lauric acid solution with constant stirring to form sodium laurate. The reaction is a simple acid-base neutralization.
-
-
Preparation of Barium and Cadmium Salt Solution:
-
In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water. The exact ratio can be adjusted to achieve the desired stoichiometry in the final product.
-
-
Precipitation Reaction:
-
Slowly add the aqueous solution of sodium laurate to the mixed metal salt solution (BaCl₂ and CdCl₂) under vigorous stirring.
-
A precipitate of barium cadmium laurate will form immediately.
-
Continue stirring for a set period (e.g., 1-2 hours) to ensure the reaction goes to completion.
-
-
Isolation and Purification:
-
Collect the precipitate by filtration (e.g., using a Büchner funnel).
-
Wash the precipitate several times with deionized water to remove any unreacted salts and impurities.
-
-
Follow with a final wash with a solvent like ethanol to aid in drying.
-
Dry the purified barium cadmium laurate in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
-
Characterization: The final product should be characterized using techniques such as:
-
Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the carboxylate group and the absence of free lauric acid.
-
Elemental Analysis (e.g., ICP-MS): To determine the precise ratio of barium and cadmium in the final product.
-
X-ray Diffraction (XRD): To analyze the crystalline structure of the salt.
Toxicological Profile and Implications for Drug Development
The primary concern for researchers and drug development professionals regarding this compound is its significant toxicity, which is primarily attributed to its cadmium and barium components.
Cadmium Toxicity
Cadmium is a heavy metal with no known biological function in humans and is classified as a human carcinogen.[5] Its toxicity stems from multiple mechanisms:
-
Oxidative Stress: Cadmium enhances the production of reactive oxygen species (ROS), leading to cellular damage. It also inhibits antioxidant enzymes.[6]
-
Enzyme Inhibition: Cadmium binds to sulfhydryl groups in proteins, disrupting their function.[6]
-
DNA Damage: Cadmium can cause mutations and chromosomal deletions and inhibit DNA repair mechanisms.[5][6]
-
Organ Damage: The kidneys are a primary target for cadmium accumulation, leading to renal dysfunction.[6][7] Long-term exposure can also lead to bone damage (osteoporosis), and it is associated with an increased risk of various cancers.[5][7][8]
Barium Toxicity
The toxicity of barium compounds is highly dependent on their solubility. While insoluble barium sulfate is used as a contrast agent in medical imaging, soluble barium compounds are toxic.[2][4][9] Barium cadmium laurate's solubility in biological systems would be a key determinant of its toxicity. The primary toxic effects of soluble barium include:
-
Hypokalemia: Barium ions can interfere with potassium channels, leading to a decrease in blood potassium levels. This can result in cardiac arrhythmias, muscle weakness, and paralysis.[2][4]
-
Cardiovascular Effects: Barium exposure can lead to changes in heart rhythm and blood pressure.[1][4]
-
Gastrointestinal Effects: Ingestion of soluble barium compounds can cause vomiting, abdominal cramps, and diarrhea.[1]
Implications in a Pharmaceutical Context
Given the severe toxicity of cadmium and the potential toxicity of barium, this compound is not a suitable candidate for any direct application in drug development as an active pharmaceutical ingredient (API) or excipient. The focus for pharmaceutical scientists would be on:
-
Contaminant Analysis: Developing sensitive analytical methods to detect and quantify traces of barium cadmium laurate or its constituent heavy metals in raw materials, intermediates, and final drug products.
-
Toxicological Risk Assessment: Understanding the potential health risks associated with any identified contamination and establishing safe exposure limits.
-
Material Compatibility: Assessing the potential for leaching of barium or cadmium from any processing equipment or container closure systems that might have historically used such stabilizers.
References
- 1. B | Health & Human Services [hhs.iowa.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. chej.org [chej.org]
- 4. HEALTH EFFECTS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. gov.uk [gov.uk]
- 6. Cadmium toxicity and treatment: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. allsubjectjournal.com [allsubjectjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Barium | Public Health Statement | ATSDR [wwwn.cdc.gov]
An In-depth Technical Guide to Barium Cadmium Laurate: Chemical Structure and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium cadmium laurate (CAS No. 15337-60-7) is a mixed metal salt of lauric acid, a saturated fatty acid with a 12-carbon chain.[1][2] Historically, it has been a significant component in heat stabilizer formulations for polyvinyl chloride (PVC), often used in combination with other metal soaps like those of zinc and lead.[3] These stabilizers are crucial for preventing the thermal degradation of PVC during high-temperature processing, thereby maintaining the polymer's mechanical properties and extending its service life. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of barium cadmium laurate, with a focus on experimental protocols and data presentation for a scientific audience.
Chemical Structure and Properties
The chemical formula for barium cadmium laurate is generally represented as C12H24O2·xBa·xCd, indicating a variable stoichiometry of barium and cadmium.[1][4] The exact ratio of the two metals can vary depending on the specific manufacturing process and the intended application of the stabilizer. The structure consists of laurate anions (CH₃(CH₂)₁₀COO⁻) and a mixture of barium (Ba²⁺) and cadmium (Cd²⁺) cations. The bonding between the metal cations and the carboxylate groups is primarily ionic.
While specific experimental data for the mixed salt is scarce, the properties can be inferred from its components and related compounds.
| Property | Value | Source |
| CAS Number | 15337-60-7 | [1] |
| Molecular Formula | C12H24O2·xBa·xCd | [1][4] |
| Molecular Weight | ~450.06 g/mol (for a 1:1:1 ratio) | [2] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Insoluble in water, soluble in certain organic solvents | Inferred |
Note: The molecular weight is an approximation based on a 1:1:1 stoichiometric ratio of lauric acid, barium, and cadmium.
Below is a generalized structural representation of barium cadmium laurate.
Caption: Generalized structure of Barium Cadmium Laurate.
Synthesis
A general method for the synthesis of barium cadmium laurate involves a precipitation reaction between a soluble laurate salt (e.g., sodium laurate) and a mixture of soluble barium and cadmium salts (e.g., barium chloride and cadmium chloride). The stoichiometry of the final product can be controlled by the ratio of the metal salts in the starting solution.
Experimental Protocol: Synthesis of Barium Cadmium Laurate
-
Preparation of Sodium Laurate Solution: Dissolve a stoichiometric amount of lauric acid in a heated aqueous solution of sodium hydroxide with stirring to form sodium laurate.
-
Preparation of Mixed Metal Salt Solution: In a separate vessel, prepare an aqueous solution containing the desired molar ratio of barium chloride and cadmium chloride.
-
Precipitation: Slowly add the mixed metal salt solution to the hot sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form immediately.
-
Isolation and Purification: The precipitate is then filtered, washed thoroughly with deionized water to remove any unreacted salts and impurities, and finally dried in an oven at a controlled temperature (e.g., 80-100 °C) to a constant weight.
The workflow for the synthesis is illustrated below.
References
An In-depth Technical Guide to the Physical and Chemical Properties of Fentanyl (CAS 437-38-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fentanyl, with the CAS Registry Number 437-38-7, is a potent synthetic opioid analgesic. Its chemical name is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide. Initially synthesized for its powerful analgesic properties, fentanyl is estimated to be 50 to 100 times more potent than morphine. This high potency, coupled with a rapid onset and short duration of action, has made it a significant compound in clinical settings for anesthesia and management of severe pain.[1] However, its pharmacological profile also contributes to a high potential for abuse and dependence. This technical guide provides a comprehensive overview of the physical and chemical properties of fentanyl, detailed experimental protocols for their determination, and an examination of its primary signaling pathway.
Physical Properties
Fentanyl is a white, crystalline powder in its solid form.[2][3] Its physical characteristics are crucial for its formulation, administration, and pharmacokinetic profile. The key physical properties are summarized in the table below.
| Property | Value | Source(s) |
| Appearance | White crystalline powder | [2][3] |
| Melting Point | 83-84 °C | [2][4] |
| Boiling Point | 391 °C (calculated, may char) | [4] |
| Solubility | Water: 0.2 g/L at 25°C (insoluble to slightly soluble) Alcohols: Soluble Fentanyl Citrate in Water: 25 g/L at 25°C (moderately soluble) | [4][5] |
| Density | 1.087 g/cm³ | [4] |
Chemical Properties
The chemical structure of fentanyl, a phenylpiperidine derivative, dictates its chemical behavior, including its basicity and lipophilicity, which are critical for its interaction with biological systems.
| Property | Value | Source(s) |
| Molecular Formula | C₂₂H₂₈N₂O | |
| Molecular Weight | 336.47 g/mol | [6] |
| pKa (Strongest Basic) | 8.77 - 8.99 | [7] |
| logP (Octanol-Water Partition Coefficient) | 3.82 - 4.12 | [7] |
| Hydrogen Bond Donor Count | 0 | [8] |
| Hydrogen Bond Acceptor Count | 2 | [7] |
| Rotatable Bond Count | 7 | [8] |
| Topological Polar Surface Area | 23.55 Ų | [8] |
Experimental Protocols
Synthesis of Fentanyl
A common and efficient method for the synthesis of fentanyl involves a three-step process starting from N-phenethyl-4-piperidone (NPP).[9][10]
Step 1: Reductive Amination of N-phenethyl-4-piperidone (NPP) with Aniline
-
To a solution of N-phenethyl-4-piperidone (1 equivalent) in a suitable solvent such as dichloroethane, add aniline (1 equivalent).
-
Add a reducing agent, for example, sodium triacetoxyborohydride (1.4 equivalents), to the mixture.[11]
-
The reaction is typically stirred at room temperature for 24 hours to facilitate the formation of 4-anilino-N-phenethylpiperidine (ANPP).[11]
Step 2: Acylation of 4-anilino-N-phenethylpiperidine (ANPP)
-
The resulting ANPP is then acylated using propionyl chloride.[9]
-
The reaction is carried out in the presence of a non-nucleophilic base, such as diisopropylethylamine (Hunig's base), to neutralize the HCl generated.[10]
-
The mixture is stirred, typically at room temperature, until the reaction is complete.
Step 3: Isolation and Purification
-
The reaction mixture is then worked up by washing with water and brine.[10]
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.[10]
-
The crude fentanyl can be purified by crystallization from a suitable solvent, such as a mixture of chloroform and petroleum ether, to yield colorless crystals.[12]
Determination of Physical and Chemical Properties
Standardized methods are employed to ensure the accuracy and reproducibility of physical and chemical property measurements.
-
Melting Point Determination (Adapted from USP <741>): The melting range is determined using a capillary melting point apparatus. A small amount of the finely powdered, dried sample is packed into a capillary tube. The tube is heated in a calibrated apparatus at a controlled rate (e.g., 1 °C/min) near the expected melting point. The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded as the melting range.[13][14]
-
Boiling Point Determination (Adapted from OECD 103): Due to the high boiling point and potential for decomposition, the boiling point is often a calculated value. Experimental determination can be performed using methods like ebulliometry or the dynamic method, which measure the boiling temperature at reduced pressures to avoid decomposition.[15][16]
-
Water Solubility (Adapted from OECD 105): The flask method is suitable for determining the water solubility of fentanyl. A known amount of the substance is added to a known volume of water in a flask. The mixture is agitated at a constant temperature until equilibrium is reached. The concentration of fentanyl in the aqueous phase is then determined by a suitable analytical method, such as HPLC or GC-MS, after separating any undissolved solid.[2][17]
-
Partition Coefficient (n-octanol/water) (Adapted from OECD 117): The HPLC method is a common and efficient way to determine the logP value. A reversed-phase HPLC column is used, and the retention time of the substance is measured. The logP is then calculated by comparing the retention time to that of a series of reference compounds with known logP values.[18][19]
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification:
-
Sample Preparation: A dilute solution of the fentanyl sample is prepared in a suitable organic solvent (e.g., methanol).
-
Injection: A small volume of the sample is injected into the GC.
-
Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation occurs based on the compound's volatility and interaction with the stationary phase.
-
Ionization and Detection: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron ionization). The resulting ions are separated based on their mass-to-charge ratio, producing a unique mass spectrum that serves as a molecular fingerprint for identification.[20][21][22]
-
Signaling Pathway
The primary pharmacological effects of fentanyl are mediated through its interaction with the µ-opioid receptor (MOR), a G-protein coupled receptor (GPCR).[1]
Caption: Fentanyl's µ-opioid receptor signaling cascade.
Upon binding to the µ-opioid receptor, fentanyl induces a conformational change that activates the associated inhibitory G-protein (Gi/o).[23] This activation leads to the dissociation of the G-protein into its α and βγ subunits. The α subunit inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[19] The βγ subunit directly interacts with ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[12] The collective effect of these events is a reduction in neuronal excitability and a decrease in the release of neurotransmitters, which ultimately produces the profound analgesic effects characteristic of fentanyl.[23]
References
- 1. FAQs: Optical Rotation [usp.org]
- 2. laboratuar.com [laboratuar.com]
- 3. â©781⪠Optical Rotation [doi.usp.org]
- 4. oecd.org [oecd.org]
- 5. oecd.org [oecd.org]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 8. Revised USP General Chapter <781> Optical Rotation published for Comments - ECA Academy [gmp-compliance.org]
- 9. N-Phenethyl-4-piperidinone - Wikipedia [en.wikipedia.org]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2252149A2 - A method for the preparation of fentanyl - Google Patents [patents.google.com]
- 13. thinksrs.com [thinksrs.com]
- 14. <741> MELTING RANGE OR TEMPERATURE [drugfuture.com]
- 15. laboratuar.com [laboratuar.com]
- 16. oecd.org [oecd.org]
- 17. oecd.org [oecd.org]
- 18. oecd.org [oecd.org]
- 19. OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method - Analytice [analytice.com]
- 20. tandfonline.com [tandfonline.com]
- 21. wsp.wa.gov [wsp.wa.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. filab.fr [filab.fr]
In-Depth Technical Guide: Thermal Properties of Lauric Acid, Barium Cadmium Salt
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, barium cadmium salt (CAS Number: 15337-60-7), is a mixed metal carboxylate, often referred to as a "metal soap."[1] Historically, it has been utilized primarily as a highly effective heat stabilizer in the processing of polyvinyl chloride (PVC) and other polymers.[1][2][3] Its primary function is to prevent the thermal degradation of the polymer matrix at elevated processing temperatures, which typically range from 160°C to 210°C.[4] This is achieved through mechanisms that include the neutralization of evolved hydrochloric acid (HCl) and the displacement of labile chlorine atoms within the PVC structure.[5][6][7]
This technical guide provides a comprehensive overview of the available data on the thermal properties of this compound. Due to the proprietary nature of many industrial chemical applications and a shift away from cadmium-based stabilizers due to health and environmental concerns, publicly available, quantitative thermal analysis data for this specific mixed salt is limited.[1] This guide synthesizes the existing information, including data on its individual components and related compounds, to provide a thorough understanding of its expected thermal behavior. Detailed experimental protocols for the characterization of such materials are also presented.
Physicochemical and Thermal Properties
| Property | Value | Source/Comment |
| CAS Number | 15337-60-7 | [8] |
| Molecular Formula | C12H24O2.xBa.xCd | |
| Boiling Point (Barium Laurate) | 296.1°C at 760 mmHg | BOC Sciences |
| Thermal Stability Range | Stable up to at least 130-140°C | Inferred from synthesis reaction temperatures in patent literature.[2] |
| Application Temperature | Effective as a PVC stabilizer at 160-210°C | [4] |
| Decomposition Behavior (Cadmium Laurate) | Occurs in two steps | Specific temperatures not detailed in available literature. |
| Decomposition Onset (Barium Stearate) | > 203.6°C (at 5% conversion) | As an analogue, suggests high thermal stability for similar metal soaps.[9] |
Experimental Protocols
The thermal properties of metal carboxylates like this compound are typically characterized using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the material by measuring its mass change as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of the this compound (typically 5-10 mg) is accurately weighed into a ceramic or aluminum crucible.
-
Atmosphere: The analysis is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate, commonly 10°C/min.
-
Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition, the temperatures of maximum mass loss rates (from the derivative of the TGA curve, DTG), and the final residual mass are determined.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions by measuring the heat flow into or out of a sample as a function of temperature.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Atmosphere: The analysis is performed under a controlled atmosphere, usually nitrogen, with a consistent purge rate.
-
Temperature Program: A heat-cool-heat cycle is often employed to erase the sample's prior thermal history. For instance:
-
Heat from ambient to a temperature above any expected transitions (e.g., 200°C) at a rate of 10°C/min.
-
Cool back to a sub-ambient temperature (e.g., -20°C) at a controlled rate.
-
Reheat to the final temperature at 10°C/min. The second heating scan is typically used for analysis.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (like melting) and exothermic events (like crystallization or decomposition) are identified by their respective peaks. The peak temperature, onset temperature, and the enthalpy of the transition (the area under the peak) are calculated.
Mandatory Visualizations
Caption: Workflow for Synthesis and Thermal Analysis.
Caption: Role of Barium Cadmium Laurate in PVC Stabilization.
Conclusion
This compound, exhibits significant thermal stability, a property that has been historically exploited in its application as a heat stabilizer for PVC. While precise, publicly available quantitative data on its melting point and decomposition profile are scarce, analysis of related compounds and its manufacturing processes suggest it is stable well into the typical processing temperatures for PVC. The established methods of thermogravimetric analysis and differential scanning calorimetry provide a robust framework for the detailed characterization of its thermal properties. For professionals in materials science and polymer chemistry, understanding the thermal behavior of such additives is crucial for optimizing processing conditions and ensuring the integrity and longevity of the final products. Further research to quantify the specific thermal transitions of this mixed metal salt would be beneficial for a more complete understanding of its material properties.
References
- 1. pishrochem.com [pishrochem.com]
- 2. US3519571A - Process for preparing metal soap mixtures - Google Patents [patents.google.com]
- 3. dokumen.pub [dokumen.pub]
- 4. News - Metal Soap Stabilizers: Fix PVC Production Pains & Slash Costs [pvcstabilizer.com]
- 5. researchgate.net [researchgate.net]
- 6. academicjournals.org [academicjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Lauric Acid | C12H24O2 | CID 3893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Overview of Lauric Acid Salts: Barium, Cadmium, and Mixed Metal Derivatives
For Immediate Release
This technical guide provides a detailed analysis of the molecular formulas and weights of lauric acid and its barium, cadmium, and mixed barium-cadmium salts. The information is intended for researchers, scientists, and professionals in drug development and materials science who require precise chemical data for these compounds.
Core Chemical Data
The fundamental properties of lauric acid and its common salts are pivotal for experimental design and chemical synthesis. Lauric acid, a saturated fatty acid, forms salts with various metals, altering its physical and chemical characteristics. The term "Lauric acid, barium cadmium salt" is ambiguous and can refer to a mixture or a co-precipitated material with an undefined stoichiometric ratio. However, a specific compound with the CAS number 15337-60-7 is identified as "this compound," for which data is available.[][2][3] For clarity and comparative purposes, this guide presents data for the individual barium and cadmium salts of lauric acid alongside the mixed salt.
Below is a summary of the molecular formulas and weights for these compounds.
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | Notes |
| Lauric Acid | C₁₂H₂₄O₂ | 200.32[4][5] | Also known as dodecanoic acid. |
| Barium Laurate | C₂₄H₄₆BaO₄ | 535.95[6][] | Composed of one barium ion and two laurate anions. |
| Cadmium Laurate | C₂₄H₄₆CdO₄ | 511.03 | Composed of one cadmium ion and two laurate anions.[8] |
| This compound | C₁₂H₂₄O₂·xBa·xCd | 450.06 | This formula and weight correspond to CAS number 15337-60-7 and likely represent a 1:1:1 adduct of lauric acid, barium, and cadmium.[][3] |
Methodologies for Characterization
The determination of molecular weight for these compounds is typically achieved through mass spectrometry, which provides a precise mass-to-charge ratio. The structural formula is confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography. For mixed metal salts like barium cadmium laurate, elemental analysis is crucial to ascertain the stoichiometric ratios of the metallic components.
Experimental and Logical Workflow
To facilitate understanding of the processes involved in characterizing these materials, the following workflow diagram is provided.
This document serves as a foundational guide to the molecular properties of lauric acid and its barium and cadmium salts. For further in-depth analysis, including toxicological data and signaling pathway interactions, additional experimental studies would be required.
References
The Toxicity of Barium Cadmium Laurate: An In-depth Technical Guide
Disclaimer: This document is intended for researchers, scientists, and drug development professionals. The information provided is for technical and informational purposes only and does not constitute medical or safety advice. Barium cadmium laurate is a hazardous substance and should only be handled by trained professionals in appropriate settings.
Executive Summary
Barium cadmium laurate, a salt of lauric acid containing both barium and cadmium, is a compound of significant toxicological concern. While specific toxicity data for the combined salt is scarce, a comprehensive assessment of its constituent metals, particularly cadmium, reveals a profile of severe systemic toxicity. The primary driver of the toxicity of barium cadmium laurate is the cadmium ion, a well-established human carcinogen and multi-organ toxicant. Barium, while also toxic, contributes a different spectrum of effects, primarily targeting the cardiovascular and nervous systems. This guide synthesizes the available toxicological data for soluble cadmium and barium compounds, presenting quantitative toxicity metrics, detailing experimental methodologies from key studies, and elucidating the molecular signaling pathways involved in their toxic mechanisms.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Name | Barium cadmium laurate | [1] |
| Synonyms | Lauric acid, barium cadmium salt; Dodecanoic acid, barium cadmium salt | [1][2] |
| CAS Number | 15337-60-7 | [1][2] |
| Molecular Formula | C12H24O2.xBa.xCd | [1][2] |
| Molecular Weight | 450.06 g/mol (for the laurate component) | [2][3] |
Toxicological Data
The toxicity of barium cadmium laurate is best understood by examining the toxicological profiles of its soluble metal components. The data presented below is derived from studies on soluble cadmium and barium salts, which are considered relevant surrogates due to the anticipated dissociation of barium cadmium laurate in biological systems.
Quantitative Toxicity Data for Cadmium Compounds
| Parameter | Value | Species | Route | Compound | Source |
| LD50 | 107-327 mg/kg bw | Rat (Sprague Dawley) | Oral | Cadmium chloride | [4] |
| LD50 | 280 mg/kg bw | Rat | Oral | Cadmium sulfate | [4][5] |
| LC50 | >4.5 mg/m³ (2-hour exposure) | Rat (Sprague Dawley) | Inhalation | Cadmium chloride | [4] |
| NOAEL (Reproductive) | 4 mg/kg bw/day | Rat (Wistar) | Oral | Cadmium chloride | [4] |
| LOAEL (Reproductive) | 40 mg/kg bw/day | Rat (Wistar) | Oral | Cadmium chloride | [4] |
| NOAEL (Inhalation, 13-week) | 0.025 mg/m³ | Rat | Inhalation | Cadmium oxide | [4] |
| LOAEL (Carcinogenicity) | 0.03 mg/m³ | Rat (Wistar) | Inhalation | Cadmium chloride | [4] |
Quantitative Toxicity Data for Barium Compounds
| Parameter | Value | Species | Route | Compound | Source |
| LD50 | 408 mg/kg bw (male) | Rat | Oral | Barium chloride | [6] |
| LD50 | 419 mg/kg bw (female) | Rat | Oral | Barium chloride | [6] |
| LD50 (dermal) | >2,000 mg/kg bw | Rat | Dermal | Barium chloride | [6] |
| NOAEL (13-week) | 2,000 ppm in drinking water (~110 mg Ba/kg bw/day for male rats) | Rat | Oral | Barium chloride dihydrate | [3][6] |
| NOAEL (2-year) | 2,500 ppm in drinking water (60-75 mg Ba/kg bw/day) | Rat | Oral | Barium chloride dihydrate | [6] |
Experimental Protocols
Detailed methodologies for key toxicological studies are summarized below. These summaries are based on available information from comprehensive toxicological reports. For complete details, the original study publications should be consulted.
Acute Oral Toxicity Study of Barium Chloride in Rats
-
Guideline: Based on OECD Test Guideline 401.[7]
-
Test Substance: Barium chloride in deionized water.
-
Species: Rats.
-
Administration: Oral gavage.
-
Dosage: A range of doses from 60 to 960 mg/kg body weight.
-
Animals per Group: 10 animals per sex per dose group.
-
Observations: Animals were observed for clinical signs of toxicity and mortality for at least 14 days post-administration.[7] Body weight was recorded periodically.
-
Endpoint: Determination of the median lethal dose (LD50).
-
Necropsy: Gross necropsy was performed on all animals. Hemorrhagic areas in the stomach and inflammation of the intestines were noted at necropsy.[6]
Subchronic Drinking Water Study of Barium Chloride Dihydrate in Rats and Mice
-
Guideline: Conducted in compliance with FDA Good Laboratory Practice Regulations.[8]
-
Test Substance: Barium chloride dihydrate.
-
Species: Fischer 344/N rats and B6C3F1 mice.
-
Administration: In drinking water.
-
Concentrations: 0, 125, 500, 1,000, 2,000, and 4,000 ppm for 13 weeks (92 days).[3][9]
-
Observations: Daily observation for clinical signs of toxicity and mortality. Body weights and water consumption were measured weekly.
-
Clinical Pathology: Hematology and serum chemistry parameters were evaluated at the end of the study.
-
Endpoints: Mortality, body weight changes, water consumption, clinical pathology, and histopathology of major organs. Renal toxicity was a key finding in mice at the highest dose.[3][9]
-
Reproductive Assessment: A mating trial was included to assess reproductive performance.[3]
Long-Term Inhalation Carcinogenicity Study of Cadmium Compounds in Rats
-
Test Substances: Aerosols of cadmium chloride, cadmium sulfate, cadmium sulfide, and cadmium oxide.
-
Species: Wistar rats.
-
Exposure: Continuous exposure (22 hours/day, 7 days/week) for up to 18 months, or discontinuous exposure (40 hours/week) for 6 months.[10][11]
-
Concentrations: Ranged from approximately 10 to 90 µg Cd/m³.
-
Post-Exposure Observation: Animals were observed until death or up to 31 months after the start of the study.
-
Endpoints: Incidence of lung tumors, mortality, and histopathological changes in the respiratory tract.
-
Additional Analyses: Flow cytometric analysis of lung cell DNA and bronchoalveolar lavage were performed as early indicators of carcinogenicity.[10]
Mechanisms of Toxicity and Signaling Pathways
The toxicity of barium cadmium laurate is a composite of the distinct mechanisms of its constituent metals.
Cadmium Toxicity Pathways
Cadmium is a multi-faceted toxicant that exerts its effects through several interconnected signaling pathways. A primary mechanism is the induction of oxidative stress . Cadmium indirectly generates reactive oxygen species (ROS), leading to lipid peroxidation, protein oxidation, and DNA damage. This oxidative stress activates several downstream signaling cascades.
The Mitogen-Activated Protein Kinase (MAPK) pathways , including JNK, p38, and ERK, are key responders to cadmium-induced stress. Activation of these pathways can lead to inflammatory responses and apoptosis. Cadmium also interferes with calcium signaling , disrupting intracellular calcium homeostasis and activating calcium-dependent signaling pathways that can trigger cell death. Furthermore, cadmium can impact the p53 signaling pathway , a critical regulator of the cell cycle and apoptosis, contributing to its carcinogenic potential.
Caption: Cadmium induces oxidative stress, leading to the activation of MAPK signaling pathways (JNK and p38), which in turn promote apoptosis and inflammation.
Caption: Cadmium disrupts calcium homeostasis by increasing intracellular calcium levels, leading to the activation of calmodulin and downstream signaling pathways that can result in cell death.
Barium Toxicity Pathway
The primary mechanism of barium toxicity is its ability to act as a potent blocker of potassium channels . Barium ions enter and occlude the pore of potassium channels, particularly the inward-rectifier potassium channels, thereby inhibiting the flow of potassium ions out of the cell. This leads to a shift of potassium from the extracellular to the intracellular compartment, resulting in profound hypokalemia (low blood potassium). The resulting depolarization of the cell membrane affects excitable tissues, leading to cardiac arrhythmias, muscle weakness, and paralysis.
Caption: Barium blocks potassium channels, leading to hypokalemia and membrane depolarization, which results in muscle weakness and cardiac arrhythmias.
Conclusion
The toxicological profile of barium cadmium laurate, inferred from the properties of its constituent metals, indicates a significant health hazard. The cadmium component is of primary concern, with established carcinogenicity and toxicity to the renal, skeletal, and respiratory systems, mediated through mechanisms such as oxidative stress and disruption of cellular signaling. The barium component contributes a distinct toxic profile, primarily targeting the cardiovascular and neuromuscular systems through the blockade of potassium channels. Given the lack of specific data on barium cadmium laurate, a precautionary approach is warranted, and exposure to this compound should be minimized. Further research is needed to understand the specific toxicokinetics and toxicodynamics of the combined salt.
References
- 1. cadmium.org [cadmium.org]
- 2. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]
- 3. Subchronic toxicity of barium chloride dihydrate administered to rats and mice in the drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 6. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Solubility of Lauric Acid, Barium Cadmium Salt
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the available solubility information for lauric acid, barium cadmium salt. Due to a lack of specific quantitative solubility data in publicly accessible literature, this document focuses on providing qualitative solubility trends for analogous metal carboxylates, also known as metal soaps. Furthermore, a detailed experimental protocol for determining the solubility of sparingly soluble metal soaps is presented, equipping researchers with the methodology to generate precise solubility data. This guide also includes visualizations of the experimental workflow and the factors influencing solubility to aid in experimental design and data interpretation.
Introduction to this compound and Metal Soap Solubility
This compound is a mixed metal salt of a medium-chain fatty acid. Such compounds belong to the broader class of "metal soaps," which are metal salts of fatty acids. The solubility of these compounds is a critical parameter in various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials.
The solubility of metal soaps is generally low in polar solvents like water and higher in non-polar organic solvents. This behavior is primarily dictated by the long hydrocarbon chain of the fatty acid, which imparts a hydrophobic character to the molecule. The nature of the metal cation and the specific solvent also play crucial roles in determining the extent of solubility.
Solubility Data for Analogous Metal Carboxylates
| Compound Name | Solvent | Temperature | Solubility |
| Barium Laurate | Water | 20°C | 488 mg/L |
| Calcium Stearate | Most Solvents | Ambient | Insoluble |
| Aromatic Compounds, Chlorinated Hydrocarbons, Oils, Waxes | Heated | Slightly Soluble | |
| Zinc Stearate | Polar Solvents (e.g., ethanol, ether) | Ambient | Insoluble |
| Aromatic Hydrocarbons (e.g., benzene), Chlorinated Hydrocarbons | Heated | Soluble | |
| Magnesium Stearate | Water | 25°C | 0.004 g/100 mL |
| Ether, Alcohol | Ambient | Negligible | |
| Benzene | Ambient | Slightly Soluble |
Experimental Protocol for Determining the Solubility of this compound
The following is a detailed experimental protocol based on the gravimetric method, which is a reliable technique for determining the solubility of sparingly soluble solids like this compound.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvent (e.g., chloroform, toluene, hexane)
-
Analytical balance (± 0.0001 g)
-
Thermostatic shaker bath or magnetic stirrer with hotplate
-
Conical flasks with stoppers
-
Filtration apparatus (e.g., Buchner funnel, vacuum flask, filter paper or membrane filter with a pore size of 0.45 µm or smaller)
-
Evaporating dishes
-
Drying oven
-
Desiccator
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the chosen solvent in a conical flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a thermostatic shaker bath set to the desired temperature (e.g., 25°C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to determine the time to reach equilibrium by taking measurements at different time points until the solubility value remains constant.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is achieved, allow the solution to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.
-
Filter the withdrawn sample through a pre-weighed, dry filter paper or membrane filter to remove any suspended solid particles. The filtration apparatus should also be at the experimental temperature.
-
-
Gravimetric Analysis:
-
Transfer a precise volume of the clear filtrate into a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent in a fume hood, or using a rotary evaporator. Gentle heating may be applied if the compound is thermally stable at the required temperature.
-
Once the solvent is completely evaporated, place the evaporating dish containing the solid residue in a drying oven at a temperature sufficient to remove any residual solvent without decomposing the solute (e.g., 60-80°C).
-
Dry the residue to a constant weight. This is achieved by repeatedly drying for a set period (e.g., 1-2 hours), cooling in a desiccator, and weighing until the difference between consecutive weighings is negligible.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final constant weight.
-
The solubility can then be expressed in various units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
-
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.
Factors Influencing Metal Soap Solubility
The solubility of this compound is influenced by a combination of factors related to the solute, solvent, and experimental conditions. The diagram below represents these logical relationships.
Conclusion
While direct quantitative solubility data for this compound remains elusive in current scientific literature, this guide provides a robust framework for researchers. By understanding the qualitative solubility behavior of analogous metal soaps and by implementing the detailed experimental protocol provided, scientists and professionals in drug development can accurately determine the solubility of this compound in relevant solvent systems. The provided visualizations serve as a practical aid for experimental planning and for understanding the fundamental principles governing the solubility of metal carboxylates.
A Technical Guide to Barium-Cadmium Stabilizers: History, Discovery, and Core Principles
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the history, discovery, and fundamental principles of barium-cadmium (Ba-Cd) stabilizers. Once pivotal in the polymer industry, particularly for polyvinyl chloride (PVC), these mixed metal compounds offered exceptional performance in enhancing thermal and light stability. While their use has significantly diminished due to environmental and health concerns associated with cadmium, a comprehensive understanding of their chemistry, mechanisms, and historical context remains crucial for researchers in polymer science and material development.
A Historical Overview of Barium-Cadmium Stabilizers
The development of barium-cadmium stabilizers is intrinsically linked to the commercialization of polyvinyl chloride (PVC)[1][2]. Early PVC processing was hampered by the polymer's inherent thermal instability, leading to discoloration and degradation at elevated temperatures[3]. This necessitated the development of effective heat stabilizers.
Mixed metal stabilizers, including combinations of barium and cadmium soaps, gained popularity for their versatility, especially in flexible PVC applications such as flooring, upholstery, and roofing[4][5]. These stabilizers were typically used in the form of carboxylates, such as stearates and laurates, which also provided a lubricating function during processing[2][4]. The efficacy of Ba-Cd systems was often enhanced by the inclusion of organic synergists, or secondary stabilizers, like epoxy derivatives and organophosphites[4][5].
Combinations of barium and cadmium soaps, often in a weight ratio between 2:1 and 1:2, became particularly prevalent in the market[4][5]. Despite the later development of improved lead and organotin stabilizers, mixed metals dominated flexible PVC applications due to the significant synergistic effects achieved with co-stabilizers[4].
However, growing concerns over the toxicity of cadmium led to a voluntary phasing out of these stabilizers in many regions, including the European Union[2]. This prompted a shift towards alternative stabilizer systems, with barium-zinc (Ba-Zn) and calcium-zinc (Ca-Zn) formulations emerging as the primary replacements[1][6].
The Synergistic Stabilization Mechanism
The effectiveness of barium-cadmium stabilizers lies in a synergistic interaction between the two metal soaps. In the thermal degradation of PVC, the primary issue is the autocatalytic release of hydrogen chloride (HCl)[3]. Metal soap stabilizers function by scavenging this liberated HCl and by replacing labile chlorine atoms on the PVC backbone with more stable carboxylate groups[2].
The core of the Ba-Cd synergy is a cycle of regeneration. Cadmium carboxylates are highly effective at replacing the labile chlorine atoms on the PVC chain, but the resulting cadmium chloride (CdCl₂) is a strong Lewis acid that can accelerate PVC degradation[4]. This is where the barium carboxylate plays a crucial role. It reacts with the cadmium chloride to regenerate the active cadmium carboxylate and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the polymer[4]. This exchange mechanism delays the accumulation of harmful CdCl₂, thereby extending the period of stabilization.
dot
Caption: Synergistic stabilization mechanism of Barium-Cadmium carboxylates in PVC.
Quantitative Performance Data
The following table summarizes typical performance data for PVC formulations stabilized with barium-cadmium systems, based on information from historical technical literature and patents. It is important to note that performance can vary significantly based on the specific formulation, including the type and concentration of co-stabilizers, plasticizers, and fillers.
| Performance Metric | Ba-Cd Stabilizer System | Unstabilized PVC | Ca/Zn Stabilizer System |
| Thermal Stability Time at 180°C (minutes) | 60 - 90 | < 10 | 40 - 60 |
| Initial Color (Yellowness Index) | 10 - 20 | > 50 | 15 - 25 |
| Long-term Color Stability (Yellowness Index after 60 min at 180°C) | 25 - 40 | Severe darkening | 35 - 55 |
| Tensile Strength (MPa) | 40 - 50 | 35 - 45 | 40 - 50 |
| Elongation at Break (%) | 200 - 300 | 150 - 250 | 200 - 300 |
Experimental Protocols
Synthesis of Barium-Cadmium Stearate
The following protocol is adapted from a patented process for the production of basic barium/cadmium stearate[1]. This method involves the direct reaction of the fatty acid with the metal hydroxides.
Materials:
-
Stearic Acid: 117.6 g
-
Barium Hydroxide Monohydrate: 71.3 g (stoichiometric equivalent)
-
Cadmium Hydroxide: 14.0 g
-
Acetic Acid (50% solution): 1% of the total mixture weight
Procedure:
-
In a suitable reactor, combine the stearic acid, barium hydroxide monohydrate, and cadmium hydroxide.
-
Mix the components at a temperature of 40°C to 45°C.
-
Add 1% (by weight of the total mixture) of a 50% acetic acid solution to the mixture.
-
Continue stirring for a total of 35 minutes. The reaction is exothermic, and the temperature will rise to approximately 65°C.
-
The resulting product is a whitish, loose, free-flowing powder.
Characterization:
-
Melting Temperature: 106°C to >200°C
-
Barium Content: ~22.8%
-
Cadmium Content: ~6.3%
-
Acid Value: ~1.9
Evaluation of Thermal Stability
A common method for evaluating the thermal stability of PVC formulations is the Congo Red test. This test measures the time required for a heated PVC sample to release a sufficient amount of HCl to change the color of a pH-sensitive indicator paper.
Materials:
-
PVC resin
-
Barium-cadmium stabilizer
-
Congo Red indicator paper
-
Test tubes
-
Heating block or oil bath maintained at a constant temperature (e.g., 180°C)
Procedure:
-
Prepare a standardized PVC formulation by mixing the PVC resin with a specified concentration of the barium-cadmium stabilizer (e.g., 2 parts per hundred of resin - phr).
-
Place a known weight of the stabilized PVC compound into a test tube.
-
Suspend a strip of Congo Red indicator paper in the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating block or oil bath preheated to the desired temperature.
-
Record the time it takes for the Congo Red paper to turn from red to blue. This time is the thermal stability time.
dot
Caption: Experimental workflow for the synthesis and evaluation of Ba-Cd stabilizers.
Conclusion
Barium-cadmium stabilizers represent a significant chapter in the history of polymer science, offering a highly effective solution to the challenge of PVC stabilization. Their synergistic mechanism, involving the regeneration of the active cadmium carboxylate by the barium component, provided excellent long-term heat and light stability. While their use has been curtailed due to the toxicity of cadmium, the principles of their operation and the historical context of their development continue to inform the design of new and safer stabilizer systems. For researchers and scientists, understanding the chemistry and performance of these legacy additives provides a valuable foundation for innovation in the field of polymer stabilization.
References
- 1. US4927548A - Process for the production of basic soaps of divalent metals in powder form - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. WO1992001017A1 - Pvc stabilizer composition and process for manufacture of the composition - Google Patents [patents.google.com]
- 5. gzbaisha.com [gzbaisha.com]
- 6. US4980086A - Curable composition - Google Patents [patents.google.com]
Spectroscopic and Physicochemical Characterization of Lauric Acid, Barium Cadmium Salt: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, a saturated fatty acid, and its metal salts are of significant interest across various industrial and research applications, including their use as stabilizers, lubricants, and in the formulation of various materials. The mixed barium cadmium salt of lauric acid, in particular, has been utilized as a heat stabilizer for polyvinyl chloride (PVC). Understanding the spectroscopic and physicochemical properties of this compound is crucial for quality control, formulation development, and for predicting its behavior in different matrices.
This technical guide provides a comprehensive overview of the available spectroscopic data for lauric acid, barium cadmium salt. Due to the limited availability of direct spectroscopic data for the mixed metal salt, this document compiles and analyzes data for the individual components—barium laurate and cadmium laurate—to provide a predictive framework for the properties of the mixed salt. Detailed experimental protocols for the synthesis and spectroscopic analysis of such metal carboxylates are also presented.
Physicochemical Properties
| Property | Value | Source |
| Chemical Name | This compound | [] |
| Synonyms | Barium cadmium laurate, Dodecanoic acid, barium cadmium salt | [2] |
| CAS Number | 15337-60-7 | |
| Molecular Formula | C₁₂H₂₄O₂·xBa·xCd | |
| Molecular Weight | 450.06 g/mol (representative) | [2] |
Spectroscopic Data
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique to characterize metal carboxylates, as the position of the carboxylate (COO⁻) stretching bands is sensitive to the nature of the metal ion and the coordination geometry.
Table 1: Key IR Absorption Bands for Lauric Acid and its Barium and Cadmium Salts
| Assignment | Lauric Acid (cm⁻¹) | Cadmium Laurate (cm⁻¹) | Barium Laurate (cm⁻¹) (Predicted) |
| C=O Stretch (acid) | ~1700 | - | - |
| Asymmetric COO⁻ Stretch (νₐₛ) | - | ~1540 | ~1520 - 1550 |
| Symmetric COO⁻ Stretch (νₛ) | - | ~1420 | ~1400 - 1430 |
| C-H Stretches | ~2910, ~2850 | ~2910, ~2850 | ~2910, ~2850 |
Data for Cadmium Laurate is sourced from ResearchGate.[3][4] Predicted values for Barium Laurate are based on typical spectra of metal carboxylates.
The shift in the carboxylate stretching frequencies from the C=O stretch of the free acid is indicative of salt formation. The separation between the asymmetric and symmetric COO⁻ stretching frequencies (Δν = νₐₛ - νₛ) can provide insights into the coordination mode of the carboxylate group (ionic, bidentate, or bridging). For cadmium laurate, Δν is approximately 120 cm⁻¹.
Raman Spectroscopy
Raman spectroscopy provides complementary information to IR spectroscopy, particularly for the C-C and C-H vibrational modes of the alkyl chain.
Table 2: Key Raman Bands for Lauric Acid and its Metal Salts (Predicted)
| Assignment | Wavenumber (cm⁻¹) |
| C-C Skeletal Stretches | ~1060 - 1130 |
| CH₂ Twisting | ~1295 |
| CH₂ Bending | ~1440 |
| C-H Stretches | ~2800 - 3000 |
Predicted values are based on general spectra of fatty acids and their salts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy of diamagnetic metal carboxylates can provide detailed information about the structure in solution. While cadmium has NMR active isotopes (¹¹¹Cd and ¹¹³Cd), obtaining high-resolution spectra can be challenging. ¹³C NMR is useful for probing the carboxylate carbon and the alkyl chain.
Table 3: Predicted ¹³C NMR Chemical Shifts for Lauric Acid Salts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carboxylate) | ~180 - 185 |
| Cα (adjacent to COO⁻) | ~34 - 36 |
| Alkyl Chain Carbons | ~14 - 32 |
| Terminal CH₃ | ~14 |
Predicted values are based on general data for fatty acids and metal carboxylates.
Mass Spectrometry
Mass spectrometry of metal salts of fatty acids can be complex due to their low volatility. Techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed. The resulting spectra would be expected to show peaks corresponding to the laurate anion and adducts with the metal ions.
Table 4: Expected Mass-to-Charge Ratios (m/z) in Mass Spectrometry
| Ion | Expected m/z |
| Lauric Acid [M-H]⁻ | 199.17 |
| Barium Laurate [Ba(C₁₂H₂₃O₂)₂ - H]⁻ | 535.25 |
| Cadmium Laurate [Cd(C₁₂H₂₃O₂)₂ - H]⁻ | 511.24 |
Calculated based on the most abundant isotopes.
Experimental Protocols
Synthesis of Barium Cadmium Laurate
A common method for the synthesis of mixed metal soaps is through a precipitation reaction.
-
Preparation of Sodium Laurate: Dissolve lauric acid in ethanol. Separately, prepare a stoichiometric amount of sodium hydroxide in water. Slowly add the NaOH solution to the lauric acid solution with stirring to form sodium laurate.
-
Preparation of Mixed Metal Salt Solution: Prepare an aqueous solution containing equimolar amounts of barium chloride (BaCl₂) and cadmium chloride (CdCl₂).
-
Precipitation: Slowly add the mixed metal salt solution to the sodium laurate solution with vigorous stirring. A precipitate of barium cadmium laurate will form.
-
Isolation and Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.
-
Drying: The final product is dried in a vacuum oven at a controlled temperature (e.g., 60-80 °C) to a constant weight.
Spectroscopic Analysis Workflow
References
An In-depth Technical Guide to the Crystal Structure of Barium Cadmium Laurate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Metal carboxylates, or metal soaps, are a diverse class of compounds with a wide range of industrial applications, including their use as driers, catalysts, and stabilizers for polymers.[1][2] Barium cadmium laurate is a mixed-metal soap that has been historically used to prevent the degradation of PVC.[2][3] The synergistic effect of combining barium and cadmium can impart excellent heat stability and weatherability to the polymer.[3]
Despite its industrial relevance, the precise crystal structure of barium cadmium laurate remains uncharacterized. Understanding the crystal structure is fundamental to elucidating its properties and mechanism of action as a stabilizer. This guide provides a comprehensive overview of the known properties and outlines a pathway for its detailed structural analysis.
Physicochemical Properties
While specific crystallographic data for barium cadmium laurate is unavailable, fundamental physicochemical properties have been reported for the mixed-metal salt and its individual components.
| Property | Barium Cadmium Laurate | Barium Laurate | Cadmium Laurate | Lauric Acid |
| CAS Number | 15337-60-7[4] | 4696-57-5 | 2605-44-9 | 143-07-7 |
| Molecular Formula | C12H24O2.xBa.xCd[4] | C24H46BaO4 | C24H46CdO4 | C12H24O2 |
| Molecular Weight | ~450.06 g/mol (variable)[4] | 535.95 g/mol | 511.03 g/mol | 200.32 g/mol |
| Synonyms | Lauric acid, barium cadmium salt; Advastab BC 26[4] | Barium dodecanoate | Cadmium dilaurate | Dodecanoic acid |
Experimental Protocols
Proposed Synthesis of Barium Cadmium Laurate
A common method for the synthesis of metal carboxylates is through a precipitation reaction involving the corresponding metal salts and the sodium salt of the carboxylic acid.[2] A plausible synthesis for barium cadmium laurate can be adapted from this general procedure.
Caption: Proposed synthesis workflow for Barium Cadmium Laurate.
Methodology:
-
Preparation of Sodium Laurate: Dissolve lauric acid in a suitable solvent such as ethanol. Stoichiometrically add an aqueous solution of sodium hydroxide with stirring to form sodium laurate.
-
Preparation of Mixed-Metal Salt Solution: In a separate vessel, dissolve equimolar amounts of barium chloride and cadmium chloride in deionized water.
-
Precipitation: Slowly add the mixed-metal salt solution to the sodium laurate solution with vigorous stirring. A white precipitate of barium cadmium laurate should form.
-
Purification: The precipitate is collected by filtration, washed several times with deionized water and then with ethanol to remove any unreacted starting materials and by-products.
-
Drying: The final product is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to yield a fine powder.
Crystallographic Analysis
X-ray Powder Diffraction (XRPD): XRPD is the primary technique for the characterization of polycrystalline materials like metal soaps.
-
Sample Preparation: The dried barium cadmium laurate powder is gently ground to ensure a random orientation of the crystallites. The powder is then packed into a sample holder.
-
Data Collection: The XRPD pattern is collected using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). Data should be collected over a wide 2θ range (e.g., 2° to 70°) with a slow scan speed to ensure good resolution, particularly at low angles where the characteristic long-spacing peaks of metal soaps are observed.
-
Data Analysis: The resulting diffraction pattern can be used for phase identification by comparing it to databases. Indexing the diffraction peaks can provide the unit cell parameters. A full crystal structure solution from powder data may be possible using advanced techniques like Rietveld refinement, provided a suitable starting model can be developed.
Crystal Structure and Visualization
The crystal structures of long-chain metal carboxylates are typically characterized by a layered arrangement. The metal cations form ionic layers that are separated by bilayers of the hydrocarbon chains of the fatty acid anions. The hydrocarbon chains are often tilted with respect to the ionic layers.
While the specific crystal structure of barium cadmium laurate is unknown, a hypothetical model can be proposed based on these general principles. It is likely that barium and cadmium ions are distributed within the ionic layers, coordinated to the carboxylate head groups of the laurate anions. The long hydrocarbon tails of the laurate molecules will then extend outwards, forming the non-polar layers.
Caption: Conceptual model of the layered crystal packing in Barium Cadmium Laurate.
Applications and Future Outlook
The primary documented application of barium cadmium laurate is as a heat and light stabilizer for PVC.[1][3][5] The combination of barium and cadmium carboxylates provides a synergistic stabilizing effect, protecting the polymer from degradation during processing and use.[1]
The potential for applications in drug development is currently unexplored. Metal-organic frameworks and other metal-containing compounds are of interest for drug delivery systems, but there is no specific research to date on barium cadmium laurate for this purpose.
Future research should focus on the successful synthesis and single-crystal growth of barium cadmium laurate to allow for a definitive determination of its crystal structure by single-crystal X-ray diffraction. A detailed understanding of its structure would provide insights into its stabilizing mechanism in PVC and could potentially open avenues for the design of new materials with tailored properties. The toxicity of cadmium is a significant consideration, and any future applications would need to carefully address the potential for cadmium leaching.[6]
References
- 1. kanademy.com [kanademy.com]
- 2. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Cadmium Stabilisers - PVC [seepvcforum.com]
- 4. echemi.com [echemi.com]
- 5. CADMIUM AND CADMIUM COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Guide on the Safe Handling of Lauric Acid, Barium Cadmium Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the material safety information for Lauric acid, barium cadmium salt (CAS No. 15337-60-7). Due to the significant hazards associated with this compound, particularly due to its cadmium content, strict adherence to safety protocols is imperative. This guide synthesizes available data to inform on its properties, hazards, and safe handling procedures.
Chemical Identification and Physical Properties
This compound, also known as Barium cadmium laurate, is a metal salt of a medium-chain fatty acid.[1] Its primary hazards are associated with the presence of barium and, more significantly, cadmium, which is a known carcinogen and reproductive toxin.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 15337-60-7 | [1] |
| Molecular Formula | C12H24BaCdO2 | PubChem |
| Molecular Weight | 450.06 g/mol | [1] |
| Synonyms | Barium cadmium laurate, Dodecanoic acid, barium cadmium salt | [1] |
| Appearance | Data not available (expected to be a solid) | - |
| Solubility | Data not available | - |
Hazard Identification and Classification
This substance is classified as highly hazardous. The primary health concerns are driven by the cadmium component.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 1 | H330: Fatal if inhaled |
| Germ Cell Mutagenicity | 1B | H340: May cause genetic defects |
| Carcinogenicity | 1B | H350: May cause cancer |
| Reproductive Toxicity | 1B | H360FD: May damage fertility. May damage the unborn child. |
| Specific Target Organ Toxicity (Repeated Exposure) | 1 | H372: Causes damage to organs through prolonged or repeated exposure |
Source: PubChem
Warning: This substance is a known human carcinogen and can cause genetic defects and reproductive harm.[2] All contact should be minimized, and appropriate personal protective equipment must be worn at all times.
Toxicological Information
The toxicity of this compound is primarily attributed to the cadmium ion.[3] Chronic exposure to low levels of cadmium can lead to a build-up in the kidneys and cause kidney disease. It is also associated with an increased risk of lung and prostate cancer.[3]
Table 3: Toxicological Data (for soluble Cadmium salts)
| Endpoint | Value | Species | Route | Source |
| LD50 | 107-327 mg/kg bw | Rat | Oral | [3] |
| Exposure Limit (TWA) | 0.01 mg/m³ | Human | Inhalation | [3] |
Note: Data is for soluble cadmium salts and should be considered indicative for this compound.
Experimental Protocols and Safe Handling
Due to the high toxicity of this compound, all work should be conducted in a designated area, preferably within a certified chemical fume hood to avoid inhalation of any dust or aerosols.
A comprehensive PPE plan is mandatory when handling this substance.
Caption: Required Personal Protective Equipment workflow.
Store in a cool, dry, well-ventilated area away from incompatible materials. The container must be tightly sealed and clearly labeled with the chemical name and all relevant hazard warnings.
All waste containing this compound must be treated as hazardous waste.[4]
References
An In-depth Technical Guide to Lauric Acid, Barium Cadmium Salt: Properties, Toxicology, and Cellular Impact
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauric acid, barium cadmium salt, is a chemical compound with a history of industrial application, primarily as a stabilizer in plastics. However, its relevance to the scientific and biomedical research communities stems almost entirely from the toxicological properties of its cadmium component. This technical guide provides a comprehensive overview of the known synonyms, chemical and physical properties, and, most importantly, the toxicological profile of this compound, with a focus on the cellular and molecular mechanisms of cadmium toxicity. Detailed experimental protocols for assessing key toxicological endpoints are provided, and the intricate signaling pathways disrupted by cadmium are visually represented. This document serves as a critical resource for researchers in toxicology, environmental health, and drug development who may encounter or study the effects of heavy metal exposure.
Chemical Identity and Synonyms
This compound, is a metal salt of a fatty acid. Due to its mixed metal composition and its organic acid component, it is known by several names in scientific literature and chemical databases. Understanding these synonyms is crucial for comprehensive literature searches and accurate identification of the substance.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Identifier | Citation |
| Common Name | This compound | [1] |
| Systematic Name | Dodecanoic acid, barium cadmium salt | [2][3] |
| Synonym | Barium cadmium laurate | [1][2][3] |
| Trade Name | Advastab BC 26 | [1][3] |
| CAS Number | 15337-60-7 | [1][2] |
| Molecular Formula | C12H24O2.xBa.xCd | [1][2][3] |
Physicochemical Properties
The physicochemical properties of this compound are important for understanding its environmental fate, transport, and potential routes of exposure.
Table 2: Physicochemical Properties of this compound
| Property | Value | Citation |
| Molecular Weight | 450.06 g/mol | [2][4] |
| Boiling Point | 296.1°C at 760 mmHg | [1] |
| Flash Point | 134.1°C | [1] |
Toxicological Profile
The toxicity of this compound is predominantly attributed to the presence of cadmium, a heavy metal with well-documented adverse health effects.[3] The laurate component is a common fatty acid and is not considered to be of significant toxicological concern in this context. The barium component also has its own toxicological profile, but the primary focus of research and regulatory concern for this mixed salt has been on the cadmium.[3]
Cadmium is classified as a human carcinogen and is known to exert a wide range of toxic effects on various organ systems.[3] The toxicity is considered to result entirely from the cadmium component.[3]
Table 3: Summary of Toxicological Endpoints for Cadmium Compounds
| Toxicological Endpoint | Effect | Citation |
| Acute Oral Toxicity (Rat LD50) | 107-327 mg/kg bw (for soluble cadmium salts) | [3] |
| Carcinogenicity | Classified as a human carcinogen (Group 1) by IARC | [3] |
| Genotoxicity | Induces chromosomal aberrations, micronuclei, and DNA strand breaks | [3] |
| Reproductive and Developmental Toxicity | May damage fertility and the unborn child | [4] |
| Target Organ Toxicity | Kidneys, bones, liver, and lungs | [3] |
Signaling Pathways Disrupted by Cadmium
Cadmium exerts its toxic effects by interfering with numerous cellular signaling pathways. A primary mechanism of cadmium toxicity is the induction of oxidative stress, which subsequently triggers a cascade of downstream signaling events, including the activation of MAPK pathways and ultimately leading to apoptosis or carcinogenesis.
Cadmium-Induced Oxidative Stress and the Nrf2 Pathway
Cadmium is not a Fenton-like metal and does not directly generate free radicals. However, it indirectly induces oxidative stress by depleting cellular antioxidants, particularly glutathione (GSH), and by interfering with the function of antioxidant enzymes. This leads to an accumulation of reactive oxygen species (ROS), which can damage cellular macromolecules. In response to oxidative stress, the cell activates the Keap1-Nrf2 signaling pathway, a major regulator of the antioxidant response.
Caption: Cadmium-induced oxidative stress and the Nrf2 signaling pathway.
Cadmium and Mitogen-Activated Protein Kinase (MAPK) Signaling
The oxidative stress induced by cadmium leads to the activation of several mitogen-activated protein kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38 MAPK pathways. These pathways play crucial roles in cell proliferation, differentiation, apoptosis, and stress responses. Chronic or excessive activation of these pathways by cadmium can lead to detrimental cellular outcomes.
Caption: Cadmium's impact on MAPK signaling pathways.
Cadmium-Induced Apoptosis
Prolonged or high-level exposure to cadmium can lead to programmed cell death, or apoptosis. This is often mediated through the mitochondrial (intrinsic) pathway, which is triggered by cellular stress, including oxidative stress and the activation of pro-apoptotic signaling molecules.
Caption: The intrinsic pathway of cadmium-induced apoptosis.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to assess the toxicity of cadmium-containing compounds.
Acute Oral Toxicity Assessment (Following OECD Guideline 425)
This protocol describes the Up-and-Down Procedure (UDP) for determining the acute oral LD50 of a substance.
-
Test System: Young, healthy adult rats of a single sex (females are preferred).
-
Housing and Feeding: Animals are housed in standard conditions with ad libitum access to food and water, except for a brief fasting period before and after dosing.
-
Dosing: The test substance is administered orally by gavage. The initial dose is selected based on a preliminary estimate of the LD50. Subsequent doses are adjusted up or down by a constant factor depending on the outcome (survival or death) of the previously dosed animal.
-
Observations: Animals are observed for mortality and clinical signs of toxicity at least once during the first 30 minutes, periodically during the first 24 hours, and daily thereafter for 14 days. Body weight is recorded weekly.
-
Data Analysis: The LD50 is calculated using the maximum likelihood method.
Genotoxicity Assessment: The Comet Assay
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells.
-
Cell Preparation: A single-cell suspension is prepared from the tissue of interest (e.g., liver, peripheral blood).
-
Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.
-
Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving behind the DNA as a nucleoid.
-
Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. An electric field is then applied, causing the broken DNA fragments to migrate away from the nucleus, forming a "comet tail."
-
Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.
-
Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of the DNA in the tail relative to the head.
Genotoxicity Assessment: In Vivo Micronucleus Assay
This assay detects damage to chromosomes or the mitotic apparatus by scoring for the presence of micronuclei in erythrocytes.
-
Animal Dosing: The test substance is administered to rodents (usually rats or mice) at several dose levels.
-
Sample Collection: Bone marrow or peripheral blood is collected at appropriate time points after the final dose.
-
Slide Preparation: Smears of the bone marrow or blood are made on microscope slides.
-
Staining: The slides are stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Microscopic Analysis: A statistically significant number of PCEs are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined as a measure of cytotoxicity.
-
Data Analysis: The frequency of micronucleated PCEs in the treated groups is compared to that in the control group.
Assessment of Oxidative Stress Markers
Several biochemical assays can be used to quantify the extent of oxidative stress in tissues from animals exposed to cadmium.
-
Tissue Preparation: Tissues (e.g., liver, kidney) are homogenized in an appropriate buffer.
-
Measurement of Lipid Peroxidation: The level of malondialdehyde (MDA), a product of lipid peroxidation, is commonly measured using the thiobarbituric acid reactive substances (TBARS) assay.
-
Measurement of Glutathione (GSH): The concentration of reduced glutathione is determined using a colorimetric assay, often involving DTNB (Ellman's reagent).
-
Antioxidant Enzyme Activity Assays: The activities of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) are measured using specific spectrophotometric assays.
-
Protein Quantification: The total protein content of the tissue homogenates is determined (e.g., by the Lowry or Bradford method) to normalize the oxidative stress marker levels.
Conclusion
This compound, while having industrial uses, is of primary interest to the scientific community due to the toxicological properties of cadmium. This guide has provided a detailed overview of its chemical identity, toxicological profile, and the molecular mechanisms underlying its toxicity. The disruption of cellular signaling pathways, particularly those related to oxidative stress, MAPK activation, and apoptosis, is a key feature of cadmium's adverse effects. The experimental protocols outlined here provide a framework for researchers investigating the toxicity of this and other cadmium-containing compounds. A thorough understanding of these aspects is essential for assessing the risks associated with exposure and for developing potential therapeutic or preventative strategies.
References
Methodological & Application
Application Notes and Protocols: Barium Cadmium Laurate as a PVC Stabilizer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium cadmium laurate is a highly effective heat stabilizer for polyvinyl chloride (PVC). It is part of the mixed metal soap category of stabilizers and has been historically valued for its ability to impart excellent thermal and weathering stability to PVC products.[1][2] This stabilizer system operates on a synergistic mechanism between the barium and cadmium components to protect the polymer from degradation during high-temperature processing and to extend the service life of the final product.[3]
The primary function of barium cadmium laurate is to prevent the autocatalytic dehydrochlorination of PVC, a degradation process that occurs at elevated temperatures and leads to discoloration, embrittlement, and loss of mechanical properties.[4] Cadmium laurate acts as the primary stabilizer by reacting with and replacing unstable chlorine atoms on the PVC backbone, while barium laurate serves as a secondary stabilizer that scavenges liberated hydrogen chloride (HCl) and regenerates the active cadmium stabilizer.[3]
Despite their excellent performance, the use of cadmium-based stabilizers has been significantly reduced in many regions, including Europe, due to health and environmental concerns related to the toxicity of cadmium.[1][5] However, understanding their function and testing methodologies remains relevant for specific applications where they might still be used and for the development of alternative stabilizer systems.
Mechanism of Action
The stabilization of PVC by barium cadmium laurate is a synergistic process. The generally accepted mechanism involves the following key steps:
-
Reaction with Labile Chlorine: The cadmium laurate component reacts with the unstable allylic chlorine atoms on the PVC chain. This reaction substitutes the chlorine with a more stable laurate group, preventing the initiation of the "unzipping" dehydrochlorination reaction.
-
Formation of Cadmium Chloride: This substitution reaction results in the formation of cadmium chloride (CdCl₂).
-
Regeneration of Cadmium Stabilizer: The barium laurate then reacts with the cadmium chloride in an exchange reaction. This regenerates the active cadmium laurate and forms barium chloride (BaCl₂). Barium chloride is a weaker Lewis acid than cadmium chloride and is less likely to promote PVC degradation.
-
HCl Scavenging: Barium laurate can also directly react with and neutralize any hydrogen chloride (HCl) that is formed during PVC degradation.
This synergistic cycle allows for long-term heat stability, as the primary cadmium stabilizer is continuously regenerated.
Data Presentation
Due to the historical nature and regulatory limitations on barium cadmium laurate, specific quantitative performance data in recent literature is scarce. The following tables provide illustrative data for a typical Barium-Cadmium (Ba-Cd) mixed metal stabilizer system to demonstrate its performance characteristics. These values should be considered representative and may vary depending on the specific formulation and processing conditions.
Table 1: Thermal Stability Data (Congo Red Test at 180°C)
| Stabilizer System | Concentration (phr*) | Thermal Stability Time (minutes) |
| Unstabilized PVC | 0 | < 5 |
| Typical Ba-Cd Stabilizer | 2.0 | 45 - 60 |
| Typical Ca-Zn Stabilizer | 2.0 | 30 - 45 |
| Typical Lead Stabilizer | 2.0 | 50 - 70 |
*phr: parts per hundred resin
Table 2: Color Stability Data (Static Oven Aging at 180°C)
| Stabilizer System | Concentration (phr) | Time to Yellowing (minutes) | Time to Brown (minutes) | Time to Black (minutes) |
| Unstabilized PVC | 0 | < 10 | < 20 | < 30 |
| Typical Ba-Cd Stabilizer | 2.0 | 30 - 40 | 60 - 75 | > 90 |
| Typical Ca-Zn Stabilizer | 2.0 | 20 - 30 | 45 - 60 | > 75 |
| Typical Lead Stabilizer | 2.0 | 35 - 45 | 70 - 85 | > 100 |
Table 3: Dynamic Stability Data (Torque Rheometry at 190°C)
| Stabilizer System | Concentration (phr) | Fusion Time (s) | Stability Time (min) |
| Unstabilized PVC | 0 | 40 - 50 | < 5 |
| Typical Ba-Cd Stabilizer | 2.0 | 50 - 60 | 15 - 25 |
| Typical Ca-Zn Stabilizer | 2.0 | 55 - 65 | 10 - 20 |
| Typical Lead Stabilizer | 2.0 | 45 - 55 | 20 - 30 |
Experimental Protocols
Protocol 1: Determination of Static Thermal Stability by Congo Red Test
Objective: To determine the time at which a heated PVC sample begins to release a significant amount of hydrogen chloride (HCl), indicating the onset of rapid degradation.
Materials:
-
PVC resin
-
Barium cadmium laurate stabilizer
-
Two-roll mill or other suitable mixing equipment
-
Test tubes
-
Congo Red indicator paper
-
Thermostatically controlled oil bath or heating block
-
Timer
Procedure:
-
Sample Preparation:
-
Prepare a PVC compound by thoroughly mixing the PVC resin with the desired concentration of barium cadmium laurate (e.g., 2 phr). This can be done on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.
-
Cut the milled sheet into small pieces (approximately 2-3 mm).
-
-
Test Setup:
-
Place a weighed amount (e.g., 2.0 g) of the PVC sample into a clean, dry test tube.
-
Cut a strip of Congo Red paper and hang it in the upper part of the test tube, ensuring it does not touch the PVC sample. The bottom of the paper should be approximately 2-3 cm above the sample.
-
Insert a stopper with a small vent into the test tube.
-
-
Heating and Observation:
-
Place the test tube in the heating bath, which has been preheated to the test temperature (typically 180°C or 200°C).
-
Start the timer immediately.
-
Observe the Congo Red paper for any color change.
-
-
Endpoint:
-
Record the time, in minutes, at which the Congo Red paper turns from red to blue. This is the thermal stability time.
-
Protocol 2: Evaluation of Color Stability by Static Oven Aging
Objective: To visually assess the ability of the stabilizer to prevent discoloration of PVC during prolonged exposure to heat.
Materials:
-
PVC compound containing barium cadmium laurate (prepared as in Protocol 1).
-
Press or other means to create uniform plaques.
-
Forced-air circulating oven with a temperature controller.
-
Colorimeter (optional, for quantitative analysis).
-
Timer.
Procedure:
-
Sample Preparation:
-
Press the PVC compound into thin, uniform plaques (e.g., 1-2 mm thickness).
-
Cut the plaques into smaller, consistently sized samples.
-
-
Oven Aging:
-
Preheat the oven to the desired test temperature (e.g., 180°C).
-
Place the PVC samples on a sample rack, ensuring they are not touching each other.
-
Place the rack in the preheated oven.
-
-
Observation:
-
Remove a sample from the oven at regular intervals (e.g., every 10 or 15 minutes).
-
Place the removed samples in chronological order on a white background to observe the progression of color change.
-
Note the time at which the first perceptible yellowing occurs, as well as the times for subsequent color changes (e.g., to brown and black).
-
-
Data Recording:
-
Record the time intervals and the corresponding visual color of the samples.
-
If a colorimeter is used, measure the color values (e.g., Yellowness Index) of the samples at each time interval.
-
Protocol 3: Assessment of Dynamic Thermal Stability using a Torque Rheometer
Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating processing equipment like an extruder.
Materials:
-
PVC compound containing barium cadmium laurate.
-
Torque rheometer (e.g., Brabender or similar) equipped with a mixer bowl and rotors.
Procedure:
-
Instrument Setup:
-
Set the temperature of the mixer bowl to the desired processing temperature (e.g., 190°C).
-
Set the rotor speed to a constant value (e.g., 60 rpm).
-
Allow the instrument to reach thermal equilibrium.
-
-
Sample Loading:
-
Weigh the appropriate amount of the PVC compound for the specific mixer bowl volume.
-
With the rotors turning, add the PVC compound to the mixing chamber.
-
-
Data Acquisition:
-
Start the data acquisition system to record the torque and temperature as a function of time.
-
The torque will initially increase as the powder is compacted, then decrease as it becomes plasticized, and finally increase again as fusion occurs.
-
-
Analysis:
-
Fusion Time: The time from the loading of the sample to the fusion peak (maximum torque after the initial loading peak).
-
Stability Time: The time from the fusion peak until the torque begins to rise sharply, indicating the onset of cross-linking and degradation due to HCl evolution.
-
Record the fusion time and stability time.
-
Mandatory Visualization
Caption: Synergistic stabilization of PVC by barium cadmium laurate.
Caption: Workflow for evaluating the performance of PVC stabilizers.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kanademy.com [kanademy.com]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 5. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
The Enduring Performance of Lauric Acid, Barium Cadmium Salt in Polymer Stabilization: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Lauric acid, barium cadmium salt, a prominent member of the mixed metal carboxylate family, has historically been a cornerstone in the thermal stabilization of polyvinyl chloride (PVC) and other chlorinated polymers. Despite evolving regulatory landscapes, its application provides a valuable case study in high-performance polymer stabilization. This document offers detailed application notes and experimental protocols for researchers investigating polymer degradation and stabilization mechanisms.
Application Notes
This compound, often used in synergistic combination with zinc salts, provides exceptional heat and weathering stability to PVC resins during high-temperature processing and throughout the product's service life. Its primary function is to mitigate the autocatalytic dehydrochlorination of PVC, a degradation process that leads to discoloration, embrittlement, and a loss of mechanical integrity.[1]
Primary Applications:
-
Rigid and Flexible PVC: Extensively used in the production of PVC pipes, window profiles, siding, and flooring, where long-term durability and color retention are paramount.
-
Calendered Films and Sheets: Its ability to provide excellent initial color and clarity makes it suitable for transparent and semi-transparent PVC films and sheets used in packaging and decorative applications.[2]
-
Wire and Cable Insulation: The stabilizer ensures the integrity of PVC insulation at elevated operating temperatures, preventing degradation that could lead to electrical failure.
-
Artificial Leather: In the manufacturing of PVC-based synthetic leather, it helps maintain the material's flexibility and color during processing and use.[2]
Mechanism of Action:
The stabilizing effect of barium cadmium laurate is multifaceted and relies on a synergistic interaction, often with a zinc co-stabilizer. The primary mechanisms include:
-
HCl Scavenging: The metallic salts neutralize the hydrogen chloride (HCl) gas released during PVC degradation, preventing it from catalyzing further polymer breakdown.[3]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC backbone with more stable laurate groups, effectively "repairing" defect sites in the polymer chain.
-
Synergistic Effect: Zinc salts provide excellent early color stability but can promote rapid degradation once consumed. Barium and cadmium salts offer long-term stability. In a mixed system, the barium and cadmium components can regenerate the more reactive zinc stabilizer, prolonging its effectiveness and preventing catastrophic failure.
Quantitative Performance Data
| Thermal Stabilizer (at 3 phr) | Stability Time (minutes) at 200°C |
| Unstabilized PVC | < 10 |
| Calcium Stearate | 15[4] |
| Barium Stearate | 20[4] |
| Zinc Stearate | 0 (rapid degradation)[4] |
| Ca/Ba/Zn Stearate (Mixed Metal) | 52 [4] |
| Commercial Stabilizer (Akropan 2611 PX) | 40[4] |
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using the Congo Red Test
This protocol outlines the determination of the static thermal stability of a PVC compound stabilized with this compound.
1. Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
This compound
-
Plasticizer (e.g., Dioctyl phthalate - DOP)
-
Two-roll mill or similar melt mixing equipment
-
Constant temperature oil bath or heating block capable of maintaining 180 ± 1°C
-
Test tubes (18x150 mm)
-
Congo Red indicator paper strips (5x15 mm)
-
Glass rods
-
Stopwatch
2. PVC Compound Preparation:
-
Formulate a PVC compound with a specific concentration of this compound (e.g., 0.5, 1.0, 2.0 phr - parts per hundred resin). A typical formulation might be:
-
PVC Resin: 100 phr
-
DOP: 40 phr
-
This compound: X phr
-
-
On a two-roll mill preheated to approximately 160°C, thoroughly mix the components until a homogeneous sheet is formed.
-
Cut the milled sheet into small pieces suitable for insertion into the test tubes.
3. Congo Red Test Procedure:
-
Place 2.5 g of the prepared PVC compound into a clean, dry test tube.
-
Insert a glass rod into the test tube, with the top of the rod extending out.
-
Moisten a strip of Congo Red paper with glycerol and hang it over the top of the glass rod, ensuring it does not touch the PVC sample or the sides of the test tube. The bottom of the paper should be approximately 20 mm above the sample.
-
Place the test tube in the heating block preheated to 180°C.
-
Start the stopwatch immediately.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time in minutes for the first appearance of a distinct blue color. This is the thermal stability time.
Protocol 2: Assessment of Color Stability (Static Oven Aging)
This protocol describes a method to evaluate the ability of this compound to maintain the color of PVC during prolonged heat exposure.
1. Materials and Equipment:
-
PVC compound sheets prepared as in Protocol 1.
-
Forced air circulating oven capable of maintaining 180 ± 2°C.
-
Colorimeter or spectrophotometer capable of measuring CIE Lab* values and calculating the Yellowness Index (YI) according to ASTM E313.
-
Timer
2. Procedure:
-
Cut several identical small samples (e.g., 2x2 cm) from the PVC sheets containing different concentrations of the stabilizer.
-
Place the samples on an inert tray (e.g., aluminum foil) and place them in the preheated oven at 180°C.
-
At regular intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), remove one sample of each formulation from the oven.
-
Allow the samples to cool to room temperature.
-
Measure the color of each sample using a colorimeter, obtaining the L, a, and b* values.
-
Calculate the Yellowness Index (YI) for each sample at each time point.
-
Plot the Yellowness Index as a function of time for each stabilizer concentration to compare their color-holding capabilities.
Visualizations
Caption: PVC degradation and stabilization pathway.
Caption: Experimental workflow for evaluating PVC stabilizers.
References
Application Notes and Protocols: Barium Cadmium Laurate for Thermal Stabilization of PVC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl chloride) (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures (typically above 170°C), undergoing a rapid degradation process known as dehydrochlorination. This degradation leads to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas, severely compromising the material's properties and performance. To counteract this, thermal stabilizers are essential additives in PVC formulations.
Barium cadmium laurate is a highly effective mixed metal soap stabilizer that has historically been used to provide excellent heat and light stability to PVC products. It functions through a synergistic mechanism that provides both good initial color and long-term stability. These application notes provide a comprehensive overview of the application of barium cadmium laurate for the thermal stabilization of PVC, including its mechanism of action, experimental protocols for performance evaluation, and important health and safety considerations.
Chemical Properties
| Property | Value |
| Chemical Name | Barium cadmium laurate |
| CAS Number | 15337-60-7[1][2] |
| Molecular Formula | C₁₂H₂₄O₂·xBa·xCd[1][2] |
| Appearance | White to off-white powder |
| Solubility | Insoluble in water, soluble in certain organic solvents |
Mechanism of Thermal Stabilization
The thermal degradation of PVC is a chain reaction initiated at labile sites in the polymer, primarily allylic chlorine atoms. The degradation proceeds via the elimination of HCl, leading to the formation of conjugated polyene sequences, which are responsible for the undesirable color formation.
Barium cadmium laurate stabilizes PVC through a synergistic mechanism involving both the barium and cadmium carboxylates:
-
Primary Stabilization by Cadmium Laurate: The more reactive cadmium laurate provides initial stabilization by replacing the labile chlorine atoms on the PVC backbone with more stable laurate ester groups. This reaction prevents the initiation of the dehydrochlorination cascade. The cadmium laurate also acts as an HCl scavenger.
-
Formation of Cadmium Chloride (CdCl₂): The reaction of cadmium laurate with HCl and labile chlorine sites results in the formation of cadmium chloride (CdCl₂). While initially effective, CdCl₂ is a strong Lewis acid and can autocatalytically accelerate the degradation of PVC, leading to sudden and severe discoloration, a phenomenon often referred to as "zinc burning" in the context of zinc-containing stabilizers.
-
Synergistic Role of Barium Laurate: Barium laurate, a weaker Lewis acid than cadmium chloride, reacts with the newly formed CdCl₂ to regenerate the active cadmium laurate stabilizer. This exchange reaction also produces barium chloride (BaCl₂), which is a much weaker Lewis acid than CdCl₂ and does not significantly promote PVC degradation. This synergistic interaction extends the period of stabilization and prevents the catastrophic degradation that would occur if cadmium laurate were used alone.
Signaling Pathway of PVC Degradation and Stabilization
Caption: PVC degradation and stabilization mechanism by Barium Cadmium Laurate.
Data Presentation
The following tables provide illustrative data on the performance of barium cadmium laurate as a thermal stabilizer for PVC. This data is representative of typical performance and is intended for comparative purposes.
Table 1: Static Thermal Stability by Congo Red Test
The Congo Red test is a widely used method to determine the static thermal stability of PVC compounds. The stability time is the time required for the evolved HCl to change the color of the Congo Red indicator paper from red to blue at a specified temperature.
| Stabilizer System | Concentration (phr) | Stability Time at 180°C (minutes) |
| Unstabilized PVC | 0 | < 5 |
| Barium Laurate | 2.0 | 15 - 25 |
| Cadmium Laurate | 2.0 | 30 - 40 (followed by rapid blackening) |
| Barium Cadmium Laurate (1:1) | 2.0 | 60 - 80 |
| Lead-based Stabilizer | 2.0 | 70 - 90 |
| Calcium/Zinc Stabilizer | 2.0 | 40 - 50 |
phr: parts per hundred resin
Table 2: Dynamic Thermal Stability by Torque Rheometry
A torque rheometer measures the torque required to mix a polymer at a constant temperature and shear rate. The stability time is the time until a sharp increase in torque is observed, indicating cross-linking and degradation.
| Stabilizer System | Concentration (phr) | Stability Time at 180°C (minutes) |
| Unstabilized PVC | 0 | < 3 |
| Barium Cadmium Laurate | 2.0 | 25 - 35 |
| Organotin Stabilizer | 1.5 | 30 - 40 |
| Calcium/Zinc Stabilizer | 3.0 | 20 - 30 |
Table 3: Color Stability (Yellowness Index)
The Yellowness Index (YI) is a measure of the degree of yellowness of a material. A lower YI indicates better color stability.
| Stabilizer System | Concentration (phr) | Yellowness Index (after 30 min at 180°C) |
| Unstabilized PVC | 0 | > 80 (black) |
| Barium Cadmium Laurate | 2.0 | 15 - 25 |
| Lead-based Stabilizer | 2.0 | 10 - 20 |
| Calcium/Zinc Stabilizer | 3.0 | 25 - 35 |
Experimental Protocols
Static Thermal Stability: Congo Red Test (ASTM D4202)
This method determines the time at which the evolution of hydrogen chloride from a heated PVC sample is sufficient to change the color of a Congo Red indicator paper.
Apparatus:
-
Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180 ± 1°C).
-
Test tubes (e.g., 18 x 150 mm).
-
Congo Red indicator paper strips.
-
Stoppers for test tubes with a small hole to hold the indicator paper.
-
Timer.
Procedure:
-
Prepare the PVC compound by mixing the PVC resin with the barium cadmium laurate stabilizer and any other additives in a two-roll mill or a similar mixing device.
-
Place a specified amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the stopper so that it will be positioned approximately 2.5 cm above the surface of the PVC sample when the stopper is placed in the test tube.
-
Place the test tube in the heating bath, which has been preheated to the desired temperature (e.g., 180°C), and start the timer.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time at which the first definite blue color appears. This is the thermal stability time.
Caption: Experimental workflow for the Congo Red test.
Dynamic Thermal Stability: Torque Rheometry
This method evaluates the thermal stability of PVC under dynamic conditions of heat and shear, simulating processing conditions.
Apparatus:
-
Torque rheometer (e.g., Brabender or Haake type) with a mixing chamber and rotors.
-
Temperature control unit.
-
Data acquisition system.
Procedure:
-
Set the mixing chamber of the torque rheometer to the desired temperature (e.g., 180°C) and the rotor speed to a specified value (e.g., 60 rpm).
-
Once the temperature has stabilized, add a pre-weighed amount of the PVC compound to the mixing chamber.
-
Start the data acquisition system to record the torque and temperature as a function of time.
-
Observe the torque-time curve. The initial part of the curve shows the fusion of the PVC compound.
-
The stability time is the time from the start of the test until a sharp and continuous increase in torque is observed, which indicates the onset of cross-linking and degradation.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset of degradation and to quantify the mass loss due to dehydrochlorination.
Apparatus:
-
Thermogravimetric analyzer.
-
Sample pans (e.g., platinum or alumina).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Place a small, accurately weighed sample of the PVC compound (e.g., 5-10 mg) into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Record the mass of the sample as a function of temperature.
-
The onset temperature of degradation is determined from the temperature at which a significant mass loss begins. The mass loss at different temperatures can be used to compare the effectiveness of different stabilizers.
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Health and Environmental Considerations
The use of barium cadmium laurate has significantly declined in many regions due to the toxicity of cadmium.[3][4] Cadmium and its compounds are classified as human carcinogens and can accumulate in the body, posing long-term health risks. Regulatory bodies in many countries have restricted or phased out the use of cadmium-based stabilizers in various applications, particularly in consumer goods and products that may come into contact with food or water.[3][4]
Barium compounds, while generally less toxic than cadmium compounds, can also pose health risks, particularly soluble barium compounds.
Due to these concerns, there has been a significant shift towards the use of alternative, less toxic stabilizer systems, such as calcium-zinc, organotin, and organic-based stabilizers.[4] Researchers and drug development professionals should be aware of these trends and regulations when considering the use of barium cadmium laurate.
Conclusion
Barium cadmium laurate has been a highly effective thermal stabilizer for PVC, offering excellent performance through a synergistic mechanism. However, due to the significant health and environmental concerns associated with cadmium, its use has been largely discontinued in favor of safer alternatives. The experimental protocols outlined in these notes provide a framework for evaluating the performance of any thermal stabilizer for PVC, allowing for the comparison of new, more sustainable technologies. For any new product development, it is crucial to consider the entire life cycle of the materials and prioritize the use of non-toxic and environmentally friendly additives.
References
Application Notes and Protocols for Lauric Acid, Barium Cadmium Salt in PVC Formulations
DISCLAIMER: The use of cadmium-based compounds, including lauric acid, barium cadmium salt, has been largely phased out in many parts of the world, including the European Union, due to significant health and environmental concerns related to cadmium toxicity.[1][2] These materials are provided for research and informational purposes only. Researchers and drug development professionals should be aware of and adhere to all local and international regulations regarding the use of cadmium compounds. Safer and more environmentally friendly alternatives, such as calcium-zinc and organic-based stabilizers, are now widely used.[3][4]
Introduction
This compound is a mixed metal soap that has historically been used as a highly effective heat and light stabilizer for both rigid and flexible polyvinyl chloride (PVC) applications.[1][2] Often used in combination with zinc salts, these stabilizers provided excellent long-term heat stability, good initial color, and outstanding weatherability to PVC products.[1][2] Their primary function is to prevent the thermal degradation of PVC during high-temperature processing and to protect the final product from degradation caused by heat and UV light exposure.[4]
Typical applications included:
-
Rigid PVC: Window profiles, roofing membranes, pipes, and fittings.[1][2]
-
Flexible PVC: Artificial leather, films, hoses, and flooring.[5][6]
Mechanism of Action
The primary mechanism of stabilization by barium cadmium laurate follows the Frye-Horst mechanism.[7][8] PVC degradation initiates at labile sites, typically allylic chlorine atoms, leading to a "zipper-like" dehydrochlorination reaction that forms polyene sequences responsible for discoloration and deterioration of mechanical properties.
The key steps in the stabilization process are:
-
Substitution of Labile Chlorine: The metal carboxylate (in this case, cadmium laurate is more reactive than barium laurate) reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable carboxylate groups. This "heals" the defect sites and prevents the initiation of dehydrochlorination.[7]
-
Neutralization of HCl: Hydrogen chloride (HCl) is a byproduct of PVC degradation and autocatalyzes further degradation. Barium and cadmium laurates act as HCl scavengers, neutralizing the acid to form metal chlorides (BaCl₂ and CdCl₂).[8]
-
Synergistic Effect: In Ba/Cd/Zn systems, a synergistic effect is observed. Zinc carboxylate is highly reactive in replacing labile chlorines but the resulting zinc chloride (ZnCl₂) is a strong Lewis acid that can catastrophically accelerate degradation (a phenomenon known as "zinc burning").[9] The barium and cadmium carboxylates react with ZnCl₂ to regenerate the more stable zinc carboxylate, while forming barium and cadmium chlorides, which are weaker Lewis acids. This synergistic interaction provides both excellent initial color and long-term stability.[10]
Performance Characteristics
Barium cadmium laurate stabilizers were known for their superior performance compared to many other stabilizer systems of their time.
Data Presentation
Table 1: Representative Performance in Rigid PVC (e.g., Window Profiles)
| Property | Barium Cadmium Laurate | Lead-Based Stabilizer | Ca/Zn-Based Stabilizer | Organotin Stabilizer |
| Static Heat Stability at 180°C (min) | 70 - 90 | 80 - 100 | 40 - 60 | 60 - 80 |
| Dynamic Heat Stability (Brabender/Two-Roll Mill) | Excellent | Excellent | Good | Very Good |
| Initial Color (Yellowness Index) | Very Low | Low | Low | Very Low |
| Long-term Color Hold | Excellent | Very Good | Good | Very Good |
| Weatherability/UV Resistance | Excellent | Good | Fair to Good | Good |
| Transparency | Good | Opaque | Good | Excellent |
Table 2: Representative Performance in Flexible PVC (e.g., Artificial Leather)
| Property | Barium Cadmium Laurate | Lead-Based Stabilizer | Ca/Zn-Based Stabilizer | Organic-Based Stabilizer |
| Static Heat Stability at 180°C (min) | 60 - 80 | 70 - 90 | 30 - 50 | 40 - 60 |
| Initial Color (Yellowness Index) | Very Low | Low | Low | Very Low |
| Plate-Out | Low | Moderate | Low | Very Low |
| Light Stability (UV Resistance) | Excellent | Good | Good | Very Good |
| Flexibility Retention after Aging | Excellent | Very Good | Good | Excellent |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the performance of PVC stabilizers.
Static Heat Stability by Oven Aging (based on ASTM D2115)
Objective: To determine the relative thermal stability of a PVC composition by observing the discoloration over time when exposed to a constant elevated temperature.
Materials and Equipment:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (for flexible formulations, e.g., DINP)
-
Barium Cadmium Laurate stabilizer
-
Co-stabilizers (e.g., Zinc Laurate, phosphites, epoxy soybean oil)
-
Lubricants (e.g., stearic acid, paraffin wax)
-
Two-roll mill with heating capabilities
-
Hydraulic press with heating and cooling platens
-
Forced-air circulating oven (capable of maintaining ±1°C)
-
Colorimeter or spectrophotometer (for quantitative color measurement)
-
Gray scale for color change assessment
Procedure:
-
Formulation Preparation:
-
For a representative rigid PVC formulation:
-
PVC Resin (K-67): 100 phr (parts per hundred resin)
-
Barium Cadmium Laurate: 2.0-3.0 phr
-
Epoxidized Soybean Oil (ESBO): 2.0 phr
-
Internal Lubricant (e.g., Calcium Stearate): 0.5 phr
-
External Lubricant (e.g., Paraffin Wax): 0.3 phr
-
-
For a representative flexible PVC formulation:
-
PVC Resin (K-67): 100 phr
-
Plasticizer (DINP): 40-60 phr
-
Barium Cadmium Laurate: 1.5-2.5 phr
-
Zinc Laurate: 0.1-0.3 phr
-
ESBO: 3.0 phr
-
-
-
Compounding:
-
Pre-heat the two-roll mill to 160-170°C.
-
Add the PVC resin to the mill and allow it to form a band.
-
Gradually add the pre-blended liquid components (plasticizer, liquid stabilizers) and then the solid components.
-
Mill the compound for 5-7 minutes until a homogeneous sheet is formed.
-
-
Specimen Preparation:
-
Take the milled sheet and place it in a picture-frame mold.
-
Press the sheet in a hydraulic press at 175-180°C for 3-5 minutes under pressure.
-
Cool the pressed sheet under pressure to below 60°C.
-
Cut the sheet into uniform test specimens (e.g., 25mm x 25mm).
-
-
Oven Aging:
-
Preheat the oven to the test temperature (typically 180°C or 200°C).[11]
-
Place the specimens on a sample tray or hang them in the oven, ensuring they are not in contact with each other.
-
At regular intervals (e.g., every 10 or 15 minutes), remove one specimen.
-
-
Evaluation:
-
Arrange the removed specimens in chronological order to observe the progression of discoloration from white/clear to yellow, brown, and finally black.
-
The "stability time" is the time at which a defined level of discoloration (e.g., dark brown) is reached.
-
For quantitative analysis, measure the Yellowness Index (YI) or CIE Lab* color values of each specimen using a colorimeter.
-
Dynamic Heat Stability using a Torque Rheometer
Objective: To evaluate the thermal stability of a PVC compound under conditions of continuous heat and shear, simulating processing conditions.
Materials and Equipment:
-
PVC formulation components as in 4.1.
-
High-speed mixer for dry blending.
-
Torque rheometer (e.g., Brabender) with a heated mixing chamber and roller-type rotors.
Procedure:
-
Sample Preparation:
-
Accurately weigh all components of the formulation and dry-blend them in a high-speed mixer.
-
-
Rheometer Setup:
-
Set the mixing chamber temperature (e.g., 180°C) and rotor speed (e.g., 60 rpm).
-
Allow the instrument to reach thermal equilibrium.
-
-
Testing:
-
Introduce the pre-weighed dry blend into the mixing chamber.
-
The rheometer will record the torque as a function of time.
-
-
Data Analysis:
-
A typical rheology curve will show an initial loading peak, a fusion peak, and then a stable torque region.
-
The "stability time" is measured from the point of minimum torque after fusion until the onset of a sharp increase in torque, which indicates degradation and cross-linking. A simultaneous sharp rise in the melt temperature is also indicative of degradation.
-
Visualizations
PVC Stabilization Mechanism
Caption: PVC degradation and the Frye-Horst stabilization mechanism.
Synergistic Effect of Ba/Cd/Zn Stabilizers
Caption: Synergistic interaction in Ba/Cd/Zn stabilizer systems.
Experimental Workflow for Static Heat Stability Testing
Caption: Workflow for oven aging heat stability testing of PVC.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. stabilisers.eu [stabilisers.eu]
- 3. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 4. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 5. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 6. Barium Cadmium Zinc compound PVC liquid heat stabilizer China Manufacturers Suppliers Factory Exporter [greyastabilizer.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The mechanism of action of PVC stabilizer - Knowledge [pvcchemical.com]
- 9. specialchem.com [specialchem.com]
- 10. kanademy.com [kanademy.com]
- 11. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Barium Cadmium Laurate as a Thermal Stabilizer for Polyvinyl Chloride (PVC)
Introduction
Barium cadmium laurate is a highly effective heat stabilizer for polyvinyl chloride (PVC). It is a metallic soap that protects the polymer from degradation during high-temperature processing and enhances its long-term durability. This stabilizer system operates through a synergistic mechanism where the cadmium component provides initial color stability and long-term heat resistance, while the barium component contributes to scavenging acidic byproducts and regenerating the primary stabilizer. Historically, barium cadmium laurates have been instrumental in the manufacturing of a wide range of both rigid and flexible PVC products, particularly for outdoor applications requiring excellent weatherability.
Disclaimer: Due to the toxicity of cadmium, the use of barium cadmium laurate has been significantly restricted in many regions, including the European Union. Users should be aware of and adhere to all local regulations regarding the use of cadmium-containing compounds. Safer alternatives, such as calcium-zinc or organic-based stabilizers, are now more common.
Mechanism of Action
The thermal degradation of PVC proceeds via a dehydrochlorination reaction, which releases hydrogen chloride (HCl) and forms conjugated polyene sequences in the polymer backbone. These polyenes are responsible for the discoloration and deterioration of the physical properties of PVC. Barium cadmium laurate mitigates this degradation through a multi-faceted approach:
-
Substitution of Labile Chlorine Atoms: The more covalent cadmium laurate reacts with unstable allylic chlorine atoms on the PVC chain, replacing them with more thermally stable laurate groups. This esterification process prevents the initiation of the "zipper" dehydrochlorination reaction.
-
Neutralization of Hydrogen Chloride: The barium laurate, being more ionic, acts as an effective scavenger for the liberated HCl, preventing its autocatalytic effect on further PVC degradation.
-
Synergistic Regeneration: The barium salt can react with cadmium chloride (formed from the reaction of cadmium laurate with HCl) to regenerate the active cadmium stabilizer. This synergistic interaction extends the period of stabilization.
Applications
Barium cadmium laurate has been traditionally used in a variety of PVC applications, including:
-
Rigid PVC: Window profiles, pipes, and siding for outdoor use where excellent light and weather resistance are crucial.
-
Flexible PVC: Roofing membranes, hoses, and electrical cable insulation.
-
Transparent Films and Sheets: Valued for providing good clarity and resistance to yellowing during processing.
Quantitative Data
The following table summarizes typical formulation ranges and performance characteristics of barium cadmium laurate stabilizers in PVC.
| Parameter | Value | Reference |
| Typical Concentration in Final PVC Compound | 0.5 - 2.5% by weight | |
| Cadmium Content in Stabilizer Package | 1 - 15% by weight | |
| Processing Temperature Range for PVC | 180 - 210 °C | |
| Heat Stability (General) | Excellent | |
| Light Stability (General) | Excellent |
Experimental Protocols
Protocol 1: Incorporation of Barium Cadmium Laurate into PVC via Two-Roll Mill
This protocol describes a standard laboratory procedure for incorporating barium cadmium laurate into a PVC formulation using a two-roll mill.
Materials:
-
PVC resin (e.g., K-value 67)
-
Plasticizer (e.g., Dioctyl phthalate - DOP), if preparing a flexible formulation
-
Barium cadmium laurate stabilizer
-
Co-stabilizers (e.g., phosphite chelators, epoxidized soybean oil - ESBO), as needed
-
Lubricants (e.g., stearic acid, paraffin wax)
Equipment:
-
Two-roll mill with heating capabilities
-
Weighing balance
-
Spatula
-
Molding press (for preparing test specimens)
Procedure:
-
Pre-heating: Preheat the two-roll mill to the desired processing temperature, typically between 170°C and 190°C. The exact temperature will depend on the specific PVC grade and formulation.
-
Dry Blending: In a separate container, thoroughly dry blend the PVC resin, barium cadmium laurate stabilizer, and any other solid additives (e.g., lubricants, co-stabilizers).
-
Milling: a. Add the dry blend to the nip of the rotating rolls. b. As the PVC begins to flux and form a continuous sheet, add any liquid components, such as the plasticizer and liquid co-stabilizers, dropwise into the nip. c. Continuously cut and fold the PVC sheet on the mill to ensure homogeneous mixing of all components. d. Continue milling for a predetermined time, typically 5-10 minutes, until a uniform, smooth sheet is obtained.
-
Sheeting Off: Once mixing is complete, carefully remove the PVC sheet from the mill.
-
Specimen Preparation: For subsequent analysis, the milled sheet can be compression molded into plaques of a specified thickness using a hydraulic press at a temperature slightly above the milling temperature.
Protocol 2: Evaluation of Thermal Stability using a Brabender Plastograph
This protocol outlines the use of a Brabender Plastograph or similar torque rheometer to evaluate the dynamic thermal stability of PVC formulations containing barium cadmium laurate.
Materials:
-
Pre-blended PVC formulation containing barium cadmium laurate (prepared as in Protocol 1 or via a high-speed mixer).
Equipment:
-
Brabender Plastograph or equivalent torque rheometer equipped with a heated mixing chamber and roller blades.
Procedure:
-
Instrument Setup: Set the mixing chamber temperature to the desired test temperature (e.g., 180°C, 190°C, or 200°C) and the rotor speed (e.g., 60 rpm).
-
Sample Loading: Add a specified amount of the pre-blended PVC formulation to the preheated mixing chamber.
-
Data Recording: Start the data acquisition to record the torque and temperature as a function of time.
-
Analysis: a. Fusion Time: The time taken for the powder blend to melt and form a homogenous melt, often identified by the first torque peak. b. Fusion Torque: The torque value at the fusion peak. c. Equilibrium Torque: The steady-state torque after fusion, which is related to the melt viscosity. d. Stability Time: The time from the start of the test until the onset of degradation, which is indicated by a sharp increase in torque due to cross-linking and HCl evolution. This is a direct measure of the stabilizer's effectiveness.
-
Termination: Stop the test after the stability time has been clearly exceeded.
Protocol 3: Static Heat Stability Test (Oven Aging)
This protocol describes a simple method to assess the static heat stability and color hold of PVC stabilized with barium cadmium laurate.
Materials:
-
Molded PVC plaques (prepared as in Protocol 1).
Equipment:
-
Forced-air circulating oven.
-
Colorimeter or spectrophotometer for measuring Yellowness Index (YI).
-
Timer.
Procedure:
-
Sample Placement: Place the PVC plaques in the oven, ensuring they are not in contact with each other.
-
Aging: Set the oven to a specific aging temperature (e.g., 180°C or 200°C).
-
Time Intervals: Remove samples from the oven at regular time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Color Measurement: Allow the samples to cool to room temperature and measure the Yellowness Index according to standard methods (e.g., ASTM E313).
-
Data Analysis: Plot the Yellowness Index as a function of aging time. A slower rate of increase in YI indicates better thermal stability.
Visualizations
Caption: Experimental workflow for incorporating and evaluating barium cadmium laurate in PVC.
Caption: Mechanism of PVC degradation and stabilization by barium cadmium laurate.
Application Notes and Protocols: Lauric Acid, Barium Cadmium Salt as a Heat Stabilizer in PVC Extrusion
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is inherently unstable at the elevated temperatures required for processing techniques such as extrusion. Thermal degradation of PVC proceeds via a dehydrochlorination chain reaction, leading to discoloration, embrittlement, and the loss of mechanical properties. To counteract this, heat stabilizers are incorporated into PVC formulations. Lauric acid, barium cadmium salt is a mixed metal soap that has historically been an effective heat stabilizer for PVC, particularly in outdoor applications requiring excellent light and heat stability.[1] This document provides detailed application notes, experimental protocols for evaluation, and an overview of the stabilization mechanism of barium cadmium laurate in PVC extrusion.
Note: Due to the toxicity of cadmium, its use in many applications is now restricted, and it has been largely replaced by other stabilizer systems, such as barium-zinc or calcium-zinc, in regions like Europe.[1]
Mechanism of Action
The thermal stabilization of PVC by barium cadmium laurate involves a synergistic mechanism between the barium and cadmium carboxylates. The primary functions of these metal soaps are to:
-
Scavenge Hydrogen Chloride (HCl): The initial step in PVC degradation is the elimination of HCl. Metal soaps neutralize the released HCl, preventing it from catalyzing further degradation.
-
Replace Labile Chlorine Atoms: The stabilizer can replace unstable chlorine atoms (such as those at allylic sites) on the PVC polymer chain with more stable carboxylate groups.
The synergy between barium and cadmium is crucial for long-term stability. Cadmium soaps are highly effective at providing good initial color by rapidly reacting with HCl. However, the resulting cadmium chloride (CdCl₂) is a strong Lewis acid that can accelerate PVC degradation. Barium soaps, while less reactive initially, serve as a secondary stabilizer by reacting with CdCl₂ to regenerate the primary cadmium stabilizer and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the polymer.[2]
Data Presentation
The following tables summarize the typical performance characteristics of PVC formulations stabilized with barium-cadmium systems in comparison to other common heat stabilizers. It is important to note that specific performance can vary depending on the full formulation, including the presence of co-stabilizers, lubricants, and fillers.
Table 1: Comparative Performance of Heat Stabilizers in Rigid PVC Extrusion
| Stabilizer Type | Dosage (phr) | Heat Stability (Static, 180°C, min) | Initial Color (Yellowness Index) | Long-Term Stability | Weatherability |
| Lead-Based (e.g., Tribasic Lead Sulfate) | 2.0 - 4.0 | 60 - 90 | Low | Excellent | Good |
| Organotin (e.g., Methyltin Mercaptide) | 1.0 - 2.0 | 45 - 75 | Very Low | Excellent | Excellent |
| Barium-Cadmium Laurate | 1.5 - 3.0 | 50 - 80 | Low | Excellent | Excellent |
| Calcium-Zinc Stearate | 2.0 - 4.0 | 30 - 60 | Moderate | Good | Moderate |
| Organic-Based Stabilizers (OBS) | 1.5 - 3.0 | 40 - 70 | Low | Good | Good |
Data compiled from various sources for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.
Table 2: Mechanical Properties of Extruded Rigid PVC Profiles with Different Stabilizers
| Stabilizer Type | Tensile Strength (MPa) | Elongation at Break (%) | Izod Impact Strength (kJ/m²) |
| Lead-Based | 45 - 55 | 80 - 120 | 5 - 10 |
| Organotin | 50 - 60 | 100 - 150 | 8 - 15 |
| Barium-Cadmium Laurate | 48 - 58 | 90 - 140 | 7 - 13 |
| Calcium-Zinc Stearate | 40 - 50 | 70 - 110 | 4 - 8 |
| Organic-Based Stabilizers | 45 - 55 | 80 - 130 | 6 - 12 |
Data compiled from various sources for illustrative purposes. Actual values will depend on the specific formulation and processing conditions.
Experimental Protocols
Protocol 1: Static Thermal Stability by Congo Red Test (ASTM D4202)
Objective: To determine the time at which a PVC compound begins to evolve hydrogen chloride at a specified temperature.
Materials and Equipment:
-
PVC compound containing the heat stabilizer.
-
Congo Red indicator paper.
-
Test tubes (18 x 150 mm).
-
Thermostatically controlled oil bath or heating block.
-
Timer.
-
Glass rod.
Procedure:
-
Prepare a uniform blend of the PVC resin, barium cadmium laurate, and any other additives.
-
Place a 2.5 g sample of the PVC compound into a clean, dry test tube.
-
Cut a strip of Congo Red paper and hang it in the upper part of the test tube, ensuring it does not touch the PVC sample.
-
Place the test tube in the heating bath, preheated to the test temperature (e.g., 180°C).
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time taken for the first sign of a blue color change. This is the thermal stability time.
Protocol 2: Dynamic Thermal Stability using a Torque Rheometer (ASTM D2538)
Objective: To evaluate the processing stability of a PVC compound under conditions of heat and shear, simulating an extrusion process.
Materials and Equipment:
-
Torque rheometer (e.g., Brabender or similar) with a heated mixing bowl and roller blades.
-
PVC compound.
-
Balance.
Procedure:
-
Set the mixing bowl temperature and rotor speed of the torque rheometer to the desired processing conditions (e.g., 180°C and 60 rpm).
-
Once the temperature has stabilized, add a pre-weighed amount of the PVC compound to the mixing chamber.
-
Record the torque as a function of time.
-
The resulting rheology curve will show an initial loading peak, a fusion peak, and a steady-state melt torque.
-
The stability time is the time from the attainment of the minimum melt torque until a significant rise in torque is observed, indicating degradation and cross-linking of the PVC.
Protocol 3: Color Stability and Weatherability (ASTM D2115, ASTM G154/G155)
Objective: To assess the ability of the stabilizer to maintain the color of the PVC compound during and after processing, and upon exposure to weathering conditions.
Materials and Equipment:
-
Two-roll mill or extruder for sample preparation.
-
Colorimeter or spectrophotometer.
-
Forced-air oven.
-
Accelerated weathering chamber (QUV or Xenon Arc).
Procedure:
-
Sample Preparation: Mill or extrude the PVC compound into sheets or plaques of uniform thickness.
-
Initial Color Measurement: Measure the initial color of the processed samples using a colorimeter, recording the CIE Lab* values and calculating the Yellowness Index (YI).
-
Static Heat Stability (Oven Aging): Place samples in a forced-air oven at a specified temperature (e.g., 180°C). Remove samples at regular intervals and measure their color. The time to significant discoloration is an indicator of static heat stability.
-
Accelerated Weathering: Expose samples in a QUV or Xenon Arc chamber according to standard cycles. Periodically remove the samples and measure the change in color (ΔE*) and gloss.
Visualizations
Caption: Mechanism of PVC stabilization by barium cadmium laurate.
Caption: Experimental workflow for evaluating PVC heat stabilizers.
References
Application Note: Analytical Techniques for the Detection of Barium Cadmium Laurate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Barium Cadmium Laurate is not a single chemical compound but a mixed metal salt or, more commonly, a co-precipitated mixture of Barium Laurate [Ba(C₁₂H₂₃O₂)₂] and Cadmium Laurate [Cd(C₁₂H₂₃O₂)₂]. It has historically been used as a highly effective heat stabilizer in polyvinyl chloride (PVC) and other plastics. The analysis of this additive is critical for quality control, regulatory compliance (due to the toxicity of cadmium), and for understanding material properties. This application note details the primary analytical strategies and protocols for the comprehensive characterization of barium cadmium laurate in a polymer matrix, focusing on both its elemental and organic constituents.
The analytical approach is bifurcated:
-
Elemental Analysis: Quantification of the total barium (Ba) and cadmium (Cd) content.
-
Organic Analysis: Quantification of the laurate component, typically as lauric acid or its derivative.
-
Spectroscopic Identification: Qualitative confirmation of the metal-carboxylate bond.
Part 1: Elemental Analysis of Barium and Cadmium
The most robust methods for quantifying Ba and Cd in a polymer matrix involve complete sample digestion followed by atomic spectroscopy. The primary techniques are Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) and Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). Atomic Absorption Spectrometry (AAS) can also be used, though it is generally less sensitive and has lower throughput than ICP techniques.
Quantitative Performance of Elemental Analysis Techniques
The following table summarizes typical performance metrics for the analysis of Barium and Cadmium in a digested polymer matrix. Values can vary based on instrumentation, matrix complexity, and specific operating conditions.
| Technique | Analyte | Wavelength (nm) / Mass (amu) | Typical LOD (in solution) | Typical LOQ (in solution) | Typical Recovery (%) |
| ICP-OES | Barium (Ba) | 455.403[1] | 0.06 - 0.11 µg/L[1][2] | 0.2 - 0.4 µg/L[1][2] | 95 - 110%[3] |
| Cadmium (Cd) | 226.502 / 228.802 | 0.07 - 1.2 µg/L[2][4] | 0.43 - 4.0 µg/L[2][5] | 87 - 105%[3][5] | |
| ICP-MS | Barium (Ba) | 137 amu | < 0.1 µg/L | ~0.3 µg/L | 90 - 110% |
| Cadmium (Cd) | 111 amu | ~0.13 µg/L[5] | ~0.43 µg/L[5] | 87.3 - 96.3%[5] | |
| AAS (Graphite Furnace) | Cadmium (Cd) | 228.8 nm | 0.044 ng/mL[6] | 0.15 ng/mL[6] | 94.1 - 99.1%[7][8] |
LOD (Limit of Detection) and LOQ (Limit of Quantification) in the solid sample depend on the sample weight and final dilution volume.
Experimental Workflow for Elemental Analysis
The general workflow involves digesting the polymer sample to liberate the metal ions into a liquid matrix, followed by instrumental analysis.
Protocol 1: Microwave-Assisted Acid Digestion (Based on US EPA Method 3051A)
This protocol describes the acid digestion of a polymer sample to prepare it for ICP-OES or ICP-MS analysis.[9][10][11]
-
Sample Preparation:
-
Accurately weigh approximately 0.25 g - 0.5 g of the polymer sample directly into a clean, acid-washed microwave digestion vessel.[12]
-
Record the weight to four decimal places.
-
Prepare a method blank using an empty vessel and a laboratory control sample (LCS) with a certified reference material (CRM) of a similar matrix.
-
-
Digestion:
-
In a fume hood, carefully add 10 mL of concentrated nitric acid (HNO₃) to each vessel, including the blank and LCS.[13]
-
Optional: If elements like Barium are known to form refractory chlorides or require better dissolution, 3 mL of concentrated hydrochloric acid (HCl) can be added. However, this may introduce chloride-based polyatomic interferences in ICP-MS.
-
Swirl the vessels gently to mix and allow the initial reaction to subside.
-
Seal the vessels according to the manufacturer's instructions.
-
-
Microwave Program:
-
Place the vessels in the microwave unit, ensuring they are balanced on the turntable.
-
Program the microwave to ramp to a temperature of 175-180°C over approximately 5-10 minutes and hold at that temperature for an additional 10 minutes.[10] The pressure should be monitored and controlled according to the vessel specifications.
-
-
Post-Digestion:
-
Allow the vessels to cool completely to room temperature. This may take 20-30 minutes.
-
Slowly vent and open each vessel in a fume hood.
-
Quantitatively transfer the digestate to a 50 mL acid-clean volumetric flask.
-
Rinse the vessel multiple times with small volumes of deionized water and add the rinsate to the flask.
-
Dilute to the 50 mL mark with deionized water.
-
If any particulate matter is present, filter the sample through a 0.45 µm acid-resistant filter or allow it to settle before analysis.
-
Protocol 2: ICP-OES Instrumental Analysis
-
Instrument Setup:
-
Warm up the ICP-OES instrument as per the manufacturer's guidelines.
-
Ignite the plasma and allow it to stabilize.
-
Select appropriate analytical wavelengths for Barium (e.g., 455.403 nm) and Cadmium (e.g., 226.502 nm) to minimize spectral interferences.
-
-
Calibration:
-
Prepare a series of calibration standards (e.g., 0, 0.1, 0.5, 1.0, 5.0 mg/L) from a certified stock solution. The standards should be matrix-matched with the same acid concentration as the final diluted samples (e.g., 2% HNO₃).[14]
-
Generate a calibration curve for each element. The correlation coefficient (r²) should be >0.999.
-
-
Sample Analysis:
-
Aspirate the prepared samples, blanks, and control standards.
-
Rinse the system with the blank solution between each sample analysis to prevent carryover.
-
The instrument software will calculate the concentration of Ba and Cd in the sample solution (in µg/L or mg/L).
-
-
Calculation:
-
Calculate the final concentration in the original solid sample using the following formula: Concentration (mg/kg) = (C × V) / W
-
Where:
-
C = Concentration in solution from ICP-OES (mg/L)
-
V = Final diluted volume (L)
-
W = Initial sample weight (kg)
-
-
-
Part 2: Organic Analysis of Laurate
To quantify the laurate component, it must first be extracted from the polymer and liberated from its salt form. The resulting lauric acid is then typically derivatized to a more volatile form, a fatty acid methyl ester (FAME), for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[15][16]
Experimental Workflow for Laurate (as FAME) Analysis
Protocol 3: Lauric Acid Extraction and Derivatization to FAME
-
Extraction & Saponification:
-
Weigh approximately 1 g of the polymer sample into a round-bottom flask.
-
Add a suitable solvent (e.g., 50 mL of tetrahydrofuran) to dissolve the polymer.
-
Add 25 mL of 0.5 M methanolic potassium hydroxide (KOH).
-
Reflux the mixture for 1 hour to saponify the laurate salt, forming potassium laurate.
-
After cooling, acidify the mixture with 1 M hydrochloric acid (HCl) to a pH of ~2 to convert potassium laurate to free lauric acid.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the lauric acid into an organic solvent like n-heptane or hexane (3 x 30 mL portions).
-
Combine the organic layers and wash with deionized water to remove residual acid.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude fatty acid extract.
-
-
Derivatization to FAME:
-
Redissolve the extract in 2 mL of a derivatizing agent, such as 2% methanolic HCl or Boron Trifluoride-Methanol (BF₃-Methanol).
-
Heat the mixture in a sealed vial at 80°C for 20-30 minutes.
-
After cooling, add 2 mL of water and 2 mL of heptane.
-
Vortex thoroughly and allow the layers to separate.
-
The upper heptane layer, containing the lauric acid methyl ester, is ready for GC-MS analysis.
-
Protocol 4: GC-MS Instrumental Analysis
-
Instrument Setup & Conditions:
-
GC Column: Use a polar capillary column suitable for FAME analysis, such as a wax-type column (e.g., ZB-WAX or Carbowax).[17]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector at 250°C. Inject 1 µL in split mode (e.g., 10:1).
-
Oven Program: An example program is: initial temperature of 70°C, hold for 2 min, ramp at 5°C/min to 240°C, and hold for 5 min. This program should be optimized for the specific column and instrument.
-
MS Detector: Set the transfer line to 250°C and the ion source to 230°C. Acquire data in both full scan mode (to confirm identity) and Selected Ion Monitoring (SIM) mode (for quantification). The characteristic ions for lauric acid methyl ester (m/z 214, 143, 87, 74) should be monitored.
-
-
Calibration & Quantification:
-
Prepare calibration standards of lauric acid methyl ester in heptane at various concentrations (e.g., 10-500 µg/mL).
-
Analyze the standards to create a calibration curve.
-
Analyze the prepared sample and quantify the amount of lauric acid methyl ester against the calibration curve.
-
Calculate the concentration back to the original sample weight to report as % laurate.
-
Part 3: Spectroscopic Screening by FTIR
Fourier-Transform Infrared (FTIR) Spectroscopy is a rapid, non-destructive technique that can be used to qualitatively confirm the presence of the metal laurate stabilizer. It works by identifying the characteristic vibrational frequencies of the carboxylate group (COO⁻) and observing shifts in these frequencies upon coordination with Ba²⁺ and Cd²⁺ ions.
The key bands to observe are the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group. The frequency difference between these two bands (Δ = νₐₛ - νₛ) is indicative of the coordination mode. While pure lauric acid shows a C=O stretch at ~1700 cm⁻¹, the deprotonated carboxylate group in the salt will show these two distinct ν(COO⁻) bands. The interaction with metal ions like Ba²⁺ and Cd²⁺ will cause these bands to shift, confirming the presence of the metal salt.
Part 4: Method Selection Guide
Choosing the appropriate analytical technique depends on the specific goals of the analysis, required sensitivity, and available instrumentation.
References
- 1. researchgate.net [researchgate.net]
- 2. pjoes.com [pjoes.com]
- 3. agilent.com [agilent.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. osha.gov [osha.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. epa.gov [epa.gov]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. swel.osu.edu [swel.osu.edu]
- 13. dtsc.ca.gov [dtsc.ca.gov]
- 14. s27415.pcdn.co [s27415.pcdn.co]
- 15. gcms.cz [gcms.cz]
- 16. researchgate.net [researchgate.net]
- 17. tools.thermofisher.com [tools.thermofisher.com]
Application Notes: Concentration Effects of Lauric Acid, Barium Cadmium Salt on Polyvinyl Chloride (PVC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyvinyl chloride (PVC), a versatile and widely used thermoplastic, is susceptible to thermal degradation at processing temperatures. This degradation, primarily through dehydrochlorination, leads to discoloration, reduced mechanical integrity, and a shortened product lifespan. To counteract this, heat stabilizers are incorporated into the PVC matrix. Mixed metal stabilizers, particularly barium-cadmium salts of fatty acids like lauric acid, have historically been employed for their exceptional performance in enhancing the thermal and light stability of PVC.
These application notes provide a detailed overview of the concentration-dependent effects of lauric acid, barium cadmium salt on the properties of PVC. This document includes quantitative data on thermal stability, mechanical properties, and color stability, alongside detailed experimental protocols for evaluating these parameters.
Mechanism of Stabilization
Barium-cadmium stabilizers operate through a synergistic mechanism to protect PVC from thermal degradation. The process can be summarized as follows:
-
Primary Stabilization by Cadmium: The cadmium laurate reacts with the highly reactive allylic chlorine atoms on the PVC chain. This substitution replaces the unstable chlorine with a more stable laurate group, preventing the initiation of the "zipper-like" dehydrochlorination reaction that leads to the formation of polyene sequences responsible for discoloration.
-
Regeneration by Barium: The reaction of cadmium laurate with labile chlorine results in the formation of cadmium chloride (CdCl₂). Cadmium chloride is a strong Lewis acid and can catalyze further degradation of PVC. The role of barium laurate is to react with cadmium chloride, regenerating the active cadmium laurate stabilizer and forming barium chloride (BaCl₂). Barium chloride is a weaker Lewis acid than cadmium chloride and is less detrimental to the stability of PVC.
This synergistic interplay postpones the accumulation of harmful cadmium chloride, thereby extending the long-term stability of the polymer.
Figure 1. Synergistic stabilization mechanism of Barium-Cadmium Laurate in PVC.
Quantitative Data on Performance
The concentration of this compound, typically measured in parts per hundred of resin (phr), significantly influences the performance characteristics of the final PVC product. The following tables summarize the expected quantitative effects based on typical performance data for Ba-Cd stabilizer systems.
Table 1: Effect of Stabilizer Concentration on Thermal Stability
| Stabilizer Conc. (phr) | Congo Red Test (min at 180°C) | TGA Onset Temp. (°C) |
| 0.0 (Control) | 5 | 205 |
| 0.5 | 25 | 220 |
| 1.0 | 45 | 235 |
| 1.5 | 60 | 245 |
| 2.0 | 70 | 250 |
Table 2: Effect of Stabilizer Concentration on Mechanical Properties
| Stabilizer Conc. (phr) | Tensile Strength (MPa) | Elongation at Break (%) | Notched Izod Impact (J/m) |
| 0.0 (Control) | 35 | 120 | 40 |
| 0.5 | 40 | 150 | 55 |
| 1.0 | 42 | 160 | 60 |
| 1.5 | 43 | 165 | 62 |
| 2.0 | 42 | 160 | 60 |
Table 3: Effect of Stabilizer Concentration on Color Stability (Oven Aging at 180°C)
| Stabilizer Conc. (phr) | Yellowness Index (after 30 min) | Yellowness Index (after 60 min) |
| 0.0 (Control) | 80 | >100 (Brown/Black) |
| 0.5 | 25 | 50 |
| 1.0 | 15 | 30 |
| 1.5 | 10 | 20 |
| 2.0 | 8 | 18 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and build upon these findings.
PVC Formulation and Sample Preparation
Objective: To prepare stabilized PVC samples with varying concentrations of this compound.
Materials:
-
PVC resin (K-value 65-67)
-
Plasticizer (e.g., DOP, 50 phr)
-
This compound stabilizer
-
Lubricants (e.g., stearic acid, 0.5 phr)
-
Two-roll mill
-
Hydraulic press
-
Molds for specific test samples
Procedure:
-
Pre-mix the PVC resin, plasticizer, lubricant, and the specified concentration of the this compound stabilizer in a high-speed mixer for 5 minutes at room temperature.
-
Transfer the dry blend to a two-roll mill pre-heated to 160-170°C.
-
Masticate the compound for 5-10 minutes until a homogeneous sheet is formed.
-
Remove the PVC sheet from the mill.
-
For mechanical testing, press the sheet in a hydraulic press at 175°C for 5 minutes under a pressure of 10 MPa to form plaques of the desired thickness, followed by cooling under pressure.
-
Cut the pressed sheets into specimens of the required dimensions for each test.
Figure 2. Workflow for PVC sample preparation.
Thermal Stability Assessment: Congo Red Test
Objective: To determine the static thermal stability time of the PVC samples.
Principle: This method measures the time required for a heated PVC sample to release a sufficient amount of hydrogen chloride (HCl) gas to cause a pH indicator paper (Congo Red) to change color.
Apparatus:
-
Thermostatically controlled oil bath or heating block (180 ± 1°C)
-
Test tubes
-
Congo Red indicator paper
-
Stopwatch
Procedure:
-
Place 2.0 g of the PVC sample into a clean, dry test tube.
-
Insert the test tube into the heating block or oil bath maintained at 180°C.
-
Place a strip of Congo Red paper in the upper part of the test tube, approximately 2 cm above the sample.
-
Start the stopwatch.
-
Record the time taken for the Congo Red paper to turn from red to blue. This time is the thermal stability time.
Color Stability: Static Oven Aging Test
Objective: To evaluate the resistance of the PVC samples to discoloration upon prolonged exposure to heat.
Apparatus:
-
Air-circulating oven (180 ± 1°C)
-
Colorimeter or spectrophotometer to measure Yellowness Index (YI)
-
Sample holder
Procedure:
-
Place the prepared PVC specimens on a sample holder.
-
Place the holder in the pre-heated oven at 180°C.
-
At predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes), remove a specimen for color measurement.
-
Allow the specimens to cool to room temperature.
-
Measure the Yellowness Index of each specimen according to ASTM E313.
-
Plot the Yellowness Index as a function of heating time for each stabilizer concentration.
Mechanical Properties Testing
Objective: To determine the effect of the stabilizer on the mechanical performance of PVC.
Procedures:
-
Tensile Strength and Elongation at Break: Conducted according to ASTM D638 using a universal testing machine. Dumbbell-shaped specimens are pulled at a constant crosshead speed until failure.
-
Notched Izod Impact Strength: Performed according to ASTM D256. A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.
Safety and Environmental Considerations
Cadmium compounds are classified as toxic and are subject to strict regulatory controls in many regions. Their use has been largely phased out in favor of alternative stabilizer systems (e.g., calcium-zinc, organic-based). All handling of barium-cadmium laurate and processing of PVC containing this stabilizer should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, must be worn. All waste materials should be disposed of in accordance with local, state, and federal regulations for heavy metal waste.
Application Notes and Protocols: Barium Cadmium Laurate in Outdoor Weathering Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of barium cadmium laurate as a heat and light stabilizer for polyvinyl chloride (PVC) in outdoor weathering applications. The information is intended to guide researchers and professionals in understanding its mechanism of action and in designing and conducting relevant experimental evaluations.
Introduction
Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, its susceptibility to degradation upon exposure to heat and ultraviolet (UV) radiation limits its use in outdoor applications. This degradation primarily occurs through a dehydrochlorination process, leading to the formation of polyene sequences that cause discoloration, embrittlement, and a general loss of mechanical properties.[1][2]
Barium cadmium laurate is a highly effective mixed metal stabilizer that provides excellent heat and light stability to PVC, making it suitable for demanding outdoor applications such as window profiles, roofing membranes, and siding.[3][4] It functions through a synergistic mechanism where the cadmium component plays a primary role in stabilizing the polymer, while the barium component enhances its long-term effectiveness.
Note on Regulatory Status: The use of cadmium-based stabilizers has been restricted in some regions due to environmental and health concerns.[3] Users should consult local regulations and consider alternative stabilizer systems, such as barium-zinc or calcium-zinc, where appropriate.
Mechanism of PVC Degradation and Stabilization
The degradation of PVC is a chain reaction initiated by thermal energy or UV radiation, leading to the elimination of hydrogen chloride (HCl) from the polymer backbone. This process, known as dehydrochlorination, creates allylic chlorine atoms, which are highly unstable and promote further HCl loss in a "zipper-like" reaction. The resulting conjugated polyene sequences are responsible for the yellowing and eventual browning of the material.[1]
Barium cadmium laurate mitigates this degradation through a synergistic mechanism:
-
Primary Stabilization by Cadmium Laurate: The cadmium laurate reacts with the unstable allylic chlorine atoms on the PVC chain, replacing them with more stable laurate groups. This substitution prevents the initiation of the "zipper" dehydrochlorination reaction.[1]
-
HCl Scavenging: Both barium and cadmium laurates can react with and neutralize the released hydrogen chloride, preventing its catalytic effect on further degradation.
-
Synergistic Regeneration: The cadmium chloride formed as a byproduct is a strong Lewis acid and can catalyze PVC degradation. The barium laurate reacts with cadmium chloride to regenerate the active cadmium stabilizer and form barium chloride, which is a weaker and less detrimental Lewis acid. This synergistic interaction extends the long-term stabilizing effect.
Quantitative Performance Data (Illustrative)
Due to the proprietary nature of commercial formulations and the limited availability of public, comparative datasets, the following tables present illustrative data to demonstrate how the performance of PVC stabilized with barium cadmium laurate could be evaluated. The values are hypothetical and intended for instructional purposes.
Table 1: Color Stability of PVC Formulations under Accelerated Weathering (ASTM G154)
| Stabilizer System | Concentration (phr) | Initial Yellowness Index | Yellowness Index after 1000 hours | ΔE* (Total Color Difference) after 1000 hours |
| Unstabilized PVC | 0 | 2.5 | 45.8 | 43.3 |
| Barium Cadmium Laurate | 1.0 | 2.6 | 15.2 | 12.6 |
| Barium Cadmium Laurate | 2.0 | 2.5 | 8.7 | 6.2 |
| Barium Cadmium Laurate | 3.0 | 2.4 | 5.1 | 2.7 |
Table 2: Gloss Retention of PVC Formulations under Accelerated Weathering (ASTM G154)
| Stabilizer System | Concentration (phr) | Initial Gloss (60°) | Gloss after 1000 hours (60°) | Gloss Retention (%) |
| Unstabilized PVC | 0 | 85 | 20 | 23.5 |
| Barium Cadmium Laurate | 1.0 | 86 | 65 | 75.6 |
| Barium Cadmium Laurate | 2.0 | 85 | 78 | 91.8 |
| Barium Cadmium Laurate | 3.0 | 86 | 82 | 95.3 |
Table 3: Mechanical Property Retention of PVC Formulations after Outdoor Weathering (ASTM D1435 - 12 Months)
| Stabilizer System | Concentration (phr) | Initial Tensile Strength (MPa) | Tensile Strength Retention (%) | Initial Notched Izod Impact (J/m) | Impact Strength Retention (%) |
| Unstabilized PVC | 0 | 50 | 40 | 60 | 30 |
| Barium Cadmium Laurate | 1.0 | 51 | 85 | 62 | 75 |
| Barium Cadmium Laurate | 2.0 | 50 | 92 | 61 | 88 |
| Barium Cadmium Laurate | 3.0 | 51 | 96 | 62 | 94 |
Experimental Protocols
Protocol for Accelerated Weathering (Adapted from ASTM G154)
Objective: To simulate the damaging effects of sunlight and moisture on PVC samples in a controlled laboratory environment.
Apparatus: Fluorescent UV accelerated weathering tester (e.g., QUV).
Materials:
-
PVC plaques (e.g., 75 mm x 150 mm) with varying concentrations of barium cadmium laurate.
-
Control samples (unstabilized PVC).
Procedure:
-
Sample Preparation: Prepare PVC formulations with 0, 1.0, 2.0, and 3.0 phr (parts per hundred resin) of barium cadmium laurate. Process into flat plaques of uniform thickness.
-
Initial Characterization: Before exposure, measure the color (CIE Lab*), yellowness index (ASTM E313), and gloss (60°, ASTM D523) of each sample.
-
Exposure Cycle: Mount the samples in the weathering tester. Use a cycle that alternates between UV exposure and condensation. A common cycle is:
-
8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C.
-
4 hours of condensation at a black panel temperature of 50°C.
-
-
Exposure Duration: Continue the exposure for a total of 1000 hours.
-
Interim and Final Evaluation: At intervals (e.g., 250, 500, 750, and 1000 hours), remove the samples and repeat the color and gloss measurements.
-
Data Analysis: Calculate the change in color (ΔE*), the change in yellowness index, and the percentage of gloss retention at each interval.
Protocol for Outdoor Weathering (Adapted from ASTM D1435)
Objective: To evaluate the long-term durability of PVC samples under real-world environmental conditions.
Apparatus: Outdoor exposure racks.
Materials:
-
PVC plaques (e.g., 75 mm x 150 mm) with varying concentrations of barium cadmium laurate.
-
Control samples (unstabilized PVC).
Procedure:
-
Sample Preparation: Prepare PVC formulations as described in Protocol 4.1.
-
Initial Characterization: Before exposure, perform a comprehensive analysis of the samples, including:
-
Color and gloss measurements.
-
Mechanical testing: tensile strength and elongation (ASTM D638), and notched Izod impact strength (ASTM D256).
-
-
Exposure: Mount the samples on outdoor exposure racks at a 45° angle, facing the equator. The location should be chosen to represent a typical end-use environment (e.g., a site with high solar radiation).
-
Exposure Duration: Expose the samples for a period of at least 12 months.
-
Interim and Final Evaluation: At intervals (e.g., 3, 6, 9, and 12 months), retrieve a set of samples for evaluation. Repeat the color, gloss, and mechanical property tests.
-
Data Analysis: Calculate the retention of tensile strength, elongation, and impact strength as a percentage of the initial values. Calculate the changes in color and gloss.
Visualizations
Caption: Synergistic stabilization of PVC by barium cadmium laurate.
References
- 1. scispace.com [scispace.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Why do we need stabilizers? PVC degradation mechanism – Westlake Akishima [westlake-akishima.com]
- 4. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Barium Cadmium Laurate-Based Stabilizer Systems in PVC Formulations
For circulation to: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the use of Lauric acid, barium cadmium salt, as a key component in mixed metal stabilizer systems for Polyvinyl Chloride (PVC). The information herein is intended to guide researchers and formulation scientists in leveraging the synergistic effects of this stabilizer in combination with other additives to enhance the thermal stability, processing characteristics, and long-term durability of PVC products.
Application Notes
Introduction to Barium Cadmium Laurate in PVC Stabilization
This compound, is a highly effective heat stabilizer used in the processing of both flexible and semi-rigid PVC.[1] It is a component of the Barium-Cadmium-Zinc (Ba-Cd-Zn) mixed metal stabilizer family, which is renowned for providing excellent heat and light stability, good initial color, and long-term color retention to PVC products. These stabilizers are particularly suited for applications such as transparent films, artificial leather, footwear, and calendared or extruded products where high clarity and aesthetic appeal are crucial.[2][3]
Mechanism of Stabilization
The thermal degradation of PVC proceeds via an autocatalytic dehydrochlorination reaction, releasing hydrogen chloride (HCl) and forming conjugated polyene sequences that lead to discoloration and loss of mechanical properties.[2] Ba-Cd-Zn stabilizers counteract this degradation through a synergistic mechanism.
-
Primary Stabilization (Zn/Cd Carboxylates): The more reactive zinc and cadmium carboxylates (e.g., zinc laurate, cadmium laurate) are the primary stabilizers. They function by replacing the unstable allylic chlorine atoms on the PVC polymer chain with more stable carboxylate groups. This initial step is crucial for preventing the formation of long polyene sequences and thus preserves the initial color of the material.[4] However, this reaction produces zinc chloride (ZnCl₂) and cadmium chloride (CdCl₂), which are strong Lewis acids and can catastrophically accelerate PVC degradation, a phenomenon often referred to as "zinc burning".
-
Secondary Stabilization and Synergism (Ba Carboxylates): This is where the critical role of barium carboxylates, such as barium laurate, comes into play. The barium salt reacts with the highly detrimental ZnCl₂ or CdCl₂ in an exchange reaction. This reaction regenerates the primary zinc or cadmium stabilizer and forms barium chloride (BaCl₂), which is a much weaker and less harmful Lewis acid. This synergistic cycle effectively prolongs the stabilizing action and provides excellent long-term heat stability.
Role of Co-Stabilizers
The performance of Barium Cadmium Laurate systems is significantly enhanced by the inclusion of co-stabilizers, particularly organophosphites and epoxidized soybean oil (ESBO).
-
Organophosphite Chelators: Organic phosphites act as chelators or "secondary" secondary stabilizers. They improve color and long-term stability by reacting with and deactivating the metal chlorides (ZnCl₂, CdCl₂) that are formed, preventing them from catalyzing degradation.[5] This chelation process further enhances the synergistic effect of the Ba-Cd-Zn system.
-
Epoxidized Soybean Oil (ESBO): ESBO is a versatile additive that functions as both a co-stabilizer and a secondary plasticizer.[6] Its primary stabilizing role is to scavenge free HCl released during PVC degradation, thereby preventing the autocatalytic breakdown of the polymer.[4] This action provides an additional layer of protection and works in concert with the metallic stabilizers to improve both thermal and light stability.
A visual representation of the synergistic stabilization pathway is provided below.
Performance Data
The effectiveness of a stabilizer system is quantified through standardized testing. The following tables summarize typical performance data for a flexible PVC formulation stabilized with a Ba-Cd-Zn system and the incremental improvements seen with the addition of co-stabilizers.
Formulation Base:
-
PVC (K-value 67): 100 phr
-
Plasticizer (DOP): 50 phr
-
Stabilizer System: As specified in tables
-
Stearic Acid: 0.3 phr
Table 1: Thermal Stability by Congo Red Test at 180°C
| Stabilizer System | Dosage (phr) | Congo Red Time (minutes) |
| Unstabilized | 0 | < 5 |
| Ba-Cd-Zn Laurate | 2.0 | 35 - 45 |
| Ba-Cd-Zn Laurate + Phosphite | 2.0 + 0.5 | 50 - 60 |
| Ba-Cd-Zn Laurate + Phosphite + ESBO | 2.0 + 0.5 + 3.0 | > 70 |
Note: Congo Red time indicates the time until significant HCl evolution occurs. Longer times denote better thermal stability.
Table 2: Color Stability (Yellowness Index) during Oven Aging at 180°C
| Stabilizer System | Dosage (phr) | Yellowness Index (0 min) | Yellowness Index (30 min) | Yellowness Index (60 min) |
| Ba-Cd-Zn Laurate | 2.0 | 5 - 10 | 25 - 35 | > 80 (Brown/Black) |
| Ba-Cd-Zn Laurate + Phosphite | 2.0 + 0.5 | 4 - 8 | 15 - 25 | 50 - 60 |
| Ba-Cd-Zn Laurate + Phosphite + ESBO | 2.0 + 0.5 + 3.0 | 3 - 6 | 10 - 18 | 30 - 40 |
Note: Yellowness Index (YI) is measured according to ASTM E313. Lower values indicate better color retention.
Table 3: Mechanical Properties of Flexible PVC Sheet (after processing)
| Stabilizer System | Dosage (phr) | Tensile Strength (MPa) | Elongation at Break (%) |
| Ba-Cd-Zn Laurate | 2.0 | 18 - 22 | 250 - 300 |
| Ba-Cd-Zn Laurate + Phosphite + ESBO | 2.0 + 0.5 + 3.0 | 20 - 24 | 280 - 330 |
Note: Mechanical properties are tested according to ASTM D638. Well-stabilized compounds retain their mechanical integrity.
Experimental Protocols
The following protocols outline the standard methodologies for evaluating the performance of PVC stabilizer systems.
Protocol for Sample Preparation (Flexible PVC Formulation)
-
Materials: PVC resin, plasticizer (e.g., DOP), Ba-Cd-Zn stabilizer, co-stabilizers (phosphite, ESBO), lubricant (stearic acid).
-
Equipment: Laboratory two-roll mill, hot press, weighing balance.
-
Procedure:
-
Accurately weigh all components according to the formulation (e.g., 100 phr PVC, 50 phr DOP, 2 phr stabilizer, etc.).
-
Set the two-roll mill temperature to 160-170°C.
-
Add the PVC resin to the mill and allow it to form a band.
-
Gradually add the liquid components (plasticizer, liquid stabilizer, ESBO) followed by the solid components.
-
Mill the compound for 5-10 minutes until a homogeneous sheet is formed.
-
Sheet off the compound at a desired thickness (e.g., 1 mm).
-
For mechanical testing, press-mold the milled sheets at 175°C for 5 minutes to create uniform plaques, from which dumbbell specimens can be cut.
-
Protocol for Thermal Stability Evaluation (Congo Red Test)
This static heat stability test is based on ISO 182-1.
-
Apparatus: Oil bath or heating block capable of maintaining 180 ± 1°C, test tubes, Congo Red indicator paper.
-
Procedure:
-
Place a 2.5 g sample of the prepared PVC compound into a test tube.[7]
-
Insert a strip of Congo Red paper into the top of the test tube, ensuring it does not touch the sample (approximately 2.0-2.5 cm above the sample).[7][8]
-
Place the test tube into the heating block pre-heated to 180°C.[9]
-
Start a timer immediately.
-
Record the time, in minutes, required for the Congo Red paper to change color from red to blue. This is the thermal stability time.
-
Protocol for Color Stability Evaluation (Static Oven Aging)
-
Apparatus: Air-circulating oven capable of maintaining 180 ± 2°C, colorimeter or spectrophotometer for measuring Yellowness Index (YI).
-
Procedure:
-
Cut samples from the prepared 1 mm PVC sheet (e.g., 5 cm x 5 cm).
-
Measure the initial Yellowness Index of the samples according to ASTM E313.
-
Place the samples in the pre-heated oven.
-
Remove samples at predetermined time intervals (e.g., 10, 20, 30, 45, 60 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index of each aged sample.
-
Plot YI versus time to compare the color stability of different formulations.
-
Protocol for Mechanical Property Evaluation
This protocol is based on ASTM D638, "Standard Test Method for Tensile Properties of Plastics."
-
Apparatus: Universal Testing Machine (UTM) with an appropriate load cell, dumbbell-shaped cutting die.
-
Procedure:
-
Cut at least five dumbbell-shaped specimens from the press-molded PVC plaques.
-
Condition the specimens for at least 24 hours at 23 ± 2°C and 50 ± 5% relative humidity.
-
Measure the width and thickness of the narrow section of each specimen.
-
Set the crosshead speed of the UTM (e.g., 50 mm/min for flexible PVC).
-
Mount a specimen in the grips of the UTM.
-
Start the test and record the load and extension data until the specimen fractures.
-
Calculate the Tensile Strength (at break) and Elongation at Break (%) from the recorded data.
-
Report the average and standard deviation for the set of specimens.
-
The workflow for evaluating a new stabilizer formulation is depicted below.
Safety and Handling
Barium-Cadmium-Zinc stabilizers contain cadmium, a heavy metal that is subject to regulatory restrictions and health concerns.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling these materials. Ensure adequate ventilation in the processing area. For complete toxicity and handling information, consult the Material Safety Data Sheet (MSDS) provided by the manufacturer. Due to environmental and health considerations, these stabilizers are not suitable for applications involving food contact, medical devices, or children's toys.[1]
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. nbinno.com [nbinno.com]
- 3. Liquid Barium Cadmium Zinc PVC Heat Stabilizer | ... [chinaplasonline.com]
- 4. researchgate.net [researchgate.net]
- 5. LIQUID PVC STABILIZERS AND LUBRICANTS - Patent 0792317 [data.epo.org]
- 6. Synergistic Effect of Two Plasticizers on Thermal Stability, Transparency, and Migration Resistance of Zinc Arginine Stabilized PVC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101628991A - Rare earth coordination compound PVC thermal stabilizer and preparation method thereof - Google Patents [patents.google.com]
- 9. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
Application Notes and Protocols: Barium Cadmium Laurate for Transparent PVC Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium cadmium laurate has historically been utilized as a highly effective heat stabilizer for polyvinyl chloride (PVC), particularly in applications demanding excellent transparency and weatherability.[1] This mixed metal salt system functions by mitigating the thermal degradation of PVC during high-temperature processing and protecting the final product from discoloration and loss of mechanical properties upon exposure to heat and UV light.[2][3]
These application notes provide a comprehensive overview of the use of barium cadmium laurate in transparent PVC formulations, including its mechanism of action, typical formulation guidelines, and relevant experimental protocols for performance evaluation.
Important Note: Due to the toxicity of cadmium, the use of barium cadmium laurate and other cadmium-based stabilizers has been significantly restricted in many regions, including the European Union.[1] Researchers and developers should be aware of and adhere to all local regulations concerning the use of cadmium compounds. These notes are intended for research and development purposes where such materials may still be used under controlled conditions for specific applications or comparative studies.
Mechanism of Action
The thermal degradation of PVC proceeds via a dehydrochlorination reaction, leading to the formation of conjugated polyene sequences that cause discoloration and embrittlement of the polymer.[4] Barium cadmium laurate acts as a primary and secondary stabilizer to inhibit this degradation through a synergistic mechanism.
Primary Stabilization: The cadmium carboxylate component plays a crucial role in the early stages of stabilization. It reacts with the labile allylic chlorine atoms on the PVC chain, which are the primary initiation sites for dehydrochlorination. This reaction replaces the unstable chlorine with a more stable laurate group, preventing the "zipper" elimination of HCl.[4]
Secondary Stabilization: The barium carboxylate component acts as an effective scavenger for the hydrogen chloride (HCl) gas that is inevitably released during PVC processing. By neutralizing HCl, it prevents the autocatalytic degradation of the polymer.[5]
Synergistic Effect: A key aspect of the barium-cadmium system is the in-situ regeneration of the more reactive cadmium stabilizer. The cadmium chloride (CdCl₂), formed after the reaction with labile chlorines, can react with the barium carboxylate to regenerate cadmium carboxylate. This synergistic interaction extends the stabilizing effect over a longer period.
Below is a simplified signaling pathway diagram illustrating the stabilization mechanism:
Caption: PVC stabilization mechanism by Barium Cadmium Laurate.
Application in Transparent PVC Formulations
Barium cadmium laurate has been traditionally favored for flexible and semi-rigid transparent PVC applications such as films, sheets, and profiles due to its excellent clarity and resistance to "plate-out" during processing.[3][6]
Typical Formulation
A general-purpose, transparent flexible PVC film formulation incorporating a barium-cadmium stabilizer system is provided in the table below. The exact proportions may need to be optimized based on the specific processing equipment and desired final properties.
| Component | Parts per Hundred Resin (PHR) | Function |
| PVC Resin (K-value 65-70) | 100 | Base Polymer |
| Plasticizer (e.g., DOP, DINP) | 40 - 60 | Flexibility |
| Barium-Cadmium-Zinc Liquid Stabilizer | 1.5 - 2.5 | Heat & Light Stability |
| Epoxidized Soybean Oil (ESBO) | 3 - 5 | Co-stabilizer, Plasticizer |
| Stearic Acid | 0.2 - 0.5 | Lubricant |
| UV Absorber (e.g., Benzotriazole type) | 0.2 - 0.5 | UV Protection |
| Antioxidant (e.g., Hindered Phenol) | 0.1 - 0.3 | Long-term Stability |
Performance Data (Illustrative)
Due to the historical use and subsequent phasing out of barium cadmium laurate, direct, recent comparative performance data in publicly available literature is scarce. The following tables provide an illustrative comparison based on historical performance claims and general knowledge of PVC stabilizers. Actual performance will vary based on formulation, processing conditions, and the specific grade of stabilizer used.
Table 1: Comparison of Thermal Stability by Congo Red Test
| Stabilizer System (2.0 PHR) | Thermal Stability Time (minutes) at 180°C (Illustrative) |
| Unstabilized PVC | < 5 |
| Calcium-Zinc Stearate | 20 - 40 |
| Barium-Cadmium Laurate | 60 - 90 |
| Organotin (Mercaptide) | 70 - 100 |
Table 2: Color Stability (Yellowness Index) after Heat Aging
| Stabilizer System (2.0 PHR) | Yellowness Index (YI) after 60 min at 180°C (Illustrative) |
| Unstabilized PVC | > 50 (Black) |
| Calcium-Zinc Stearate | 20 - 30 |
| Barium-Cadmium Laurate | 10 - 20 |
| Organotin (Mercaptide) | 5 - 15 |
Table 3: Mechanical Properties of Transparent PVC Film (Illustrative)
| Property | PVC with Ca/Zn Stabilizer | PVC with Ba/Cd Laurate Stabilizer |
| Tensile Strength (MPa) | 18 - 22 | 20 - 24 |
| Elongation at Break (%) | 250 - 300 | 280 - 350 |
| Shore A Hardness | 80 - 85 | 80 - 85 |
Experimental Protocols
The following are detailed protocols for the evaluation of barium cadmium laurate in transparent PVC formulations.
Sample Preparation: Two-Roll Milling
This protocol outlines the procedure for preparing stabilized PVC sheets for further testing.
Workflow Diagram:
Caption: Workflow for PVC sample preparation via two-roll milling.
Procedure:
-
Pre-drying: Dry the PVC resin in an oven at 60-70°C for 2-4 hours to remove any moisture.
-
Weighing: Accurately weigh all the components of the formulation (PVC resin, plasticizer, stabilizer, lubricants, etc.) as per the desired PHR values.
-
Premixing: Combine all the weighed ingredients in a high-speed mixer. Mix for 5-10 minutes until a homogeneous dry blend is obtained.
-
Mill Preparation: Preheat the two-roll mill to the desired processing temperature (typically 160-180°C for flexible PVC). Set the friction ratio of the rolls (e.g., 1:1.2).
-
Compounding: Gradually add the premixed compound into the nip of the rotating rolls.
-
Mastication and Mixing: As the PVC compound plasticizes, it will form a band on one of the rolls. Continuously cut and fold the band back into the nip to ensure homogeneous mixing. This process should be continued for a predetermined time, typically 5-10 minutes.
-
Sheeting: Once the compound is uniformly mixed, adjust the nip gap to the desired thickness and sheet off the material.
-
Cooling and Conditioning: Allow the PVC sheet to cool to room temperature. Condition the samples for at least 24 hours at standard laboratory conditions before proceeding with further testing.
Thermal Stability Evaluation
This test determines the time at which HCl is released from the PVC sample at a constant temperature.[2]
Procedure:
-
Prepare small, uniformly sized pieces of the stabilized PVC sheet.
-
Place a specified amount of the PVC sample (e.g., 2.0 g) into a glass test tube.
-
Insert a strip of Congo Red indicator paper into a smaller glass tube, which is then placed in a stopper for the test tube. The indicator paper should be positioned at a defined height above the PVC sample.[7]
-
Place the test tube assembly into a thermostatically controlled oil bath preheated to the test temperature (e.g., 180°C).
-
Start a timer as soon as the test tube is immersed.
-
Record the time, in minutes, for the Congo Red paper to turn from red to blue. This is the thermal stability time.
A torque rheometer measures the torque required to mix a PVC compound at a constant temperature, providing information on fusion characteristics and dynamic thermal stability.
Procedure:
-
Preheat the mixing chamber of the torque rheometer to the desired test temperature (e.g., 180°C).
-
Set the rotor speed to the specified RPM (e.g., 60 RPM).
-
Add a pre-weighed amount of the PVC dry blend to the mixing chamber.
-
Record the torque and temperature as a function of time.
-
The resulting rheogram will show a fusion peak, followed by a stable melt viscosity region.
-
The onset of degradation is indicated by a sharp increase in torque due to cross-linking. The time from the fusion peak to this sharp increase is the dynamic thermal stability time.
Color Stability Evaluation: Oven Aging Test
This test evaluates the resistance of the PVC sample to discoloration when exposed to high temperatures over time.
Procedure:
-
Cut several identical small samples from the prepared PVC sheet.
-
Place the samples on an inert surface (e.g., aluminum foil) in a preheated, circulating air oven at the test temperature (e.g., 180°C).
-
Remove one sample at regular intervals (e.g., every 10 minutes).
-
Arrange the removed samples in chronological order to visually assess the progression of discoloration.
-
For quantitative analysis, measure the color of each sample using a spectrophotometer or colorimeter to determine the Yellowness Index (YI) according to ASTM E313.
Mechanical Properties Testing
Evaluate the mechanical properties of the prepared PVC sheets before and after thermal aging to assess the retention of physical integrity.
Procedure:
-
Cut dumbbell-shaped specimens from the PVC sheets according to ASTM D638 for tensile testing.
-
Conduct tensile tests using a universal testing machine to determine the tensile strength, elongation at break, and modulus of elasticity.
-
To assess the effect of thermal aging, expose the specimens to a specified temperature for a defined period in an oven before conducting the tensile tests.
-
Compare the results of the aged and unaged samples to determine the retention of mechanical properties.
Safety and Regulatory Considerations
Cadmium and its compounds are classified as toxic and are subject to stringent regulatory controls.[8]
-
Toxicity: Cadmium is a heavy metal with known adverse health effects. Exposure should be minimized through appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection, especially when handling powdered forms.
-
Environmental Impact: The disposal of cadmium-containing materials must be done in accordance with local environmental regulations.
-
Regulatory Status: The use of cadmium-based stabilizers in many consumer and industrial products is restricted or banned in numerous jurisdictions. It is the responsibility of the researcher or product developer to ensure compliance with all applicable laws and regulations.
Conclusion
Barium cadmium laurate has historically been a high-performance heat stabilizer for transparent PVC applications, offering excellent thermal stability and clarity. The provided protocols offer a framework for evaluating its performance in a laboratory setting. However, due to the significant health and environmental concerns associated with cadmium, its use has been largely replaced by alternative stabilizer systems such as calcium-zinc and organotin-based stabilizers. Any consideration of its use in modern applications must be carefully weighed against the associated risks and regulatory restrictions.
References
- 1. researchgate.net [researchgate.net]
- 2. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of thermal stabilizers (Ba/Cd/Zn metal salts carboxylate and dibasic lead stearate) on the kinetic of carbonyls formation of PVC films | ASJP [asjp.cerist.dz]
- 5. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 6. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
"Lauric acid, barium cadmium salt" dispersion methods in PVC matrix
An in-depth guide to the dispersion and evaluation of Lauric Acid, Barium Cadmium Salt as a heat stabilizer in Polyvinyl Chloride (PVC) matrices, designed for materials scientists, polymer chemists, and professionals in drug development utilizing PVC-based systems.
Application Notes
1. Introduction to this compound as a PVC Heat Stabilizer
Polyvinyl Chloride (PVC) is a versatile and widely used thermoplastic polymer. However, it is inherently thermally unstable at processing temperatures, leading to dehydrochlorination, discoloration, and a reduction in mechanical properties.[1] Heat stabilizers are crucial additives to prevent this degradation. This compound, is a mixed metal soap that has historically been used as a highly effective heat stabilizer for PVC.[2]
Barium-cadmium stabilizers, including the laurate and stearate salts, offer excellent long-term heat stability and outstanding weatherability to PVC compounds.[2] They function through a synergistic mechanism where the cadmium salt provides initial color stability by reacting with evolved hydrogen chloride (HCl), and the barium salt regenerates the cadmium stabilizer, thus prolonging the protective effect.[3][4]
It is important to note that due to environmental and health concerns related to cadmium, its use has been significantly restricted, particularly in Europe.[2] However, understanding its dispersion and stabilization mechanisms remains relevant for legacy products and specialized applications where it may still be encountered.
2. Dispersion Mechanisms and Methodologies
The efficacy of any solid stabilizer in a PVC matrix is critically dependent on its uniform dispersion. Poor dispersion can lead to localized degradation, resulting in defects and reduced product lifespan. The two primary industrial methods for dispersing solid additives like barium cadmium laurate into PVC are dry blending and melt blending.
-
Dry Blending: This process involves the high-speed mixing of PVC resin with all the necessary additives, including the barium cadmium laurate, to create a homogeneous powder mixture known as a dry blend. The mixing is typically performed in a high-speed mixer, which generates frictional heat.[1][5] This heating causes the porous PVC particles to swell, allowing for the absorption of liquid additives and the adherence of solid particles to the resin surface.[6][7] A subsequent cooling mixing step is essential to produce a free-flowing powder suitable for further processing.[1][8]
-
Melt Blending (Compounding): Following dry blending, the mixture is typically melt-compounded to achieve a fully fused and homogeneous material. A two-roll mill is a common piece of laboratory and industrial equipment for this purpose.[9][10] The dry blend is fed into the heated rolls, which rotate at different speeds. This action creates high shear forces that further disperse the stabilizer particles throughout the molten PVC matrix.[10] The result is a consolidated sheet or mass that can be pelletized for subsequent molding or extrusion processes.
3. Evaluation of Stabilizer Performance
The performance of the dispersed barium cadmium laurate is assessed by evaluating the thermal and color stability of the compounded PVC.
-
Thermal Stability Analysis:
-
Thermogravimetric Analysis (TGA): TGA measures the weight loss of a material as a function of temperature. For PVC, the onset of weight loss corresponds to the beginning of dehydrochlorination. An effective stabilizer will increase the temperature at which this degradation begins.[11] TGA can provide quantitative data on the effectiveness of the stabilizer in retarding mass loss at elevated temperatures.[12]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can be used to determine the glass transition temperature (Tg) and to study the exothermic or endothermic processes associated with degradation.[13]
-
Static Thermal Stability (Congo Red Test): This is a widely used method (ASTM D4202, ISO 182) to determine the time it takes for a heated PVC sample to evolve a detectable amount of hydrogen chloride.[14][15][16] The evolved HCl gas changes the color of a Congo red indicator paper from red to blue. A longer time to color change indicates better thermal stability.[14][16]
-
-
Color Stability Analysis:
-
Yellowness Index (YI): The degradation of PVC is accompanied by the formation of conjugated polyene sequences, which results in a yellow, then brown, and finally black discoloration. The Yellowness Index is a numerical value calculated from spectrophotometric data that quantifies this change in color (ASTM E313).[17][18][19] PVC samples are typically heat-aged in an oven, and their YI is measured at regular intervals to assess the effectiveness of the stabilizer in maintaining the initial color.[20]
-
Data Presentation
Table 1: Typical Formulation for a Flexible PVC Compound
| Component | Parts per Hundred Resin (PHR) | Purpose |
| PVC Resin (K-value 67) | 100 | Polymer Matrix |
| Dioctyl Phthalate (DOP) | 40 - 60 | Plasticizer |
| This compound | 1.5 - 2.5 | Primary/Secondary Heat Stabilizer |
| Stearic Acid | 0.2 - 0.5 | Lubricant |
| Epoxidized Soybean Oil (ESBO) | 2.0 - 5.0 | Co-stabilizer / Plasticizer |
| Calcium Carbonate | 10 - 30 | Filler |
| Titanium Dioxide | 1.0 - 3.0 | Pigment |
Table 2: Illustrative Thermal Stability Data
| Formulation | Onset of Degradation (TGA, °C) | Mass Loss at 250°C (TGA, %) | Congo Red Test Time at 180°C (minutes) |
| Unstabilized PVC | ~210 | ~15% | < 10 |
| PVC + 2.0 PHR Ba-Cd Laurate | ~235 | ~5% | > 60 |
Note: These are representative values. Actual results will vary based on the specific PVC grade, full formulation, and processing conditions.
Table 3: Illustrative Yellowness Index (YI) Data after Heat Aging at 180°C
| Formulation | YI at 0 minutes | YI at 15 minutes | YI at 30 minutes | YI at 60 minutes |
| Unstabilized PVC | 2 | 25 | 60 | >100 (Brown/Black) |
| PVC + 2.0 PHR Ba-Cd Laurate | 3 | 8 | 15 | 25 |
Experimental Protocols
Protocol 1: Dispersion of this compound in PVC via Dry Blending
-
Pre-mixing: In a suitable container, manually pre-mix 100 parts of PVC resin with 2.0 parts of this compound and other solid additives (e.g., lubricants, fillers) for 1 minute to break up any large agglomerates.
-
Charging the Mixer: Start a high-speed mixer at a low speed (e.g., 500 rpm) and add the pre-mixed solids.[21]
-
Heating and Mixing: Increase the mixer speed to high (e.g., 1500 rpm).[5] The frictional heat will cause the temperature of the blend to rise.
-
Addition of Liquids: When the temperature reaches approximately 80-90°C, add any liquid components, such as plasticizers and co-stabilizers, slowly to ensure even absorption.[1]
-
Final Hot Mixing: Continue mixing at high speed until the temperature reaches 110-120°C.[5] This ensures good dispersion and absorption of all additives. The total hot mixing cycle typically takes 6-10 minutes.[8]
-
Cooling: Discharge the hot dry blend into a cooling mixer and mix at a low speed until the temperature drops to below 45°C.[1] This prevents agglomeration and results in a free-flowing powder.
-
Storage: Store the final dry blend in a sealed, moisture-proof container.
Protocol 2: Melt Compounding on a Two-Roll Mill
-
Preheating: Preheat the two-roll mill to the desired compounding temperature, typically between 160°C and 180°C for flexible PVC.[10] Set the roll speed differential (friction ratio), for example, to 1:1.2.
-
Charging: Carefully feed the prepared PVC dry blend into the "nip" between the two rotating rolls.[10]
-
Mastication and Blending: The material will be drawn between the rolls, forming a band on one of the rolls. Use a spatula or scraper to cut and fold the molten PVC sheet back into the nip repeatedly.[10] This process ensures homogeneous mixing and dispersion of the stabilizer.
-
Compounding Time: Continue this process for a set time, typically 5-10 minutes, until a uniform, smooth sheet is obtained.
-
Sheet Removal: Once compounding is complete, carefully cut the sheet from the roll.
-
Sample Preparation: The compounded sheet can then be compression molded into plaques of a specific thickness for subsequent testing.
Protocol 3: Thermal Stability Evaluation by Congo Red Test (based on ASTM D4202)
-
Sample Preparation: Place a specified amount of the compounded PVC material (e.g., 2.5 g of small, cut pieces) into a glass test tube.[15]
-
Indicator Paper: Prepare a strip of Congo red indicator paper and insert it into a small glass tube fitted into a stopper, such that the paper extends a defined length above the sample.[15]
-
Heating: Place the test tube in a thermostatically controlled oil bath or heating block maintained at a constant temperature (e.g., 180°C ± 1°C).[14]
-
Observation: Start a timer as soon as the test tube is placed in the heating block.
-
Endpoint: Record the time, in minutes, required for the Congo red paper to change color from red to blue.[14] This time is the thermal stability time of the PVC compound.
Protocol 4: Color Stability Evaluation by Yellowness Index (ASTM E313)
-
Sample Preparation: Prepare several identical plaques (e.g., 50mm x 50mm x 2mm) from the compounded PVC sheet by compression molding.
-
Initial Measurement: Use a calibrated spectrophotometer or colorimeter to measure the initial color coordinates (CIE Tristimulus values X, Y, Z) of a control plaque.[17] Calculate the initial Yellowness Index (YI) according to the ASTM E313 formula.[17]
-
Heat Aging: Place the remaining plaques in a circulating air oven at a specified temperature (e.g., 180°C).
-
Periodic Measurement: At regular intervals (e.g., 10, 20, 30, 60 minutes), remove a plaque from the oven and allow it to cool to room temperature.
-
Data Collection: Measure the color coordinates and calculate the YI for each heat-aged plaque.
-
Analysis: Plot the Yellowness Index as a function of heating time to compare the color stability of different formulations.
Visualizations
References
- 1. How PVC blends are prepared - Oxoplast [oxoplast.com]
- 2. Cadmium Stabilisers - PVC [seepvcforum.com]
- 3. kanademy.com [kanademy.com]
- 4. researchgate.net [researchgate.net]
- 5. The Complete Guide to Operating and Maintaining Your PVC High Speed Mixer [chiyumixer.com]
- 6. bplittleford.com [bplittleford.com]
- 7. scribd.com [scribd.com]
- 8. kastrade.com [kastrade.com]
- 9. indianvinylcouncil.com [indianvinylcouncil.com]
- 10. How Does a Lab Two-Roll Mill Work for PVC Compounding? - Lab Kneaders [labkneader.com]
- 11. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 15. img.antpedia.com [img.antpedia.com]
- 16. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 17. equitechintl.com [equitechintl.com]
- 18. infinitalab.com [infinitalab.com]
- 19. kelid1.ir [kelid1.ir]
- 20. US5575951A - Liquid stabilizer comprising metal soap and solubilized metal perchlorate - Google Patents [patents.google.com]
- 21. General Feeding Sequence of PVC High Speed Mixer - Kenneth Mechanical Engineering Technology (Suzhou) Co., Ltd. [kennethmixer.com]
Application Notes and Protocols: Barium Cadmium Laurate in Plastisol Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Barium cadmium laurate is a highly effective heat stabilizer historically used in polyvinyl chloride (PVC) plastisol formulations.[1] As a mixed metal soap, it provides excellent thermal and weathering stability to PVC products.[1] This document provides detailed application notes and experimental protocols for the use and evaluation of barium cadmium laurate in plastisol formulations. It is important to note that due to health and environmental concerns associated with cadmium, its use has been significantly restricted in many regions, particularly in the European Union.[1]
Application Notes
Function and Mechanism of Action
Barium cadmium laurate functions as a primary and secondary heat stabilizer in PVC plastisols. The degradation of PVC at elevated processing temperatures proceeds via dehydrochlorination, releasing hydrogen chloride (HCl) which further catalyzes the degradation process in a "zipper-like" reaction.[2]
The primary stabilization mechanism involves the reaction of the metal carboxylates with the liberated HCl, effectively neutralizing it and preventing further degradation.[2][3] Additionally, the cadmium carboxylate can replace labile allylic chlorine atoms on the PVC polymer chain with more stable laurate groups, preventing the initiation of the dehydrochlorination "zipper" reaction.[2][4]
A synergistic effect exists between the barium and cadmium components. The cadmium laurate is the primary stabilizer that reacts with the allylic chlorine. The barium laurate then reacts with the resulting cadmium chloride (a strong Lewis acid that can accelerate degradation) to regenerate the cadmium laurate, thus prolonging the stabilization period.[4]
Formulation Guidelines
Barium cadmium laurate is typically used in conjunction with other additives in a plastisol formulation. The components are measured in parts per hundred resin (phr) by weight. A typical starting point formulation for a flexible PVC plastisol is provided below.
| Component | Function | Typical Level (phr) |
| PVC Dispersion Resin | Polymer Matrix | 100 |
| Plasticizer (e.g., DINP, DOP) | Imparts flexibility | 40 - 100 |
| Barium Cadmium Laurate | Heat Stabilizer | 1.0 - 3.0 |
| Co-stabilizer (e.g., Zinc Stearate) | Synergistic heat stabilization | 0.1 - 0.5 |
| Epoxidized Soybean Oil (ESBO) | Secondary stabilizer & plasticizer | 2.0 - 5.0 |
| Filler (e.g., Calcium Carbonate) | Cost reduction, property modification | 0 - 50 |
| Pigment | Coloration | As required |
Note: The optimal concentration of barium cadmium laurate depends on the processing conditions (temperature, time), the type of PVC resin and plasticizer, and the desired performance of the final product.
Advantages and Limitations
Advantages:
-
Excellent Heat Stability: Provides outstanding protection against thermal degradation during high-temperature processing.[1]
-
Good Weatherability: Imparts good resistance to degradation from environmental factors.[1]
-
Synergistic Effects: Works effectively in combination with other stabilizers like zinc soaps.
Limitations:
-
Toxicity: Cadmium and its compounds are toxic and pose significant health and environmental risks.[1]
-
Regulatory Restrictions: Its use is heavily regulated and has been phased out in many applications and regions.[1]
-
Plate-out: Can sometimes lead to the deposition of material on processing equipment.
Experimental Protocols
Protocol 1: Evaluation of Thermal Stability using Oven Aging
This protocol describes a static heat stability test to evaluate the effectiveness of barium cadmium laurate in a plastisol formulation.
1. Materials and Equipment:
- PVC dispersion resin
- Plasticizer (e.g., Diisononyl phthalate - DINP)
- Barium Cadmium Laurate
- Co-stabilizer (e.g., Zinc Stearate)
- Laboratory mixer (e.g., planetary mixer)
- Glass plates or metal panels
- Doctor blade or drawdown coater
- Forced air circulating oven
- Colorimeter or spectrophotometer (optional)
2. Procedure:
- Plastisol Preparation:
- Accurately weigh the PVC resin, plasticizer, barium cadmium laurate, and any other additives according to the desired formulation (in phr).
- In a mixing vessel, combine the liquid components (plasticizer).
- Gradually add the solid components (PVC resin, stabilizer) to the liquid components while mixing at low speed to avoid excessive heat generation.
- Continue mixing until a homogeneous, lump-free dispersion is obtained.
- De-aerate the plastisol under vacuum to remove entrapped air bubbles.
- Sample Preparation:
- Apply a uniform film of the plastisol onto a glass plate or metal panel using a doctor blade set to a specific thickness (e.g., 1 mm).
- Curing (Fusion):
- Place the coated panel in a preheated oven at the desired fusion temperature (e.g., 180-200°C) for a specified time (e.g., 2-5 minutes) until the plastisol is fully fused into a solid, flexible film.
- Oven Aging:
- Cut the fused PVC sheet into smaller test specimens (e.g., 2 cm x 2 cm).
- Place the specimens in a forced air circulating oven at a constant high temperature (e.g., 180°C).
- Remove specimens at regular intervals (e.g., every 15 minutes).
- Evaluation:
- Visually assess the color change of the specimens at each time interval against a standard color chart or an un-aged sample.
- Record the time at which significant discoloration (e.g., yellowing, browning, blackening) occurs. This is the "stability time."
- (Optional) Use a colorimeter to quantitatively measure the color change (e.g., Yellowness Index).
Protocol 2: Dynamic Thermal Stability Assessment using a Torque Rheometer
This protocol outlines the use of a torque rheometer to evaluate the processing stability of a plastisol formulation containing barium cadmium laurate under dynamic conditions of heat and shear. The procedure is based on ASTM D2538.
1. Materials and Equipment:
- Torque rheometer (e.g., Brabender or similar) equipped with a roller mixing head
- Prepared plastisol formulation as described in Protocol 1.
2. Procedure:
- Instrument Setup:
- Set the mixing bowl temperature of the torque rheometer to the desired processing temperature (e.g., 180°C).
- Set the rotor speed to a constant value (e.g., 60 RPM).
- Allow the instrument to equilibrate at the set temperature.
- Sample Loading:
- Accurately weigh a specified amount of the plastisol formulation (the amount will depend on the mixing bowl volume).
- With the rotors turning, add the plastisol to the mixing bowl.
- Data Acquisition:
- Start the data acquisition software to record torque and temperature as a function of time.
- Analysis of the Rheometer Curve:
- Fusion Peak: Observe the initial rise in torque as the PVC particles swell and fuse. The time to reach this peak is the fusion time.
- Minimum Torque: The torque will then decrease as the material melts and becomes less viscous.
- Stability Time: Continue running the test until the torque begins to rise sharply. This sharp increase indicates the onset of degradation and cross-linking. The time from the start of the test to this point is the dynamic stability time.
- Evaluation:
- Compare the stability times of different formulations. A longer stability time indicates better thermal protection provided by the stabilizer system.
Data Presentation
The following tables represent typical data that would be generated from the experimental protocols.
Table 1: Oven Aging Test Results for a PVC Plastisol at 180°C
| Formulation | Barium Cadmium Laurate (phr) | Zinc Stearate (phr) | Stability Time (minutes to severe discoloration) |
| Control (Unstabilized) | 0 | 0 | < 15 |
| A | 1.0 | 0.2 | 45 |
| B | 2.0 | 0.2 | 75 |
| C | 3.0 | 0.2 | 90 |
Table 2: Torque Rheometer Data for PVC Plastisol at 180°C and 60 RPM
| Formulation | Barium Cadmium Laurate (phr) | Zinc Stearate (phr) | Fusion Time (seconds) | Minimum Torque (Nm) | Dynamic Stability Time (minutes) |
| Control (Unstabilized) | 0 | 0 | 120 | 25 | 5 |
| A | 1.0 | 0.2 | 110 | 23 | 12 |
| B | 2.0 | 0.2 | 105 | 22 | 18 |
| C | 3.0 | 0.2 | 100 | 21 | 25 |
Visualizations
Synergistic Stabilization Mechanism of Barium Cadmium Laurate
Caption: Synergistic stabilization of PVC by Barium Cadmium Laurate.
Experimental Workflow for Oven Aging Test
Caption: Workflow for evaluating thermal stability via oven aging.
References
Application Notes and Protocols: Lauric Acid, Barium Cadmium Salt in Calendered PVC Films
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauric acid, barium cadmium salt is a highly effective heat stabilizer used in the production of calendered Polyvinyl Chloride (PVC) films. These stabilizers are critical in preventing the thermal degradation of PVC during high-temperature processing, such as calendering, and in enhancing the durability and weatherability of the final product.[1][2] This mixed metal salt system functions by scavenging liberated hydrogen chloride (HCl) and replacing unstable chlorine atoms in the PVC polymer chain, thus preventing discoloration and maintaining the mechanical integrity of the film.[3] The synergistic action between barium and cadmium compounds provides excellent long-term heat stability and resistance to weathering.[1][4]
It is important to note that due to the toxicity of cadmium, the use of this compound has been significantly reduced or phased out in many regions, particularly in applications with direct human contact.[2] These notes are intended for research and development purposes where its unique properties may be investigated under controlled laboratory settings.
Mechanism of Action
The stabilization of PVC by barium cadmium laurate involves a synergistic mechanism. During processing, the heat applied to the PVC can cause the elimination of HCl, leading to the formation of polyene sequences that result in discoloration and degradation of the polymer's properties.
Barium and cadmium carboxylates, such as laurates, act as primary stabilizers by reacting with the liberated HCl. This reaction prevents the autocatalytic degradation of PVC. Furthermore, these metal salts can substitute the labile allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.
The synergy between barium and cadmium is crucial. Cadmium salts are highly effective in providing good early color, while barium salts offer excellent long-term stability.[4] The generally accepted mechanism suggests that the cadmium salt reacts first to replace the unstable chlorine atoms. The resulting cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate PVC degradation, is then regenerated back to the active cadmium carboxylate by the barium salt. This cycle effectively prolongs the stabilizing action.[1][5]
Caption: PVC degradation and stabilization cycle with Barium Cadmium Laurate.
Application in Calendered PVC Films
The calendering process involves passing a heated PVC compound through a series of rollers to produce a thin, uniform film.[3][6][7] This process subjects the PVC to significant thermal stress, making the inclusion of an effective heat stabilizer like this compound essential.
Typical Formulation:
A general formulation for a calendered PVC film incorporating a barium-cadmium stabilizer is provided below. The exact percentages will vary depending on the desired properties of the final film.
| Component | Purpose | Typical Concentration (phr*) |
| PVC Resin | Base Polymer | 100 |
| Plasticizer (e.g., DOP, DINP) | Flexibility | 20 - 50 |
| Lauric Acid, Ba-Cd Salt | Heat Stabilizer | 1.5 - 2.5 |
| Co-stabilizer (e.g., phosphites) | Improve color and stability | 0.2 - 0.5 |
| Lubricant (e.g., stearic acid) | Processing aid | 0.5 - 1.5 |
| Filler (e.g., calcium carbonate) | Cost reduction, properties modification | 0 - 20 |
| Pigment | Coloration | As required |
*phr: parts per hundred of resin
Calendering Process Workflow:
Caption: General workflow for the calendering of PVC films.
Experimental Protocols & Performance Data
Thermal Stability Assessment
The primary function of this compound is to enhance the thermal stability of PVC. This can be quantified using the Congo Red test.
Protocol: Congo Red Test (ASTM D4202)
Objective: To determine the time until the evolution of HCl gas from a heated PVC sample, indicating the onset of degradation.[8]
Apparatus:
-
Oil bath with thermostatic control
-
Test tubes (18 x 150 mm)
-
Congo Red indicator paper strips
-
Timer
Procedure:
-
Prepare PVC compound samples with varying concentrations of this compound.
-
Place a 2.5 g sample of the PVC compound into a test tube.
-
Insert a strip of Congo Red paper into a glass tube fitted into a stopper, ensuring the paper is suspended above the sample.
-
Place the test tube in the oil bath preheated to 180°C.[9]
-
Start the timer.
-
Record the time taken for the Congo Red paper to change color from red to blue. This is the thermal stability time.[9]
Performance Data (Illustrative):
| Stabilizer Concentration (phr) | Thermal Stability Time at 180°C (minutes) |
| 0 (Control) | 15 |
| 1.0 | 45 |
| 1.5 | 65 |
| 2.0 | 80 |
| 2.5 | 95 |
Color Stability Evaluation
Barium-cadmium stabilizers are known for providing excellent initial color and long-term color stability.[4]
Protocol: Oven Aging Test (ISO 188)
Objective: To evaluate the resistance of the PVC film to discoloration when exposed to elevated temperatures over time.
Apparatus:
-
Air-circulating oven
-
Colorimeter or spectrophotometer
-
PVC film samples
Procedure:
-
Prepare calendered PVC film samples (e.g., 50 x 50 mm) with different stabilizer formulations.
-
Measure the initial color of the samples using a colorimeter (e.g., CIE Lab* color space, Yellowness Index).
-
Place the samples in the air-circulating oven at a specified temperature (e.g., 180°C).
-
Remove samples at regular intervals (e.g., every 15 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the color of the aged samples.
-
Record the change in color, particularly the Yellowness Index, over time.
Performance Data (Illustrative Yellowness Index):
| Aging Time at 180°C (minutes) | Yellowness Index (Control) | Yellowness Index (2.0 phr Ba-Cd Laurate) |
| 0 | 5 | 4 |
| 15 | 25 | 8 |
| 30 | 60 | 15 |
| 45 | 100+ (Brown) | 25 |
| 60 | Black | 40 |
Cadmium Migration Analysis
Due to the toxicity of cadmium, it is crucial to assess its potential to migrate from the final PVC film, especially for applications where contact with food or skin is possible.
Protocol: Cadmium Migration Test (ICP-MS)
Objective: To quantify the amount of cadmium that leaches from the PVC film into a food simulant.
Apparatus:
-
Inductively Coupled Plasma Mass Spectrometer (ICP-MS)
-
Glass migration cells
-
Food simulant (e.g., 3% acetic acid for acidic foods, 10% ethanol for aqueous foods)
-
Incubator
Procedure:
-
Cut PVC film samples of a known surface area.
-
Place the samples in migration cells and fill with the chosen food simulant at a defined surface area to volume ratio (e.g., 6 dm² per 1 L of simulant).
-
Expose the samples to the simulant for a specified time and temperature (e.g., 10 days at 40°C).
-
After the exposure period, remove the PVC film.
-
Analyze the food simulant for cadmium concentration using ICP-MS.[10][11]
-
Calculate the migration of cadmium in mg/kg of food simulant or mg/dm² of the film surface.
Performance Data (Illustrative):
| Food Simulant | Test Conditions | Cadmium Migration (mg/kg) |
| 3% Acetic Acid | 10 days at 40°C | 0.008 |
| 10% Ethanol | 10 days at 40°C | 0.003 |
| Olive Oil | 10 days at 40°C | 0.015 |
Experimental Workflow for Performance Evaluation:
Caption: Workflow for evaluating the performance of stabilized PVC films.
Safety and Environmental Considerations
Cadmium and its compounds are classified as toxic and are subject to strict regulatory limits.[2] All handling of this compound and cadmium-containing PVC compounds should be performed in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection. Disposal of waste materials must comply with local environmental regulations for hazardous waste. Due to these concerns, there has been a significant industry shift towards cadmium-free stabilizers, such as barium-zinc and calcium-zinc systems.[2]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cadmium Stabilisers - PVC [seepvcforum.com]
- 3. News - How PVC Stabilizers Revolutionize the World of Calendered Films [pvcstabilizer.com]
- 4. pschemi.com [pschemi.com]
- 5. kanademy.com [kanademy.com]
- 6. jxxinan.com [jxxinan.com]
- 7. PVC geomembrane for water and waste containment [geomembrane.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 10. shimadzu.com [shimadzu.com]
- 11. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Preventing degradation of "barium cadmium laurate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with barium cadmium laurate. The information is designed to help prevent its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is barium cadmium laurate and what are its primary applications in a research setting?
Barium cadmium laurate is a mixed metal salt of lauric acid. Historically, it has been predominantly used as a heat and light stabilizer for polyvinyl chloride (PVC) plastics.[1][2] In a research context, it may be investigated for its stabilizing properties or used as a precursor in materials science applications. Due to the toxicity of cadmium, its use has been significantly reduced in many applications.[3]
Q2: My sample of barium cadmium laurate appears to have degraded. What are the likely causes?
Degradation of barium cadmium laurate can be triggered by several factors. The most common causes are:
-
Thermal Stress: Exposure to high temperatures can cause the compound to decompose.
-
Hydrolysis: Reaction with water, especially at elevated temperatures or non-neutral pH, can lead to the formation of metal hydroxides or oxides.[4][5]
-
Photodegradation: Prolonged exposure to ultraviolet (UV) light, particularly in the presence of photosensitizing materials, can induce degradation.[6][7]
-
Chemical Incompatibility: Contact with strong acids, bases, or potent chelating agents can lead to the displacement of the laurate ligand and decomposition of the salt.[8]
Q3: How can I prevent thermal decomposition of barium cadmium laurate during my experiments?
Recommendations:
-
Determine Thermal Stability: If precise temperature tolerances are critical for your experiment, perform Thermogravimetric Analysis (TGA) to determine the onset temperature of decomposition for your specific sample.
-
Maintain Low Temperatures: Whenever possible, conduct experiments at or near room temperature.
-
Controlled Heating: If heating is necessary, use a controlled heating apparatus (e.g., oil bath, heating mantle with a temperature controller) to avoid exceeding the decomposition temperature. Heat the sample gradually and for the minimum time required.
Q4: What are the best practices for storing barium cadmium laurate to ensure its stability?
Proper storage is essential to prevent degradation over time.
Storage Recommendations:
-
Container: Store in a tightly sealed, opaque container to protect from moisture and light.
-
Atmosphere: For long-term storage or for highly sensitive experiments, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.
-
Temperature: Keep in a cool, dry place away from direct sunlight and heat sources.
-
Incompatible Materials: Store separately from strong acids, bases, and oxidizing agents.
Q5: I suspect my sample has been contaminated with water. How can I mitigate potential hydrolytic degradation?
Hydrolysis can lead to the formation of barium and cadmium hydroxides/oxides, altering the properties of your material.
Mitigation Strategies:
-
Use Anhydrous Solvents: If working in solution, use high-purity, anhydrous solvents.
-
Control Humidity: Conduct experiments in a low-humidity environment, such as a glove box or under a dry gas flow.
-
Drying: If the compound is a solid and is suspected to have absorbed moisture, it can be dried under vacuum at a temperature well below its decomposition point.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (e.g., yellowing, browning) of the solid sample. | Thermal degradation or photodegradation. | 1. Review the thermal history of the sample. Has it been exposed to high temperatures? 2. Assess the light exposure conditions. Store in an opaque container. 3. Consider performing FTIR spectroscopy to check for changes in the carboxylate functional groups. |
| Change in solubility or formation of a precipitate in solution. | Hydrolysis leading to the formation of insoluble metal hydroxides/oxides. | 1. Verify the water content of your solvent. 2. Check the pH of the solution. Extreme pH values can accelerate hydrolysis. 3. Filter the precipitate and analyze it (e.g., by XRD or elemental analysis) to confirm its composition. |
| Inconsistent experimental results. | Sample degradation leading to variable composition. | 1. Use a fresh, properly stored sample of barium cadmium laurate. 2. Re-characterize the material (e.g., using TGA for thermal stability, FTIR for functional groups) to ensure its integrity before use. |
| Unexpected reaction byproducts. | Reaction with incompatible chemicals or degradation products acting as catalysts. | 1. Review all reagents and solvents for potential incompatibilities. 2. Ensure the purity of all starting materials. 3. Analyze the byproducts to understand the degradation pathway. |
Quantitative Data
The thermal decomposition of metal carboxylates is a key indicator of their stability. While specific quantitative data for barium cadmium laurate is limited in the reviewed literature, the following table summarizes findings for cadmium carboxylates, which can serve as a proxy for understanding the thermal behavior.
| Compound | Decomposition Steps | Notes | Reference |
| Cadmium Laurate | Two-step decomposition | Thermal analysis shows distinct stages of weight loss. | [9] |
| Cadmium Myristate | Two-step decomposition | Similar decomposition behavior to other long-chain cadmium carboxylates. | [9] |
| Cadmium Palmitate | Two-step decomposition | The thermal stability is influenced by the length of the fatty acid chain. | [9] |
| Cadmium Stearate | Two-step decomposition | Activation energy and kinetic parameters for decomposition have been evaluated using TGA. | [9] |
Experimental Protocols
Protocol 1: Assessment of Thermal Stability using Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal decomposition of barium cadmium laurate.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the barium cadmium laurate sample into a TGA crucible (e.g., alumina or platinum).
-
Instrument Setup:
-
Place the crucible in the TGA instrument.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature of 600 °C.
-
-
Data Analysis:
-
Record the weight loss as a function of temperature.
-
The onset temperature of decomposition is determined from the TGA curve as the point where significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates for each step.
-
Protocol 2: Monitoring Degradation with Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To detect chemical changes in barium cadmium laurate indicative of degradation.
Methodology:
-
Reference Spectrum: Obtain an FTIR spectrum of a fresh, non-degraded sample of barium cadmium laurate. This can be done using a KBr pellet or as a solid on an ATR accessory.
-
Sample Spectrum: Obtain an FTIR spectrum of the sample suspected of degradation using the same method.
-
Spectral Comparison: Compare the two spectra, paying close attention to the following regions:
-
Carboxylate stretching region (approx. 1540-1650 cm⁻¹ and 1380-1450 cm⁻¹): Changes in the position, shape, or intensity of these peaks can indicate alterations in the coordination of the laurate ligand to the metal ions.
-
Hydroxyl region (approx. 3200-3600 cm⁻¹): The appearance of a broad peak in this region may suggest the presence of water (hydrolysis) or the formation of metal hydroxides.
-
Carbonyl region (approx. 1700-1740 cm⁻¹): The emergence of a peak in this area could indicate the formation of free lauric acid due to ligand displacement.
-
Visualizations
Caption: Troubleshooting workflow for barium cadmium laurate degradation.
References
- 1. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. CADMIUM AND CADMIUM COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. researchgate.net [researchgate.net]
- 5. Metal Ion Catalysis in the Hydrolysis of Esters of 2-Hydroxy-1,10-phenanthroline: The Effects of Metal Ions on Intramolecular Carboxyl Group Participation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Transition metal carboxylate complex - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
"Lauric acid, barium cadmium salt" stability issues in processing
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with lauric acid, barium cadmium salt, a compound primarily used as a heat stabilizer in polymer processing.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
This compound (CAS No. 15337-60-7) is a mixed metal carboxylate salt.[1][2] In industrial applications, it is most commonly used as a heat stabilizer for polyvinyl chloride (PVC) to prevent thermal degradation during high-temperature processing.[3][4] Barium and cadmium salts work synergistically to provide excellent heat stability and weatherability to PVC products.[3][5]
Q2: What is the mechanism of action for barium cadmium laurate as a PVC stabilizer?
The degradation of PVC at high temperatures proceeds via a dehydrochlorination reaction, releasing hydrogen chloride (HCl) which further catalyzes the degradation process, leading to discoloration and loss of mechanical properties.[6] Barium cadmium laurate acts as a stabilizer through two main mechanisms:
-
HCl Scavenging: The metal carboxylates react with and neutralize the released HCl, preventing the autocatalytic degradation of the polymer.[6]
-
Substitution of Labile Chlorine Atoms: The stabilizer can replace unstable allylic chlorine atoms on the PVC chain with more stable laurate groups, inhibiting the initiation of the "zipper-like" degradation reaction.[6][7]
The barium and cadmium components exhibit a synergistic effect. The cadmium salt is the primary stabilizer, reacting with labile chlorines. The barium salt then reacts with the formed cadmium chloride (a strong Lewis acid that can accelerate degradation) to regenerate the cadmium stabilizer, thus prolonging the stabilization period.[7][8]
Q3: What are the main safety concerns associated with this compound?
The primary safety concern stems from the cadmium component. Cadmium and its compounds are highly toxic and are classified as carcinogens.[9] Exposure can lead to a range of adverse health effects, targeting the cardiovascular, renal, gastrointestinal, neurological, reproductive, and respiratory systems.[9] Due to these toxicity concerns, the use of cadmium-based stabilizers has been phased out in many regions, such as the European Union.[3][5] It is crucial to handle this compound with appropriate personal protective equipment (PPE) and in a well-ventilated area.
Q4: Are there alternatives to barium cadmium-based stabilizers?
Yes, due to the health and environmental concerns associated with cadmium, there has been a significant shift towards alternative stabilizer systems. Common replacements include:
-
Calcium-zinc stabilizers
-
Organotin stabilizers
-
Organic-based stabilizers (OBS)
The choice of alternative depends on the specific application, processing requirements, and desired end-product properties.
Troubleshooting Guide
Issue 1: Discoloration (Yellowing, Brown Streaks, or Black Spots) During Processing
Q: My PVC compound is discoloring during extrusion/molding, even with the stabilizer. What could be the cause?
A: Discoloration is a primary indicator of PVC degradation and suggests that the stabilizer is not performing optimally. Several factors could be responsible:
-
Insufficient Stabilizer Concentration: The dosage of the barium cadmium laurate may be too low to effectively neutralize the degrading PVC.
-
Excessive Processing Temperature: The processing temperature might be too high, exceeding the thermal stability limit of the stabilized compound.[11]
-
Poor Stabilizer Dispersion: If the stabilizer is not evenly distributed throughout the PVC matrix, some areas will have insufficient protection, leading to localized degradation (streaks or spots).[12] This can be caused by inadequate mixing time, low mixer speed, or incorrect ingredient addition sequence.[12]
-
Excessive Shear: High shear rates during mixing or extrusion can generate significant frictional heat, leading to localized overheating and degradation that consumes the stabilizer prematurely.[12]
-
Presence of Contaminants: Moisture in the raw materials or other impurities can negatively impact the effectiveness of the stabilizer.[11][12]
Troubleshooting Steps:
-
Verify Stabilizer Dosage: Double-check the formulation and ensure the correct amount of stabilizer is being added.
-
Optimize Processing Temperature: Gradually reduce the processing temperature to find the optimal balance between melt flow and stability.[13]
-
Improve Dispersion: Review the mixing procedure. Ensure adequate mixing time and shear to break down agglomerates and achieve uniform distribution.[12] Consider a higher-shear mixer if necessary.
-
Check for Moisture: Test the moisture content of the PVC resin and other additives. Dry the raw materials if necessary before processing.[12]
-
Evaluate Other Additives: Some other additives in the formulation could potentially interact with the stabilizer, reducing its effectiveness.
Issue 2: Stabilizer Plate-Out
Q: A white or waxy deposit is building up on my processing equipment (e.g., extruder screw, die). What is causing this?
A: This phenomenon is known as "plate-out" and is often caused by the migration and deposition of formulation components, including the stabilizer and lubricants, onto hot metal surfaces.
-
Poor Compatibility: The stabilizer may have limited compatibility with the PVC resin or other additives in the formulation, leading to its migration.[14]
-
Excessive Lubrication: Over-lubrication, especially with external lubricants, can contribute to plate-out.
-
Formulation Imbalance: The overall formulation may be imbalanced, causing certain components to exude under heat and pressure.
Troubleshooting Steps:
-
Adjust Lubricant System: Review and potentially reduce the amount of external lubricants in your formulation.
-
Evaluate Stabilizer Compatibility: While barium cadmium laurate is generally compatible with PVC, interactions with other additives could be an issue. Consider a different co-stabilizer or lubricant package.
-
Optimize Processing Conditions: Adjusting the temperature profile of the extruder can sometimes reduce the tendency for plate-out.
-
Analyze the Deposit: If possible, analyze the plate-out material to identify its main components, which will provide clues about the source of the problem.[15][16] Analytical techniques such as FTIR and SEM-EDX can be useful.[15][16]
Quantitative Data on Thermal Stability
| Parameter | Typical Value Range | Test Method | Significance |
| Static Thermal Stability (Congo Red Test) | 20 - 60 minutes @ 180°C | ISO 182-1 / ASTM D4202 | Time until HCl evolution is detected, indicating the start of rapid degradation.[7][14] |
| Oven Heat Stability | 30 - 90 minutes @ 180°C | ASTM D2115 | Time until significant discoloration (yellowing/browning) is observed in an oven.[6][12] |
| Dynamic Thermal Stability (Torque Rheometer) | 15 - 40 minutes @ 190°C | ASTM D2538 | Time until a sharp increase in torque is observed, indicating cross-linking due to degradation under shear and heat.[5][17] |
Note: These values are representative and can vary significantly depending on the full PVC formulation (e.g., presence of co-stabilizers, plasticizers, fillers) and specific processing conditions.
Experimental Protocols
Static Thermal Stability by Congo Red Test (Based on ISO 182-1 / ASTM D4202)
Objective: To determine the time at a specified temperature until the evolution of hydrogen chloride (HCl) from a PVC compound is detected.[7][14]
Apparatus:
-
Heating bath (oil or aluminum block) capable of maintaining the test temperature ±1°C.
-
Test tubes (e.g., 18x150 mm).[14]
-
Congo Red indicator paper strips.[14]
-
Timing device.[14]
Procedure:
-
Place a specified amount of the PVC compound (containing the barium cadmium laurate stabilizer) into a test tube to a depth of approximately 50 mm.[14]
-
Insert a strip of Congo Red paper into the test tube, ensuring it does not touch the sample. The lower end of the paper should be at a defined height above the sample (e.g., 25 mm).[14]
-
Place the test tube in the heating bath, which has been preheated to the test temperature (e.g., 180°C or 200°C).[18]
-
Start the timer.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time elapsed until the first sign of the color change. This is the thermal stability time.
Dynamic Thermal Stability Using a Torque Rheometer (Based on ASTM D2538)
Objective: To evaluate the thermal stability of a PVC compound under conditions of heat and mechanical shear, simulating processing conditions.[17]
Apparatus:
Procedure:
-
Preheat the mixing bowl of the torque rheometer to the desired test temperature (e.g., 190°C).
-
Set the rotor speed to a specified value (e.g., 60 RPM).
-
Add a pre-weighed amount of the PVC compound to the mixing chamber.
-
Record the torque and melt temperature as a function of time.
-
Initially, the torque will increase as the powder fuses into a melt (fusion peak). It will then decrease and stabilize as a homogenous melt is formed.
-
Continue mixing until a sudden and sharp increase in torque is observed. This indicates the onset of degradation and cross-linking.
-
The time from the fusion peak to this sharp torque increase is reported as the dynamic thermal stability time.
Visualizations
Caption: PVC degradation and the synergistic stabilization mechanism of Barium Cadmium Laurate.
Caption: Logical workflow for troubleshooting processing stability issues.
References
- 1. This compound | C12H24 O2 . x Ba . x Cd - BuyersGuideChem [buyersguidechem.com]
- 2. echemi.com [echemi.com]
- 3. IS: 4669 thermal stability test Congo red method Methods of test for polyvinyl chloride resins_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 4. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. file.yizimg.com [file.yizimg.com]
- 6. ASTM D2115 "Standard Practice for Oven Heat Stability of Poly(Vinyl Chloride) Compositions" | NBCHAO [en1.nbchao.com]
- 7. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 8. kanademy.com [kanademy.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. Barium-Zinc , Barium-Cadmium-Zinc - Evergreen Chemical [evergreenthailand.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. orbimind.com [orbimind.com]
- 13. standards.iteh.ai [standards.iteh.ai]
- 14. img.antpedia.com [img.antpedia.com]
- 15. researchgate.net [researchgate.net]
- 16. scispace.com [scispace.com]
- 17. infinitalab.com [infinitalab.com]
- 18. TST-3000 Congo Red Thermal Stability Tester GB/T 8815 Anytester (Hefei) Co. Ltd [anytester.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Barium Cadmium Laurate Stabilizer Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of barium cadmium laurate stabilizers. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address specific challenges encountered during laboratory applications, primarily in the context of Poly(vinyl chloride) (PVC) stabilization.
Troubleshooting Guide & FAQs
This section addresses common issues related to the performance of barium cadmium laurate stabilizers.
Issue 1: Premature Discoloration (Yellowing/Browning) of the Polymer Compound
-
Question: My PVC compound stabilized with barium cadmium laurate is showing early signs of yellowing during processing. What could be the cause and how can I resolve it?
-
Answer: Early discoloration is a primary indicator of insufficient thermal stability.[1] Several factors could be at play:
-
Inadequate Stabilizer Concentration: The dosage of the barium cadmium laurate stabilizer may be too low for the processing temperature and duration. It is crucial to ensure the correct concentration is used, typically ranging from 0.5 to 2.5% of the final PVC compound weight.[2]
-
Poor Dispersion: If the stabilizer is not evenly distributed throughout the polymer matrix, localized areas will lack protection and begin to degrade first.[3] Improve dispersion by optimizing mixing parameters such as speed, time, and temperature.
-
Presence of Impurities: Contaminants in the PVC resin or other additives can react with the stabilizer or accelerate degradation.[4] Ensure high-purity raw materials are used.
-
Excessive Heat Exposure: The processing temperature might be too high or the residence time too long, overwhelming the stabilizer's capacity.[4] Carefully control and monitor processing temperatures.
-
Issue 2: Reduced Long-Term Stability Despite Good Initial Color
-
Question: The initial color of my stabilized compound is excellent, but it degrades quickly upon prolonged heat exposure. How can I improve long-term stability?
-
Answer: This issue points towards a rapid depletion of the active stabilizing components. While cadmium salts are effective for initial color, long-term stability often requires a synergistic approach.[5]
-
Incorporate a Co-Stabilizer: The efficiency of barium cadmium laurate stabilizers is significantly enhanced by the inclusion of co-stabilizers.
-
Zinc Soaps (e.g., Zinc Stearate): Zinc co-stabilizers provide a synergistic effect, though an excess can lead to sudden, rapid degradation once the zinc is consumed.[6]
-
Organophosphites: These act as secondary stabilizers, chelating metal chlorides formed during degradation and preventing them from catalyzing further decomposition.[7][8]
-
-
Optimize Barium-to-Cadmium Ratio: The ratio of barium to cadmium is crucial for balancing initial color and long-term stability. Experiment with different ratios to find the optimal balance for your specific application.
-
Issue 3: Poor Mechanical Properties of the Final Product
-
Question: My final product is brittle and has low impact strength, even though it is well-stabilized against thermal degradation. What is the likely cause?
-
Answer: Poor mechanical properties can result from several factors, not always directly related to thermal stability.
-
Inadequate Lubrication: Incorrect lubrication can lead to poor fusion of the PVC particles, resulting in a brittle material.[9]
-
Stabilizer Overload: An excessive amount of stabilizer can sometimes interfere with the polymer matrix's integrity.
-
Degradation Byproducts: Even with stabilizers, some level of degradation can occur, and the byproducts can negatively impact mechanical properties.
-
Quantitative Data on Stabilizer Performance
The following tables provide a summary of typical performance data for barium cadmium laurate stabilizers and the effect of co-stabilizers.
Table 1: Comparison of Thermal Stability using the Congo Red Test
| Stabilizer System | Concentration (phr*) | Test Temperature (°C) | Thermal Stability Time (minutes) |
| Unstabilized PVC | 0 | 180 | < 5 |
| Barium Cadmium Laurate | 2.0 | 180 | 35 |
| Barium Cadmium Laurate + Zinc Stearate (2:1 ratio) | 2.0 | 180 | 55 |
| Barium Cadmium Laurate + Organophosphite | 2.0 | 180 | 65 |
*phr: parts per hundred parts of resin
Table 2: Yellowness Index (YI) after Oven Heat Aging
| Stabilizer System | Concentration (phr) | Aging Time at 180°C (minutes) | Yellowness Index (YI) |
| Unstabilized PVC | 0 | 10 | > 50 (severely degraded) |
| Barium Cadmium Laurate | 2.0 | 30 | 15 |
| Barium Cadmium Laurate | 2.0 | 60 | 28 |
| Barium Cadmium Laurate + Zinc Stearate (2:1 ratio) | 2.0 | 60 | 20 |
| Barium Cadmium Laurate + Organophosphite | 2.0 | 60 | 18 |
Experimental Protocols
1. Evaluation of Static Thermal Stability: Congo Red Test
This method determines the time until the evolution of hydrogen chloride (HCl) gas from the degrading PVC, which is a primary indicator of thermal decomposition.[10][11][12][13]
-
Apparatus:
-
Oil bath with thermostatic control
-
Test tubes (18 x 150 mm)
-
Congo Red indicator paper strips
-
Timing device
-
-
Procedure:
-
Prepare PVC samples with the desired concentration of the barium cadmium laurate stabilizer system.
-
Place 2.5 g of the PVC sample into a test tube.[14]
-
Insert a strip of Congo Red paper into the test tube, ensuring it is positioned 2.0 cm above the sample.[14]
-
Place the test tube in the oil bath preheated to the test temperature (typically 180°C).[10][11]
-
Start the timer.
-
Record the time required for the Congo Red paper to change color from red to blue. This is the thermal stability time.[10][11]
-
2. Evaluation of Color Stability: Oven Heat Aging
This test assesses the stabilizer's ability to prevent discoloration over time at an elevated temperature.[4][15][16]
-
Apparatus:
-
Circulating air oven with precise temperature control
-
Colorimeter or spectrophotometer to measure Yellowness Index (YI)
-
Glass plates for sample preparation
-
-
Procedure:
-
Prepare thin PVC films (e.g., 1 mm thickness) containing the stabilizer system to be tested.
-
Place the films in the oven preheated to the desired temperature (e.g., 180°C).
-
Remove samples at regular intervals (e.g., every 10 minutes).
-
Allow the samples to cool to room temperature.
-
Measure the Yellowness Index (YI) of each sample using a colorimeter according to ASTM E313.
-
Plot the YI as a function of aging time to compare the performance of different stabilizer systems.
-
3. Evaluation of Dynamic Thermal Stability: Torque Rheometry
This method evaluates the stabilizer's performance under conditions of continuous shear and heat, simulating processing conditions.[3][5][9][17]
-
Apparatus:
-
Torque rheometer with a heated mixing chamber
-
-
Procedure:
-
Preheat the mixing chamber of the torque rheometer to the desired processing temperature (e.g., 180°C).
-
Set the rotor speed to a constant value (e.g., 60 rpm).
-
Add the PVC compound containing the stabilizer system to the mixing chamber.
-
Record the torque as a function of time.
-
The "stability time" is the point at which the torque begins to rise sharply, indicating cross-linking and degradation of the polymer.
-
Visualizations
Caption: PVC stabilization mechanism with Barium Cadmium Laurate.
Caption: Workflow for evaluating stabilizer efficiency.
References
- 1. Heat Ageing | O-Ring Prüflabor [o-ring-prueflabor.de]
- 2. scispace.com [scispace.com]
- 3. kanademy.com [kanademy.com]
- 4. Aging Oven for Testing The Thermal Stability of PVC Sheets in High Temperature Environment - Oven, Thermal Stability Test | Made-in-China.com [m.made-in-china.com]
- 5. researchgate.net [researchgate.net]
- 6. pschemi.com [pschemi.com]
- 7. researchgate.net [researchgate.net]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 11. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 12. TST-3000 Congo Red Thermal Stability Tester GB/T 8815 Anytester (Hefei) Co. Ltd [anytester.com]
- 13. img.antpedia.com [img.antpedia.com]
- 14. researchgate.net [researchgate.net]
- 15. Heat Aging [intertek.com]
- 16. kiyorndlab.com [kiyorndlab.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Yellowing in PVC Stabilized with Barium Cadmium Laurate
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting yellowing issues in Polyvinyl Chloride (PVC) formulations stabilized with barium cadmium laurate. The information is presented in a question-and-answer format to directly address common problems encountered during experimentation.
Troubleshooting Guide
Question 1: My PVC compound is yellowing during processing, even with the barium cadmium laurate stabilizer. What are the primary causes?
Answer: Yellowing during processing is a sign of PVC degradation, where the polymer chain breaks down, releasing hydrochloric acid (HCl) and forming conjugated double bonds that absorb light and cause the color change.[1] Several factors can contribute to this, even with a stabilizer present:
-
Excessive Processing Temperature: PVC is a heat-sensitive polymer.[2][3] If the processing temperature is too high, it can overwhelm the stabilizer's capacity to neutralize the released HCl, leading to rapid degradation.[4][5]
-
High Shear Rates: Aggressive mixing or high screw speeds in an extruder can generate significant frictional heat.[6] This "shear burn" can cause mechanical and thermal degradation of the PVC before the stabilizer can effectively disperse and react.[6]
-
Insufficient Stabilizer Concentration: The amount of barium cadmium laurate may be too low for the processing conditions or the specific PVC resin grade.[5][7] Poor quality PVC resin may require a higher concentration of stabilizer.[7][8]
-
Moisture Contamination: The presence of moisture in the PVC resin or other additives can accelerate thermal degradation, especially at temperatures above 160°C.[4]
-
Inadequate Lubrication: An unbalanced lubrication system, particularly with insufficient external lubricant, can lead to over-plasticizing and increased frictional heat, causing discoloration.[7][8]
Question 2: We are observing yellowing in our final PVC product over time, not during initial processing. What could be the cause?
Answer: Delayed yellowing is often attributed to environmental factors and the long-term stability of the formulation:
-
UV Exposure: Ultraviolet radiation from sunlight is a primary cause of PVC degradation over time.[2][9] If the formulation lacks adequate UV protection, the PVC will yellow and become brittle upon prolonged exposure.[9] While barium-cadmium stabilizers offer good weatherability, they may need to be supplemented with specific UV absorbers for outdoor applications.[10]
-
Interaction with Other Additives: Certain additives in your formulation can interact with the stabilizer or the PVC itself, leading to discoloration. For example, some nitrogen-containing additives can decompose and form colored complexes.[1]
-
Environmental Factors: Exposure to acidic or alkaline environments, and even high humidity, can contribute to the chemical degradation of PVC.[9]
Question 3: How does the barium cadmium laurate stabilizer system work to prevent yellowing?
Answer: Barium cadmium laurate is a mixed metal stabilizer that functions through a synergistic mechanism:
-
HCl Scavenging: The primary role of the metal salts (barium and cadmium laurates) is to neutralize the hydrogen chloride (HCl) that is released as the PVC begins to degrade.[11]
-
Substitution of Unstable Chlorine Atoms: The stabilizer's ligands (laurate groups) can replace the unstable chlorine atoms on the PVC polymer chain, creating more stable ester linkages.[11]
-
Synergistic Effect: Barium and cadmium work together to enhance stability. Cadmium salts are highly effective for initial color and short-term stability.[11][12] However, the cadmium chloride (CdCl₂) formed during the stabilization process can itself accelerate PVC degradation.[11][12] The barium component of the stabilizer reacts with the cadmium chloride to regenerate the more stable cadmium soap, delaying the detrimental effects of CdCl₂.[11][12]
Frequently Asked Questions (FAQs)
Q1: Can the quality of the PVC resin affect the performance of the barium cadmium laurate stabilizer?
A1: Yes, absolutely. PVC resins with a higher level of impurities, such as residual initiators from polymerization, or low molecular weight fractions, will have lower intrinsic thermal stability. These resins will degrade more readily and require a higher concentration of stabilizer to prevent yellowing.[7][8]
Q2: Are there any known incompatibilities with other common PVC additives?
A2: Yes, interactions can occur. For instance, some lubricants or other additives can interfere with the effectiveness of the stabilizer.[5] It is crucial to ensure that all components of your PVC formulation are compatible.
Q3: Why is my transparent PVC formulation turning cloudy?
A3: Cloudiness, or "plate-out," can occur if the stabilizer or its reaction products are not fully compatible with the PVC matrix. This can sometimes be addressed by using anti-clouding agents like organic phosphites.[13]
Q4: Are there any environmental or safety concerns with using barium cadmium laurate?
A4: Yes. Due to the toxicity of cadmium, its use in PVC stabilizers has been significantly reduced or phased out in many regions, such as the European Union, due to health and environmental concerns.[10][14] For many applications, especially those involving food contact or medical devices, alternative stabilizers like calcium-zinc systems are now preferred.[10][14]
Data Presentation
Table 1: Troubleshooting Yellowing in PVC with Barium Cadmium Laurate Stabilizer
| Symptom | Potential Cause | Recommended Action |
| Yellowing during processing | Excessive processing temperature | Lower the processing temperature in increments of 5°C. |
| High shear rate | Reduce screw speed or mixing intensity.[6] | |
| Insufficient stabilizer | Increase the concentration of barium cadmium laurate. | |
| Moisture in raw materials | Thoroughly dry PVC resin and other additives before processing.[4] | |
| Unbalanced lubrication | Adjust the lubricant package, potentially increasing the external lubricant.[7][8] | |
| Yellowing after processing (in final product) | UV degradation | Incorporate a UV absorber into the formulation. |
| Incompatibility with other additives | Review the formulation for potential adverse interactions. | |
| Environmental exposure | Protect the final product from harsh chemical environments. |
Table 2: Example Data Log for Experimental Batches
| Batch ID | PVC Resin Grade | Barium Cadmium Laurate (phr) | Processing Temp (°C) | Screw Speed (rpm) | Yellowness Index (ASTM E313) | Observations |
| EXP-001 | ||||||
| EXP-002 | ||||||
| EXP-003 |
Experimental Protocols
Protocol 1: Evaluation of PVC Thermal Stability
-
Sample Preparation: Prepare several PVC formulations with varying concentrations of barium cadmium laurate.
-
Milling: Process each formulation on a two-roll mill at a controlled temperature (e.g., 180°C).
-
Sampling: Take samples from the mill at regular intervals (e.g., every 5 minutes).
-
Colorimetric Analysis: Measure the Yellowness Index (YI) of each sample using a colorimeter or spectrophotometer according to ASTM E313 or D1925.[6]
-
Data Analysis: Plot the Yellowness Index against time for each formulation. A slower rate of increase in YI indicates better thermal stability.
Mandatory Visualizations
Caption: PVC thermal degradation pathway leading to yellowing.
Caption: Synergistic stabilization mechanism of Barium Cadmium Laurate.
Caption: Logical workflow for troubleshooting PVC yellowing.
References
- 1. rallychem.com [rallychem.com]
- 2. Why Does the White PVC Foam Board Turn Yellow? - Boardway Plastic Sheet PVC Foam Board Manufacturer [boardwaybuilding.com]
- 3. longchangchemical.com [longchangchemical.com]
- 4. irplastics.com [irplastics.com]
- 5. novistacpe.com [novistacpe.com]
- 6. orbimind.com [orbimind.com]
- 7. ifanbrass.com [ifanbrass.com]
- 8. How to solve the yellowing problem of PVC pipes [chuangegroup.com]
- 9. Reasons for Discoloration of PVC Water Pipes - Knowledge [ifanplumbing.com]
- 10. Cadmium Stabilisers - PVC [seepvcforum.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. kanademy.com [kanademy.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
"Barium cadmium laurate" plate-out and mold fouling issues
Technical Support Center: Barium Cadmium Laurate
Disclaimer: Barium cadmium laurate contains cadmium, a heavy metal with significant health and environmental risks.[1][2] Its use has been phased out or heavily restricted in many regions.[2][3] This guide is for informational purposes for researchers and professionals who may encounter this substance in legacy formulations or specialized applications. Always prioritize the use of safer, modern alternatives such as calcium-zinc or organic-based stabilizers.[3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is Barium Cadmium Laurate and what was its primary application?
A1: Barium cadmium laurate is a metallic soap that was historically used as a heat stabilizer for polyvinyl chloride (PVC).[2] It was often used in combination with other stabilizers, like barium and lead esters, to provide excellent heat and light stability to PVC compounds.[2] These properties were particularly beneficial for outdoor applications, such as window profiles and roofing membranes, as well as in transparent films.[2][3]
Q2: What are "plate-out" and "mold fouling" in the context of PVC processing?
A2:
-
Plate-out is the undesirable deposition of formulation components onto the hot metal surfaces of processing equipment, such as extruder screws, barrels, and dies.[6] These deposits can degrade product quality, cause production interruptions, and in severe cases, appear within a few hours of starting a production run.[6]
-
Mold fouling is a similar phenomenon where additives, pigments, or degradation byproducts from the plastic melt deposit onto the cooler surfaces of the mold cavity.[7][8] This buildup can ruin the surface finish of the molded part, interfere with demolding, and affect the part's dimensional accuracy.[9][10]
Q3: Why is Barium Cadmium Laurate associated with plate-out issues?
A3: Barium-cadmium stabilizers, while effective, have a known tendency to cause "plate-out" on calender rolls and other processing equipment.[11] The mechanism is complex, but it is believed that the metal stearates, along with other inorganic components like fillers (e.g., titanium dioxide) and lubricants, can lose compatibility with the PVC melt under certain processing conditions.[6][12] These incompatible materials then migrate to and deposit on the hot metal surfaces.
Q4: What are the primary components found in plate-out and mold-fouling deposits?
A4: Analysis of plate-out samples from PVC processing lines often reveals a mixture of inorganic and organic components. The main constituents are typically inorganic materials such as titanium dioxide and calcium carbonate fillers, along with components from the stabilizer package, like lead or calcium from the stabilizers.[6][12] Lubricants are also often present, acting as a carrier for these inorganic particles.[12] The PVC polymer itself is not usually a major component of the deposit.[12]
Troubleshooting Guides
Issue 1: Rapid buildup of a waxy or chalky substance on the die lips during extrusion.
Q: What are the likely causes and how can I resolve this? A: This is a classic presentation of die plate-out. The potential causes and solutions are multifaceted:
-
Cause: Over-lubrication or an imbalanced lubricant system. Excessive external lubricant can exude from the melt and deposit on the die.
-
Solution: Reduce the level of external lubricant (e.g., paraffin waxes). You may need to incrementally increase the internal lubricant (e.g., metal stearates) to maintain processability.
-
Cause: High processing temperatures causing stabilizer or lubricant breakdown.
-
Solution: Gradually lower the melt and die temperature profiles. A critical temperature of 175°C has been identified as a point where plate-out can become more severe in some formulations.[12]
-
Cause: Incompatibility of formulation additives. Certain combinations of stabilizers, fillers, and lubricants can have poor compatibility with the PVC resin at processing temperatures.
-
Solution: Evaluate the compatibility of all formulation components. Consultation with technical data sheets for each additive is recommended.
-
Cause: Presence of moisture in the raw materials.
-
Solution: Ensure all components, especially fillers, are properly dried before processing. Higher moisture levels in the dry blend can lead to increased plate-out.[6]
Issue 2: Loss of surface gloss and appearance of surface defects on molded parts after several production cycles.
Q: My molded products are showing signs of mold fouling. What steps should I take? A: This indicates material buildup on the mold surface. Here is a systematic approach to troubleshooting:
-
Step 1: Mold Cleaning and Inspection. The most immediate solution is to stop production and clean the mold. Regular mold cleaning is crucial to prevent significant buildup.[8]
-
Step 2: Check for Hot Spots. Uneven mold heating can create localized hot spots where additives are more likely to stick.[7] Verify the mold's surface temperature uniformity.
-
Step 3: Evaluate Processing Parameters.
-
Melt Temperature: An excessively high melt temperature can lead to the degradation of components, which then deposit on the mold.[7]
-
Shear Rate: Extreme shear forces during injection can cause additives to separate from the polymer matrix.[7][8] Consider optimizing the injection speed and gate design.
-
-
Step 4: Review the Formulation.
-
Stabilizer Level: An insufficient level of heat stabilizer can lead to PVC degradation, and these byproducts can contribute to mold fouling.
-
Additive Choice: Some additives, like certain flame retardants or impact modifiers, are more prone to causing mold fouling than others.[7]
-
Data Presentation
Table 1: Factors Influencing Plate-Out & Mold Fouling with Metallic Stabilizers
| Factor | Parameter | Effect on Plate-Out / Fouling | Recommended Action |
| Formulation | Lubricant Balance | High External/Internal Ratio Increases Risk | Optimize lubricant package; reduce external lubricants. |
| Stabilizer Level | Too Low: Degradation Products; Too High: Exudation | Use recommended dosage; ensure good dispersion. | |
| Filler Content | High Levels of Inorganic Fillers Increase Risk | Use coated fillers; ensure good compatibility. | |
| Processing | Melt Temperature | Too High: Degradation & Incompatibility | Lower processing temperatures incrementally.[13] |
| Shear Rate | High Shear Can Promote Additive Migration | Optimize screw speed and injection parameters. | |
| Moisture Content | Presence of Moisture Increases Risk | Pre-dry all hygroscopic components.[6] | |
| Equipment | Surface Condition | Rough or Oxidized Metal Surfaces Worsen Buildup | Ensure tooling is polished and clean. |
| Venting | Inadequate Venting Traps Volatiles | Check and clean mold and extruder vents.[7] |
Experimental Protocols
Protocol: Evaluating Plate-Out Tendency using a Two-Roll Mill
This method provides a qualitative and semi-quantitative assessment of the tendency of a PVC formulation to cause plate-out.
Objective: To observe the deposition of material from a PVC compound onto the heated surfaces of a two-roll mill.
Apparatus:
-
Laboratory two-roll mill with chrome-plated, heated rolls and adjustable nip.
-
Temperature probes.
-
Stopwatch.
-
Scraping tool (brass or other non-damaging material).
-
Analytical balance.
Methodology:
-
Preparation: Pre-heat the rolls of the mill to the desired processing temperature (e.g., 180°C - 195°C). Ensure the roll surfaces are meticulously clean.
-
Compounding: Prepare a standardized batch of the PVC formulation containing Barium Cadmium Laurate.
-
Milling: Introduce the compound to the mill and work it into a continuous sheet. The material will form a band around the faster-moving roll.
-
Observation: Run the mill for a set period (e.g., 30 minutes). Visually observe the surface of the slower-moving, hotter roll for any signs of haze, color change, or material deposition. This deposit is the plate-out.
-
Quantification (Optional):
-
Carefully stop the mill and allow it to cool.
-
Scrape the deposited material from a defined area of the roll surface.
-
Weigh the collected plate-out material.
-
-
Analysis: Compare the amount and appearance of the plate-out from different formulations or processing temperatures to determine the relative plate-out tendency.
Visualizations
Caption: Proposed mechanism of plate-out formation in PVC processing.
Caption: Troubleshooting workflow for plate-out and mold fouling issues.
Caption: Simplified PVC heat stabilization mechanism by metal soaps.
References
- 1. Use and possibilities for substitution of cadmium stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cadmium Stabilisers - PVC [seepvcforum.com]
- 3. gzbaisha.com [gzbaisha.com]
- 4. nbinno.com [nbinno.com]
- 5. Organic products that offer a safer alternate for PVC stabilization [atozplastics.com]
- 6. baumannchemicals.com [baumannchemicals.com]
- 7. Causes and countermeasures of mold fouling after engineering plastic injection [gudmould.com]
- 8. tekwellmachinery.com [tekwellmachinery.com]
- 9. US6096248A - Method for reducing mold fouling - Google Patents [patents.google.com]
- 10. chemtrend.com [chemtrend.com]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 12. files.core.ac.uk [files.core.ac.uk]
- 13. studylib.net [studylib.net]
Technical Support Center: Navigating the Challenges of Barium-Cadmium Stabilizer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical support center offers comprehensive guidance for professionals working with barium-cadmium (Ba-Cd) stabilizer systems. Here, you will find practical troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and development efforts, with a focus on understanding and mitigating the associated toxicities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental stabilization mechanism of Ba-Cd systems in PVC?
A: Barium-cadmium stabilizers operate through a synergistic mechanism to counteract the thermal degradation of Polyvinyl Chloride (PVC).[1] PVC degradation is characterized by a "zipper reaction" that eliminates hydrogen chloride (HCl) and leads to the formation of color-inducing polyene structures.[1] The cadmium component, typically a cadmium carboxylate, is highly effective at replacing the unstable allylic chlorine atoms on the PVC polymer chain, which are the primary initiation sites for this degradation.[2] The barium carboxylate, while less reactive in this substitution, is an excellent scavenger of the released HCl. The synergy arises from the reaction between the barium carboxylate and the cadmium chloride (a byproduct of the initial stabilization step), which regenerates the active cadmium carboxylate. This recycling process extends the stabilizer's efficacy.
Q2: What are the primary toxicity concerns associated with Ba-Cd stabilizers?
A: The principal toxicological concern is the presence of cadmium. As a heavy metal, cadmium can bioaccumulate and is associated with a range of severe health effects, including kidney damage, bone demineralization, and it is classified as a human carcinogen.[3] The mechanisms of cadmium toxicity are multifaceted, involving the generation of reactive oxygen species (ROS) that lead to oxidative stress, and interference with critical cellular signaling pathways.[4][5]
Q3: What are the viable alternatives to Ba-Cd stabilizers for my experiments?
A: Given the significant toxicity of cadmium, the industry has largely transitioned to safer alternatives. These include:
-
Calcium-Zinc (Ca-Zn) stabilizers: A widely used non-toxic alternative.
-
Barium-Zinc (Ba-Zn) stabilizers: Another heavy-metal-based option with reduced toxicity compared to cadmium systems.
-
Organotin stabilizers: Known for their high efficiency and clarity in the final product.
-
Organic-Based Stabilizers (OBS): A newer class of metal-free stabilizers.
The selection of an appropriate alternative will depend on the specific performance requirements of your application, such as the required heat stability, transparency, and cost-effectiveness.
Q4: How can I accurately quantify the leaching of barium and cadmium from a stabilized polymer?
A: The gold-standard method for quantifying the migration of heavy metals such as barium and cadmium from a polymer is Inductively Coupled Plasma Mass Spectrometry (ICP-MS) .[6][7] This highly sensitive analytical technique can detect trace amounts of these elements in a liquid matrix. A typical procedure involves immersing the polymer sample in a relevant simulant fluid (e.g., acidic or fatty food simulants) for a defined period and at a controlled temperature. The resulting liquid, or leachate, is then analyzed by ICP-MS to determine the metal concentrations.
Q5: In a laboratory setting, what is "plate-out" and how can it be mitigated?
A: "Plate-out" refers to the undesirable deposition of formulation ingredients onto the surfaces of processing equipment.[8] In a research environment, this can appear as a residue or film on glassware, mixing blades, or molds. These deposits often consist of inorganic components such as fillers, pigments, and the metal stabilizers themselves.[8] To minimize plate-out:
-
Ensure Formulation Compatibility: Optimize the compatibility of all components in your PVC formulation.
-
Control Moisture: Elevated moisture levels can exacerbate plate-out.[8] Ensure all components are thoroughly dried.
-
Optimize Processing Conditions: Avoid excessive processing temperatures or durations, which can promote the degradation and deposition of components.
Troubleshooting Guide
Issue 1: Premature Discoloration During Processing
Question: My PVC formulation, stabilized with a Ba-Cd system, is exhibiting yellowing or browning far earlier than anticipated during processing. What are the likely causes?
Answer: This issue, known as poor "initial stability," can stem from several factors:
-
Inadequate Stabilizer Concentration: The level of stabilizer may be insufficient for the applied processing temperature and duration.
-
Poor Stabilizer Dispersion: Non-uniform distribution of the stabilizer within the polymer matrix will result in localized areas of under-stabilization that degrade preferentially.
-
Presence of Contaminants: Certain impurities in the PVC resin or other additives can catalyze and accelerate degradation.
-
Excessive Thermal Exposure: The processing temperature may be too high, or the duration too long, thereby exhausting the stabilizer's capacity.
Troubleshooting Steps:
-
Systematically increase the stabilizer concentration and observe the impact on color stability.
-
Enhance the mixing protocol to ensure a homogenous dispersion. For laboratory-scale experiments, consider dissolving the stabilizer in a small amount of a compatible solvent before adding it to the plastisol.
-
Verify the purity of all raw materials.
-
Precisely control and monitor the processing temperature and time.
Issue 2: Good Initial Color Followed by Rapid Degradation
Question: My stabilized PVC sample appears fine immediately after processing, but it darkens significantly and quickly during subsequent heat-aging tests. What explains this behavior?
Answer: This indicates poor "long-term stability." While Ba-Cd systems are known for providing excellent initial color, their long-term effectiveness is contingent on the synergistic regeneration cycle. If this cycle is inefficient, the primary cadmium stabilizer can be rapidly consumed, leading to a sudden failure of the stabilization system.
Troubleshooting Steps:
-
Adjust the Ba:Cd Ratio: Modify the molar ratio of barium to cadmium in your stabilizer formulation. A higher proportion of barium can enhance the regeneration of the active cadmium species, thereby improving long-term stability.
-
Incorporate Co-stabilizers: Introduce secondary stabilizers such as phosphites or epoxidized soybean oil (ESBO). These can act as acid scavengers and peroxide decomposers, sparing the primary stabilizer and extending its effective lifetime.
-
Refine Processing Conditions: Minimize the thermal stress during the initial processing to preserve the stabilizer for long-term performance.
Data Presentation
Table 1: Comparative Performance of PVC Heat Stabilizers
The following table provides a summary of typical performance characteristics for different classes of PVC heat stabilizers. Note that these are representative values and can vary based on the specific formulation and processing parameters.
| Stabilizer System | Heat Stability Time (minutes at 180°C) | Initial Color (Yellowness Index) | Toxicity Profile |
| Barium-Cadmium (Ba-Cd) | 60 - 90 | 15 - 25 | High (due to Cadmium) |
| Calcium-Zinc (Ca-Zn) | 30 - 60 | 25 - 40 | Low |
| Organotin (Sn) | 70 - 100 | 10 - 20 | Moderate |
| Organic-Based (OBS) | 50 - 80 | 20 - 35 | Low |
Experimental Protocols
Protocol 1: Synthesis of a Mixed Barium-Cadmium Stearate Stabilizer
This protocol outlines a laboratory-scale co-precipitation method for preparing a mixed Ba-Cd stearate stabilizer.
Materials:
-
Stearic Acid
-
Sodium Hydroxide (NaOH)
-
Barium Chloride (BaCl₂)
-
Cadmium Sulfate (CdSO₄)
-
Deionized Water
-
Ethanol
Procedure:
-
Saponification of Stearic Acid: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a calculated amount of stearic acid in a minimal amount of ethanol with gentle heating (approx. 70-80°C). b. In a separate beaker, prepare a stoichiometric equivalent of NaOH solution in deionized water. c. Slowly add the NaOH solution dropwise to the hot stearic acid solution while stirring vigorously to form sodium stearate.
-
Co-precipitation of Metal Soaps: a. Prepare an aqueous solution containing BaCl₂ and CdSO₄ in the desired molar ratio. b. Add the mixed metal salt solution dropwise to the sodium stearate solution under continuous stirring. A white precipitate of the mixed barium-cadmium stearate will form.
-
Isolation and Purification: a. After the addition is complete, continue stirring for 30 minutes to ensure a complete reaction. b. Isolate the precipitate by vacuum filtration. c. Wash the filter cake repeatedly with hot deionized water to remove soluble byproducts (NaCl, Na₂SO₄). d. Dry the purified product in a vacuum oven at 80-90°C to a constant weight.
Protocol 2: Evaluation of Thermal Stability by Oven Aging
This method is adapted from ASTM D3045 for assessing the thermal stability of PVC compositions.[9][10]
Materials:
-
PVC resin
-
Plasticizer (e.g., dioctyl phthalate - DOP)
-
Synthesized Ba-Cd stabilizer
-
Two-roll mill
-
Hydraulic press
-
Forced-air convection oven
-
Spectrophotometer or colorimeter
Procedure:
-
Sample Compounding and Preparation: a. On a laboratory two-roll mill preheated to 160-170°C, compound the PVC resin, plasticizer, and the synthesized stabilizer until a homogenous sheet is formed. b. Press a portion of this sheet into a plaque of uniform thickness (e.g., 1 mm) using a hydraulic press at the same temperature.
-
Accelerated Aging: a. Cut the PVC plaque into uniform test specimens (e.g., 2x2 cm). b. Suspend the specimens in a forced-air oven set to a constant temperature (e.g., 180°C). c. Remove one specimen at predetermined time intervals (e.g., every 10 or 15 minutes).
-
Colorimetric Analysis: a. Allow the removed specimens to cool to room temperature. b. Quantify the color change of each specimen by measuring its Yellowness Index (YI) using a spectrophotometer or colorimeter. c. Plot the Yellowness Index against time. The "thermal stability time" is defined as the time required to reach a specific YI value or a point of rapid color change.
Protocol 3: Quantification of Metal Leaching by ICP-MS
This protocol provides a framework for assessing the migration of Ba and Cd from a stabilized PVC matrix.
Materials:
-
Stabilized PVC sample of known surface area
-
Leaching solution (food simulant, e.g., 3% v/v acetic acid in deionized water)
-
Temperature-controlled incubator or water bath
-
ICP-MS instrument with certified Ba and Cd standards
-
High-purity nitric acid
Procedure:
-
Migration Test: a. Place the PVC sample in a clean, inert container and add a sufficient volume of the leaching solution to ensure complete immersion. b. Seal the container and place it in an incubator at a controlled temperature (e.g., 40°C) for a specified duration (e.g., 24 hours).
-
Leachate Sample Preparation: a. Following the incubation, carefully remove the PVC sample from the container. b. Pipette an aliquot of the leachate into a volumetric flask. c. Acidify the aliquot with high-purity nitric acid to a final concentration of 1-2%.[11] d. Dilute to the final volume with ultrapure deionized water. The dilution factor should be chosen to bring the expected metal concentrations within the linear dynamic range of the ICP-MS.[11]
-
ICP-MS Measurement: a. Generate a calibration curve for both barium and cadmium using a series of certified standards. b. Analyze the prepared leachate sample using the calibrated ICP-MS. c. Calculate the concentration of Ba and Cd in the original leachate and express the results as mass of metal leached per unit surface area of the PVC sample (e.g., µg/cm²).
Mandatory Visualizations
Caption: Key Signaling Pathways in Cadmium-Induced Cellular Toxicity.
Caption: Workflow for the Evaluation of Stabilizer Performance and Toxicity.
Caption: The Synergistic Regeneration Cycle in Ba-Cd PVC Stabilization.
References
- 1. Why do we need stabilizers? PVC degradation mechanism – Westlake Akishima [westlake-akishima.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Cadmium Exposure: Mechanisms and Pathways of Toxicity and Implications for Human Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Standard Operating Procedure for the determination of trace elements in hydrothermal fluids by Inductively Coupled Plasma Mass Spectrometry (ICP-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. baumannchemicals.com [baumannchemicals.com]
- 9. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 10. cipageo.cipatex.com.br [cipageo.cipatex.com.br]
- 11. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: PVC Stabilized with Barium Cadmium Laurate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Poly(vinyl chloride) (PVC) formulated with barium cadmium laurate stabilizers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of barium cadmium laurate in PVC?
A1: Barium cadmium laurate is a highly effective heat and light stabilizer for PVC.[1][2] Its primary role is to prevent the thermal degradation of the polymer during high-temperature processing and to enhance its weatherability for long-term applications.[1][2] The stabilizer works by neutralizing the hydrogen chloride (HCl) gas released during PVC degradation and by replacing unstable chlorine atoms on the polymer chain with more stable laurate groups.[3]
Q2: What are the typical signs of degradation in PVC stabilized with barium cadmium laurate?
A2: The most common sign of degradation is a progressive color change, starting from yellow and eventually turning to dark brown or black.[4][5] This is due to the formation of conjugated polyene sequences in the PVC backbone after the elimination of HCl.[5][6] Other signs include a decline in mechanical properties such as tensile strength, elongation, and impact resistance, as well as surface defects like brittleness or cracking.[7][8]
Q3: Why is there a synergistic effect between barium and cadmium in this stabilizer system?
A3: The synergism between barium and cadmium is crucial for the stabilizer's high efficiency. Cadmium carboxylates are highly reactive and quickly replace unstable allylic chlorine atoms in the PVC structure. However, the resulting cadmium chloride (CdCl₂) is a strong Lewis acid and can catalyze further degradation.[3][9] The barium component of the stabilizer reacts with CdCl₂ to regenerate the more stable cadmium carboxylate, thereby delaying the catastrophic degradation that CdCl₂ would induce.[3][9]
Q4: Are there any health and safety concerns associated with barium cadmium laurate stabilizers?
A4: Yes. Due to the toxicity of cadmium, a heavy metal, there are significant health and environmental concerns.[1] Cadmium-based stabilizers have been voluntarily phased out in many regions, including the European Union, since the early 2000s.[1] They have been largely replaced by alternatives such as barium-zinc or calcium-zinc systems for many applications.[1][2] These stabilizers should never be used for food contact applications or toys.[1]
Q5: How does moisture content affect the stability of the PVC compound?
A5: Moisture can act as a "quiet destabilizer."[7] While PVC resin itself is not highly hygroscopic, fillers like calcium carbonate or the stabilizer powder can absorb moisture. During processing, this moisture can hydrolyze the stabilizer or interfere with its mechanism, leading to reduced thermal stability and premature degradation.[7] It is crucial to ensure all raw materials are properly dried before processing.[7]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving PVC stabilized with barium cadmium laurate.
Issue 1: Premature Discoloration (Yellowing/Browning) During Processing
| Possible Cause | Troubleshooting Step | Verification Method |
| Insufficient Stabilizer Dosage | Verify the formulation and ensure the correct dosage of the barium cadmium laurate stabilizer was added.[7] | Review batch records. If possible, perform a quantitative analysis of the compound. |
| Excessive Processing Temperature | Lower the processing temperature of the extruder or mixer in increments.[10] | Monitor the melt temperature directly. A lower temperature should reduce discoloration. |
| Moisture in Raw Materials | Dry the PVC resin, fillers, and stabilizer according to material specifications before mixing.[7] | Use a moisture analyzer to check the moisture content of each component. |
| Poor Stabilizer Dispersion | Improve mixing parameters (e.g., increase mixing time or speed) to ensure uniform distribution of the stabilizer.[7] | Visually inspect the final product for "fisheyes" or clumps. Microscopically examine a thin film. |
| Degraded Raw Materials | Check the shelf life and storage conditions of the stabilizer and other additives.[7] | Use a fresh batch of stabilizer and compare the results. |
Issue 2: Inconsistent Thermal Stability Results Between Batches
| Possible Cause | Troubleshooting Step | Verification Method |
| Variation in Raw Material Lots | Test the incoming lots of PVC resin and stabilizer for baseline thermal stability. | Perform a standard thermal stability test (e.g., Congo Red or Oven Aging) on each new lot. |
| Inconsistent Mixing Procedure | Standardize the mixing protocol, ensuring consistent time, temperature, and shear rate for each batch. | Compare processing data (e.g., torque rheometer curves) between batches. |
| Contamination | Inspect all handling and mixing equipment for contamination from previous batches or other materials. | Analyze the compound for unexpected elements or organic residues. |
| Calibration of Test Equipment | Ensure that the oven, thermal analyzer (TGA/DSC), or other testing equipment is properly calibrated. | Run a standard reference material to verify equipment accuracy. |
Issue 3: Poor Long-Term Weatherability or UV Resistance
| Possible Cause | Troubleshooting Step | Verification Method |
| Inadequate UV Protection | Barium cadmium laurate provides some light stability, but a dedicated UV absorber or HALS may be required for demanding outdoor applications.[2] | Add a UV stabilizer to the formulation and re-test weatherability. |
| Stabilizer Migration/Leaching | Over time, components can migrate to the surface, especially in plasticized PVC. | Analyze the surface of aged samples using techniques like ATR-FTIR to detect changes in composition. |
| Oxidative Degradation | The primary stabilizer may not be sufficient to prevent long-term oxidation. | Incorporate an antioxidant into the formulation. Monitor the carbonyl index via FTIR during aging.[7] |
Experimental Protocols & Data
Static Thermal Stability Testing Data (Illustrative)
This table presents typical results from static heat stability tests, comparing a well-stabilized PVC compound with a poorly stabilized one.
| Parameter | Well-Stabilized PVC (Ba-Cd Laurate) | Poorly Stabilized PVC | Test Standard (Example) |
| Congo Red Time @ 180°C (minutes) | 60 - 90 | 15 - 25 | ISO 182-1[11] |
| Oven Aging @ 185°C (Time to Brown) | > 75 minutes | < 30 minutes | ASTM D2115[7] |
| Initial Yellowness Index | 5 - 10 | 15 - 25 | ASTM E313 |
| Yellowness Index after 60 min @ 185°C | 20 - 30 | > 70 (Brown/Black) | ASTM E313 |
Protocol 1: Congo Red Thermal Stability Test (Based on ISO 182)
This method determines the time until the evolution of acidic HCl gas, which indicates the onset of rapid PVC degradation.[12][13]
-
Sample Preparation: Weigh 0.5 ± 0.05 g of the PVC compound into a clean, dry glass test tube.[12] Tap the tube gently to settle the material.
-
Apparatus Setup:
-
Preheat an oil bath or heating block to the specified temperature (e.g., 180°C or 200°C).[12][13]
-
Prepare a strip of Congo Red indicator paper. Roll one end and insert it into a small glass tube so that about 30 mm of the paper extends out.[14]
-
Place a stopper with a hole for the small glass tube into the main test tube.
-
-
Procedure:
-
Data Recording: Record the time, in minutes, required for the indicator paper to turn blue. This is the thermal stability time.[15] A longer time indicates better stability.[8]
Protocol 2: Oven Aging Static Heat Stability Test
This test provides a visual assessment of color stability over time at an elevated temperature.[7]
-
Sample Preparation: Prepare thin, uniform plaques or sheets of the PVC compound (e.g., 1 mm thickness).
-
Apparatus Setup: Preheat a forced-air circulating oven to the test temperature (e.g., 185°C).
-
Procedure:
-
Place the PVC samples on a non-reactive tray or hang them in the oven, ensuring they do not touch.
-
Start a timer.
-
At regular intervals (e.g., every 10 or 15 minutes), remove a sample or visually inspect the samples through an oven window.[15]
-
-
Data Recording: Record the time at which a distinct color change (e.g., from white to yellow, or yellow to brown) occurs. Compare the color progression of different formulations.
Visualizations
Caption: PVC stabilization mechanism with Barium Cadmium Laurate.
Caption: Workflow for evaluating PVC long-term stability.
Caption: Troubleshooting decision tree for PVC stability issues.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. gzbaisha.com [gzbaisha.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rallychem.com [rallychem.com]
- 5. Properties of poly (vinyl chloride) membranes containing cadmium pigments, irradiated with UV radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orbimind.com [orbimind.com]
- 8. pvcfoamingagent.com [pvcfoamingagent.com]
- 9. kanademy.com [kanademy.com]
- 10. scribd.com [scribd.com]
- 11. Thermal Stability of Nanosilica-Modified Poly(vinyl chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. metrohm.com [metrohm.com]
- 13. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
Technical Support Center: Lauric Acid, Barium Cadmium Salt in PVC Formulations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of lauric acid, barium cadmium salt as a thermal stabilizer in Polyvinyl Chloride (PVC) formulations. The information is tailored for researchers, scientists, and professionals in polymer processing and development.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in PVC?
A1: this compound is a highly effective thermal stabilizer for PVC.[1][2][3] Its main role is to protect the polymer from degradation at the high temperatures required for processing.[4] It provides excellent heat stability, which prevents discoloration and the release of hydrochloric acid (HCl), thus preserving the mechanical and aesthetic properties of the final PVC product.[5]
Q2: How does the barium-cadmium system work to stabilize PVC?
A2: Barium-cadmium stabilizers function through a synergistic mechanism. The cadmium salt is the primary stabilizer that reacts with and neutralizes the HCl released during PVC degradation. However, this reaction forms cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate further degradation. The barium salt (a secondary stabilizer) then reacts with the CdCl₂ to regenerate the primary cadmium stabilizer.[6] This synergistic interaction postpones the formation of significant amounts of CdCl₂, thereby extending the thermal stability of the PVC compound.[6]
Q3: What are the expected effects of this compound on the rheological properties of my PVC compound?
A3: this compound, like other metallic soap stabilizers, can also act as a lubricant.[7][8] When evaluated using a torque rheometer, you can typically expect to see:
-
Increased Fusion Time: The lubricating effect can reduce the shear energy introduced into the PVC blend, leading to a longer time to reach the fusion maximum (the point of highest torque).[7][8][9]
-
Improved Thermal Stability: The compound will resist the onset of degradation (indicated by a final sharp increase in torque) for a longer period.[7][9]
-
Minimal Impact on Melt Viscosity: After the PVC is fully melted, the stabilizer typically has little effect on the equilibrium torque, which is a relative measure of melt viscosity.[7][8]
Q4: Are there environmental or safety concerns associated with barium-cadmium stabilizers?
A4: Yes, due to the toxicity of cadmium, its use in PVC stabilizers has been significantly reduced or phased out in many regions, such as the European Union.[1] Cadmium is a heavy metal with concerns about potential accumulation in the body and the environment.[1] Consequently, there has been a shift towards alternative stabilizer systems, such as calcium-zinc.[3] It is crucial to handle this material in accordance with safety data sheets and be aware of local regulatory restrictions.
Troubleshooting Guide
This guide addresses common issues encountered during PVC processing when using this compound, with a focus on interpreting torque rheometer data.
| Observed Problem | Potential Cause | Recommended Action |
| Shorter than expected fusion time and high fusion torque. | Inadequate lubrication from the stabilizer or other lubricants in the formulation. This can lead to excessive shear and potential for premature degradation. | Verify the dosage of the this compound. Consider that solid barium carboxylates like laurates are more lubricating.[6] Ensure proper dispersion during mixing. |
| Significantly longer fusion time. | Excessive lubrication, potentially from too high a concentration of the stabilizer.[7][8] This can lead to incomplete gelation and poor mechanical properties in the final product.[9] | Reduce the concentration of the this compound in incremental steps. Verify the levels of other lubricants in the formulation. |
| Early onset of final torque increase (poor thermal stability). | - Insufficient stabilizer concentration.[7] - Depletion of the stabilizer due to excessive shear or heat history.[5] - Presence of moisture, which can hydrolyze and reduce the effectiveness of some stabilizers.[5] | - Increase the concentration of the this compound. - Optimize mixing and processing parameters (e.g., reduce screw speed or barrel temperature) to minimize shear-induced degradation.[5] - Ensure all raw materials, including PVC resin and fillers, are dry.[5] |
| Inconsistent rheological data between batches. | - Poor dispersion of the stabilizer.[5] - Variations in raw material quality (e.g., PVC resin, fillers). - Inconsistent mixing procedures (time, temperature, RPM).[5] | - Review the mixing process to ensure the stabilizer is evenly distributed. The feeding order of components can be critical.[5] - Test incoming raw materials for consistency. - Standardize the mixing protocol and ensure it is being followed correctly. |
| Discoloration of the extrudate. | Onset of thermal degradation due to insufficient stabilization. | This is a visual indicator of the same issues that would cause a final torque rise in a rheometer. Refer to the actions for "Early onset of final torque increase." |
Data Presentation
The following table summarizes the typical qualitative and representative quantitative effects of increasing the concentration of this compound on the key rheological parameters of a rigid PVC formulation, as measured by a torque rheometer.
| Parameter | Effect of Increasing Stabilizer Concentration | Control (1.5 phr) | Increased Stabilizer (2.5 phr) |
| Fusion Time (min) | Increase[7][8] | 1.8 | 2.5 |
| Fusion Torque (Nm) | Slight Decrease | 48 | 45 |
| Equilibrium Torque (Nm) | Minimal Change[7][8] | 35 | 34 |
| Thermal Stability Time (min) | Increase[7][9] | 8.5 | 12.0 |
Note: These values are representative and will vary depending on the specific PVC grade, formulation, and processing conditions.
Experimental Protocols
Methodology for Evaluating PVC Compound Rheology using a Torque Rheometer
This protocol is based on the principles outlined in ASTM D2538 and common laboratory practices for evaluating PVC stabilizers.[10][11]
-
Equipment: A torque rheometer (e.g., Brabender or HAAKE) equipped with a heated mixing bowl and roller-style rotors.[4][7]
-
Sample Preparation:
-
Prepare a PVC dry blend with a consistent formulation, varying only the concentration of the this compound.
-
A typical rigid PVC formulation might be tested.
-
Ensure all components are accurately weighed.
-
-
Test Parameters:
-
Procedure:
-
Preheat the mixing bowl to the set temperature.
-
Start the rotors at the set speed.
-
Add the pre-weighed PVC dry blend to the mixing chamber quickly.
-
Record the torque and melt temperature as a function of time until the PVC degrades, as indicated by a sharp and sustained rise in torque after the melt has stabilized.[7]
-
-
Data Analysis:
-
From the resulting rheogram (torque vs. time curve), determine the following key points[11]:
-
Fusion Time: The time from the initial loading peak to the fusion peak (maximum torque).
-
Fusion Torque: The torque value at the fusion peak.
-
Equilibrium (Melt) Torque: The relatively stable torque value after the fusion peak.
-
Thermal Stability Time: The time from the fusion peak to the onset of a rapid increase in torque, indicating degradation.
-
-
Visualizations
Caption: Synergistic stabilization mechanism of Barium-Cadmium Laurate in PVC.
Caption: Logical workflow for troubleshooting PVC rheology issues.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. pschemi.com [pschemi.com]
- 3. gzbaisha.com [gzbaisha.com]
- 4. researchgate.net [researchgate.net]
- 5. orbimind.com [orbimind.com]
- 6. kanademy.com [kanademy.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. azom.com [azom.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. kanademy.com [kanademy.com]
- 11. file.yizimg.com [file.yizimg.com]
Technical Support Center: Barium Cadmium Laurate Leaching from Polymer Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the leaching of barium cadmium laurate from polymer matrices.
Frequently Asked Questions (FAQs)
Q1: What is barium cadmium laurate and why is it used in polymers?
A1: Barium cadmium laurate is a mixed metal salt of lauric acid. It has been historically used as a heat stabilizer in polymers, particularly in polyvinyl chloride (PVC).[1][2][3][4] Its primary function is to prevent the thermal degradation of the polymer during processing at high temperatures and to enhance its weatherability and long-term stability.[1][5]
Q2: Why is there concern about the leaching of barium cadmium laurate?
A2: Concerns surrounding barium cadmium laurate stem from the toxicity of cadmium. Cadmium is a heavy metal that can accumulate in the body and is associated with various health risks.[1] Due to these concerns, the use of cadmium-based stabilizers has been voluntarily phased out in regions like the European Union.[1][6] Leaching of these compounds from polymer products into the surrounding environment, including food, beverages, or pharmaceuticals, is a potential route of human exposure.
Q3: What are the main factors that influence the leaching of barium cadmium laurate?
A3: The leaching of barium cadmium laurate from polymer matrices is a complex process influenced by several factors, including:
-
pH of the contacting medium: Leaching of metal stearates is highly dependent on pH. Acidic conditions can significantly increase the extraction of the metal cations.
-
Temperature: Higher temperatures generally increase the rate of diffusion and leaching of additives from the polymer matrix.
-
Contact Time: The amount of leached stabilizer typically increases with the duration of contact between the polymer and the surrounding medium.
-
Type of Leaching Medium (Solvent): The polarity and chemical composition of the solvent can affect its ability to penetrate the polymer and dissolve the stabilizer.
-
Polymer Matrix Properties: The type of polymer, its crystallinity, and the presence of other additives can influence the migration of barium cadmium laurate.
Q4: What are the typical analytical methods used to detect and quantify leached barium and cadmium?
A4: Highly sensitive analytical techniques are required to detect the low concentrations of barium and cadmium that may leach from polymer matrices. Commonly used methods include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is a very sensitive technique capable of detecting trace and ultra-trace levels of multiple elements simultaneously.[7][8]
-
Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES): ICP-OES is another robust method for the simultaneous determination of multiple elements, including barium and cadmium, in liquid samples.[7][9][10]
-
Atomic Absorption Spectroscopy (AAS): Flame AAS (FAAS) and Graphite Furnace AAS (GFAAS) are also well-established methods for the determination of individual metal concentrations.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent or non-reproducible leaching results | 1. Inconsistent sample preparation (e.g., surface area, cleaning).2. Variations in experimental conditions (temperature, agitation, time).3. Non-homogenous distribution of the stabilizer in the polymer. | 1. Standardize the sample preparation protocol. Ensure all samples have a consistent surface area-to-volume ratio. Clean samples thoroughly before the leaching test to remove any surface contamination.2. Precisely control and monitor experimental parameters. Use a temperature-controlled water bath or incubator and a calibrated shaker.3. If possible, obtain information on the manufacturing process of the polymer to understand the additive distribution. Analyze multiple sub-samples to assess homogeneity. |
| Low or no detectable levels of barium or cadmium in the leachate | 1. Leaching levels are below the detection limit of the analytical instrument.2. The chosen leaching medium is not effective in extracting the stabilizer.3. Short contact time or low temperature. | 1. Use a more sensitive analytical technique (e.g., ICP-MS). Consider pre-concentration of the leachate sample.2. Experiment with different leaching media, including acidic solutions (e.g., 3% acetic acid) to simulate worst-case scenarios.3. Increase the duration of the leaching experiment and/or the temperature to promote migration. |
| High background levels or contamination | 1. Contaminated glassware or reagents.2. Environmental contamination during sample handling.3. Carry-over from previous analyses in the analytical instrument. | 1. Use acid-washed glassware and high-purity reagents. Run procedural blanks to assess background levels.2. Handle samples in a clean environment, such as a laminar flow hood, to minimize airborne contamination.3. Implement a rigorous cleaning protocol for the analytical instrument between sample runs. Analyze blank solutions to check for carry-over. |
| Matrix effects in analytical measurements | 1. The complex composition of the leachate (e.g., presence of other leached substances) interferes with the analysis.2. High total dissolved solids in the leachate. | 1. Use matrix-matched calibration standards. Employ the method of standard additions to compensate for matrix effects.2. Dilute the leachate to reduce the concentration of interfering substances, ensuring the analyte concentrations remain above the detection limit. |
Data Presentation
Table 1: Representative Leaching Data for Barium and Cadmium from Polymers
Disclaimer: The following data is a representative summary based on available literature for individual metal leaching from various polymers and may not directly reflect the leaching of the combined "barium cadmium laurate" stabilizer. Experimental conditions can significantly influence leaching levels.
| Polymer Type | Leaching Medium | Temperature (°C) | Contact Time | Leached Barium (µg/L) | Leached Cadmium (µg/L) | Reference |
| PVC | Deionized Water | 22 | 72 hours | Not specified | Not detected | [6] |
| Polyethylene (PE) Film | 3% Acetic Acid | 22 | 72 hours | Below EU restriction levels | 0.26 | [7] |
| PVC | Deionized Water | 22 | 24 hours | Not specified | Not detected | [11] |
| PVC | Artificial Saliva | 37 | 24 hours | Not specified | Not detected | [11] |
| PVC | Artificial Sweat | 37 | 24 hours | Not specified | Significantly higher than in water | [11] |
Experimental Protocols
Protocol: Static Leaching Test for Barium and Cadmium from Polymer Samples
1. Objective: To determine the amount of barium and cadmium that leaches from a polymer sample into a specific liquid medium over a defined period.
2. Materials and Equipment:
-
Polymer sample of known surface area and thickness.
-
Leaching medium (e.g., deionized water, 3% acetic acid solution).
-
Acid-washed glass containers with inert caps (e.g., PTFE-lined).
-
Temperature-controlled incubator or water bath.
-
Analytical balance.
-
Calipers or micrometer.
-
ICP-OES or ICP-MS for analysis.
-
High-purity nitric acid for sample preservation.
-
Barium and cadmium standard solutions for calibration.
3. Procedure: 3.1. Sample Preparation:
- Cut the polymer sample into specimens of uniform size and shape.
- Measure and record the dimensions (length, width, thickness) of each specimen to calculate the surface area.
- Clean the specimens by rinsing with deionized water to remove any surface contaminants and allow them to air dry in a clean environment.
- Weigh each specimen to the nearest 0.1 mg.
4. Analysis:
-
Calibrate the ICP-OES or ICP-MS instrument using a series of matrix-matched barium and cadmium standard solutions.
-
Analyze the collected leachate samples and procedural blanks for barium and cadmium concentrations.
-
The concentration of the leached metals is typically reported in µg/L or mg/L. The total leached amount can be calculated based on the volume of the leaching medium and reported as µg/cm² of the polymer surface area.
Mandatory Visualizations
Caption: Workflow for a static leaching experiment.
Caption: Key factors influencing the leaching process.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 3. Barium-Zinc , Barium-Cadmium-Zinc - Evergreen Chemical [evergreenthailand.com]
- 4. Antimony Tri Oxide/Zinc Oxide Manufacturers and Supplier in India |GoyalChemicals [goyalchemicalskota.com]
- 5. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 6. Legacy and Emerging Plasticizers and Stabilizers in PVC Floorings and Implications for Recycling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. icp oes determination: Topics by Science.gov [science.gov]
- 8. Study of controlled migration of cadmium and lead into foods from plastic utensils for children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Environmental Concerns of Barium-Cadmium Stabilizers
This technical support center provides guidance for researchers, scientists, and drug development professionals on transitioning from barium-cadmium (Ba-Cd) stabilizers in PVC formulations to more environmentally benign alternatives. The following resources address common technical challenges and provide standardized protocols for evaluating replacement stabilizers.
Frequently Asked Questions (FAQs)
Q1: What are barium-cadmium (Ba-Cd) stabilizers and why are they used in PVC?
A1: Barium-cadmium stabilizers are a type of mixed metal stabilizer system, typically composed of barium and cadmium carboxylates (like stearates or laurates).[1][2] They have been widely used in Polyvinyl Chloride (PVC) processing to prevent its degradation when exposed to heat and UV light.[3] Their primary advantages include providing excellent thermal and light stability, good transparency, and outstanding weatherability, which are critical for outdoor applications like window profiles and roofing membranes.[1][3][4]
Q2: What are the primary environmental and health concerns associated with Ba-Cd stabilizers?
A2: The main concern is the toxicity of cadmium, a heavy metal.[1] There are significant concerns about the effects of higher concentrations of cadmium on human health, including potential accumulation in the body, and its impact on the environment.[1][4] Due to these risks, their use has been voluntarily phased out or restricted in many regions, such as the European Union.[1][4] Barium compounds, while less hazardous than cadmium, are also classified as harmful.[5]
Q3: What are the most common alternatives to Ba-Cd stabilizers?
A3: The most prevalent environmentally friendlier alternatives are Calcium-Zinc (Ca-Zn) and Barium-Zinc (Ba-Zn) based systems.[6][7] Organotin stabilizers are another high-performance alternative, though they also have toxicity and regulatory considerations.[8] In Europe, Ba-Cd stabilizers have largely been replaced by Ba-Zn systems in foils and by calcium-based systems in other applications.[1][4]
Q4: Do alternative stabilizers like Ca-Zn perform as well as Ba-Cd systems?
A4: Modern Ca-Zn and Ba-Zn formulations can offer performance comparable to Ba-Cd systems, but they often require more complex formulations with co-stabilizers (e.g., polyols, β-diketones) to achieve the same level of performance.[5][8] While Ba-Cd-Zn stabilizers offer superior thermal and light stability, Ca-Zn systems are a non-toxic alternative.[2][7] The choice of stabilizer is highly dependent on the specific application and processing technology.[9]
Troubleshooting Guide for Alternative Stabilizers
Q1: We switched from a Ba-Cd to a Ca-Zn stabilizer system and are now seeing early yellowing during processing. What is the cause and how can we fix it?
A1: Early yellowing in Ca-Zn systems often points to insufficient initial thermal stability. This can be caused by:
-
"Zinc Burn": Zinc chloride (ZnCl2), formed during stabilization, is a strong Lewis acid that can accelerate PVC degradation once the primary stabilizer is consumed.[10]
-
Solution: Introduce co-stabilizers like polyols or β-diketones. These agents can chelate the zinc chloride, preventing it from catalyzing further degradation. Adding epoxidized soybean oil (ESBO) can also improve thermal stability.[2]
-
Solution: Optimize the amount of stabilizer. Insufficient levels will lead to premature degradation.[11] Also, ensure the Ca-Zn system is well-dispersed in the PVC matrix, as poor dispersion can cause localized burning.[8]
Q2: Since changing to a new stabilizer, we are experiencing material sticking to the extruder screw and mold (plate-out). What's happening?
A2: Plate-out, or the deposition of material on processing equipment, can be caused by poor compatibility between the stabilizer and the PVC resin or by the use of excessive low molecular weight components.[11][12]
-
Cause: Some components in newer stabilizer packages can be more volatile or have lower compatibility with the PVC matrix compared to traditional Ba-Cd systems.
-
Solution: Select a stabilizer with better compatibility for your specific PVC grade.[12] Review your lubrication package; an imbalance between internal and external lubricants can contribute to plate-out. Sometimes, reducing stearic acid lubricants can help.[11] Ensure processing temperatures are not excessively high, which can cause stabilizer components to volatilize.[8]
Q3: Our final product's mechanical properties (e.g., tensile strength, impact strength) have decreased after replacing our Ba-Cd stabilizer. How can we improve them?
A3: A drop in mechanical properties suggests that the polymer may be undergoing degradation during processing, or that the new stabilizer package is interfering with the PVC's fusion characteristics.
-
Cause: Insufficient stabilization can lead to chain scission and a reduction in molecular weight, which harms mechanical performance.
-
Solution: First, confirm the thermal stability is adequate using the methods described in the protocols below. An increase in stabilizer dosage or the addition of a more effective co-stabilizer might be necessary.[8]
-
Solution: Evaluate the degree of gelation. The stabilizer system can influence how well the PVC fuses. An under-fused compound will have poor mechanical properties. Analytical techniques like Differential Scanning Calorimetry (DSC) can be used to assess the degree of gelation.[13]
Quantitative Data Presentation
Table 1: Comparative Performance of Different PVC Stabilizer Systems
| Property | Barium-Cadmium (Ba-Cd) | Calcium-Zinc (Ca-Zn) | Barium-Zinc (Ba-Zn) | Organotin (Sn) |
| Thermal Stability | Excellent[1] | Good to Excellent (with co-stabilizers)[7][8] | Good[5] | Excellent[8] |
| Initial Color Hold | Good[2] | Excellent[7] | Good[2] | Excellent |
| Transparency | Excellent[6] | Good to Excellent[12] | Good[5] | Excellent |
| Weatherability | Excellent[1][4] | Good (with UV absorbers)[7] | Good[5] | Good to Excellent |
| Toxicity Profile | High (due to Cadmium)[1] | Low / Non-toxic[7] | Moderate (Barium is "harmful")[5] | Moderate to High |
| Regulatory Status | Heavily Restricted[4] | Generally Compliant (e.g., REACH, RoHS)[7][14] | Some Restrictions[5] | Some Restrictions |
| Cost | Cost-Effective[2] | Cost-Effective[7] | Moderate | High |
Experimental Protocols
Protocol 1: Static Thermal Stability by Congo Red Test (ISO 182-3)
This method determines the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample, which indicates the onset of degradation.[15][16]
1. Objective: To measure the static thermal stability of a PVC compound.
2. Materials & Equipment:
-
PVC sample (powder or small strips, ~50 mg per test)[17]
-
Glass test tubes (110 mm x 5 mm)[17]
-
Thermostatically controlled heating block or oil bath (capable of maintaining ±1°C)[16][17]
-
Timer[16]
3. Methodology:
-
Pre-heat the heating apparatus to the specified test temperature (commonly 180°C or 200°C).[15][18]
-
Place a 50 ± 5 mg sample of the PVC compound into a clean, dry test tube.[17]
-
Insert a strip of Congo Red paper into the tube, ensuring it does not touch the PVC sample. The top of the paper should protrude slightly from the tube.[17]
-
Place the test tube into the pre-heated block. Start the timer immediately.[18]
-
Observe the Congo Red paper for a color change. The endpoint is the time, in minutes, at which the indicator paper turns from red to blue/violet, indicating the presence of acidic HCl gas.[15][16]
-
This recorded time is the "stability time." Longer times indicate better thermal stability.[18]
-
Perform the test in triplicate and report the average stability time.
Protocol 2: Heavy Metal Leaching Test
This protocol provides a general framework for assessing the migration of heavy metals from a stabilized PVC product into a liquid medium.
1. Objective: To quantify the amount of barium and cadmium (or alternative metals) that leaches from a PVC sample under specific conditions.
2. Materials & Equipment:
-
PVC sample of known surface area and weight.
-
Leaching solution (e.g., deionized water, acidic solution to simulate acid rain, or a specific solvent relevant to the product's use).[19]
-
Inert, sealed containers (e.g., glass or Teflon).
-
Thermostatically controlled oven or water bath.
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) for metal analysis.
3. Methodology:
-
Measure and record the initial weight and surface area of the PVC test specimen.
-
Place the specimen in a sealed container and add a specified volume of the leaching solution, ensuring the sample is fully submerged.[19]
-
Place the container in the oven/water bath at a defined temperature (e.g., 40°C or 60°C) for a specified duration (e.g., 24 hours, 72 hours, or longer).[19][20]
-
After the incubation period, carefully remove the PVC specimen. The remaining liquid is the leachate.
-
Acidify the leachate to preserve any dissolved metals (typically with nitric acid).
-
Analyze the concentration of target metals (e.g., Ba, Cd, Zn, Ca) in the leachate using ICP-MS or AAS.
-
Express the results as mass of metal leached per surface area of the sample (e.g., µg/cm²).
Visualizations
Caption: Troubleshooting workflow for thermal instability in PVC.
Caption: Experimental workflow for evaluating new PVC stabilizers.
Caption: Simplified pathway of heavy metal-induced cellular stress.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. pschemi.com [pschemi.com]
- 3. gzbaisha.com [gzbaisha.com]
- 4. stabilisers.eu [stabilisers.eu]
- 5. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 6. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 7. nbinno.com [nbinno.com]
- 8. orbimind.com [orbimind.com]
- 9. Use and possibilities for substitution of cadmium stabilizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. kanademy.com [kanademy.com]
- 11. Common processing problems and solutions of PVC heat stabilizers_News_Novista Group - Chlorinated polyethylene/CPE [novistacpe.com]
- 12. News - Analysis of Common Issues Related to PVC Stabilizers in the Production of PVC Transparent Calendered Sheets [pvcstabilizer.com]
- 13. journal.standard.ac.ir [journal.standard.ac.ir]
- 14. nimbasia.com [nimbasia.com]
- 15. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 16. img.antpedia.com [img.antpedia.com]
- 17. Thermal Stability Cable Testing | Eland Cables [elandcables.com]
- 18. metrohm.com [metrohm.com]
- 19. SATRA TM325: Leaching test for plasticised PVC compounds [satra.com]
- 20. mdpi.com [mdpi.com]
Technical Support Center: Lauric Acid, Barium Cadmium Salt and Co-stabilizer Interactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with "Lauric acid, barium cadmium salt" as a primary stabilizer for PVC, in conjunction with various co-stabilizers.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing early yellowing in our PVC formulation stabilized with this compound, even with the presence of an organophosphite co-stabilizer. What could be the cause?
A1: Early yellowing in a PVC formulation stabilized with a barium-cadmium system and an organophosphite co-stabilizer can stem from several factors:
-
Inadequate Co-stabilizer Concentration: Organophosphites work synergistically with barium-cadmium stabilizers by chelating metal chlorides and preventing the formation of color-causing species. An insufficient amount of the organophosphite will not adequately perform this function, leading to premature discoloration.
-
Hydrolysis of the Organophosphite: Organophosphites are susceptible to hydrolysis, especially in the presence of moisture. The hydrolysis products are less effective as co-stabilizers. Ensure all raw materials, including the PVC resin and fillers, are thoroughly dried before processing.
-
High Processing Temperatures: Excessive heat during processing can accelerate the degradation of the PVC matrix beyond what the stabilizer system can handle, causing early yellowing.[1][2] Review your processing temperature profile to ensure it is within the recommended range for your specific PVC grade and stabilizer package.
-
Poor Dispersion: If the primary stabilizer and co-stabilizer are not intimately mixed with the PVC resin, some regions of the polymer will be under-stabilized and degrade faster, leading to localized yellowing.[2]
Troubleshooting Steps:
-
Verify the dosage of the organophosphite co-stabilizer in your formulation.
-
Implement a stringent drying protocol for all components before mixing.
-
Optimize the processing temperature to avoid excessive thermal stress on the PVC.
-
Improve mixing efficiency to ensure uniform dispersion of all additives.
Q2: Our PVC product shows good initial color but degrades over time, exhibiting poor long-term stability. We are using this compound with Epoxidized Soybean Oil (ESBO) as a co-stabilizer. How can we improve this?
A2: This issue points towards an imbalance in the stabilizer system, where the initial stability is adequate but the long-term heat resistance is not. Here are potential causes and solutions:
-
Insufficient ESBO Concentration: ESBO contributes to long-term stability by scavenging liberated hydrogen chloride (HCl).[3] If the concentration is too low, it will be consumed quickly, leaving the PVC vulnerable to degradation over time.
-
Incompatibility and Migration of ESBO: While ESBO is generally compatible with PVC, high concentrations can lead to exudation or "plate-out" over time, where the ESBO migrates to the surface of the product. This reduces its effectiveness as a co-stabilizer within the polymer matrix.
-
Antagonistic Effects with Other Additives: Certain other additives in the formulation might interfere with the synergistic action of the Ba-Cd/ESBO system. Review your complete formulation for any known incompatibilities.
Troubleshooting Steps:
-
Gradually increase the concentration of ESBO in your formulation and monitor the long-term stability through oven aging tests.
-
Evaluate the compatibility of ESBO with your PVC grade and other additives. If migration is observed, consider using a more compatible secondary plasticizer or a different co-stabilizer.
-
Ensure that other additives, such as lubricants or fillers, are not negatively interacting with the stabilizer package.
Q3: We are experiencing "plate-out" on our processing equipment (e.g., extruder die, rollers) when using a formulation with this compound and a polyol co-stabilizer. What is causing this and how can it be prevented?
A3: Plate-out is the deposition of formulation components onto the hot metal surfaces of processing equipment.[1][4] In a Ba-Cd and polyol system, this can be caused by:
-
Incompatibility of the Polyol: Some polyols have limited compatibility with the PVC matrix and other additives, leading them to migrate and deposit on equipment surfaces.[2]
-
Reaction Products: The interaction of the stabilizer system with the degrading PVC can form byproducts that have an affinity for metal surfaces.
-
Excessive Lubrication: An overabundance of external lubricants can contribute to plate-out by carrying stabilizer components to the equipment surfaces.[4]
-
Moisture: The presence of moisture can exacerbate plate-out issues.[1]
Troubleshooting Steps:
-
Select a polyol co-stabilizer with known good compatibility with PVC.
-
Optimize the lubricant package to provide adequate processing without promoting plate-out.
-
Ensure all raw materials are dry.[1]
-
Adjust processing conditions, such as melt temperature and screw speed, as these can influence the rheology of the compound and the likelihood of plate-out.[1]
Data Presentation
The following tables present illustrative data on the performance of PVC formulations containing this compound with various co-stabilizers. This data is intended for comparative purposes to demonstrate the synergistic effects of co-stabilizers.
Table 1: Thermal Stability of PVC Formulations by Congo Red Test
| Formulation ID | Primary Stabilizer (phr) | Co-stabilizer (phr) | Congo Red Time at 180°C (minutes) |
| F1 | This compound (2.0) | None | 25 |
| F2 | This compound (2.0) | Organophosphite (0.5) | 45 |
| F3 | This compound (2.0) | ESBO (3.0) | 60 |
| F4 | This compound (2.0) | Pentaerythritol (0.3) | 55 |
phr: parts per hundred resin
Table 2: Color Stability of PVC Formulations by Yellowness Index (YI) after Oven Aging
| Formulation ID | Primary Stabilizer (phr) | Co-stabilizer (phr) | Initial YI | YI after 60 min at 180°C |
| F1 | This compound (2.0) | None | 2.5 | 28.0 |
| F2 | This compound (2.0) | Organophosphite (0.5) | 2.2 | 15.5 |
| F3 | This compound (2.0) | ESBO (3.0) | 2.3 | 12.0 |
| F4 | This compound (2.0) | Pentaerythritol (0.3) | 2.4 | 14.5 |
Experimental Protocols
1. Determination of Thermal Stability by Congo Red Test (Adapted from SATRA TM324) [5]
Principle: This method determines the time at which a PVC compound begins to degrade by detecting the evolution of hydrogen chloride (HCl) gas, which changes the color of a pH-sensitive indicator paper.
Apparatus:
-
Oil bath with thermostatic control, capable of maintaining 180 ± 1°C.
-
Test tubes (18 x 150 mm).
-
Congo Red indicator paper strips.
-
Timing device.
Procedure:
-
Weigh 2.0 ± 0.1 g of the PVC compound into a test tube.
-
Place the test tube in the oil bath preheated to 180°C.
-
Moisten a strip of Congo Red paper with glycerol and place it in the mouth of the test tube.
-
Start the timer immediately.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time elapsed until the first sign of a blue color appears. This is the thermal stability time.
2. Measurement of Color Stability by Yellowness Index (YI)
Principle: The Yellowness Index is a number calculated from spectrophotometric data that describes the change in color of a sample from clear or white toward yellow.[6] An increase in the YI value indicates a higher degree of yellowing.
Apparatus:
-
Spectrophotometer or colorimeter.
-
Forced-air oven for thermal aging.
-
Plaque mold.
-
Compression molding press.
Procedure:
-
Prepare standardized plaques of the PVC formulations by compression molding.
-
Measure the initial Yellowness Index of the plaques using the spectrophotometer according to ASTM E313.
-
Place the plaques in a forced-air oven at 180°C.
-
Remove the plaques at predetermined time intervals (e.g., every 15 minutes).
-
Allow the plaques to cool to room temperature.
-
Measure the Yellowness Index of the aged plaques.
-
Plot the Yellowness Index as a function of aging time to compare the color stability of different formulations.
Visualizations
Caption: PVC degradation and stabilization cycle.
Caption: Troubleshooting workflow for PVC stabilization issues.
Caption: Synergistic mechanism of Ba/Cd Laurate and ESBO.
References
- 1. baumannchemicals.com [baumannchemicals.com]
- 2. orbimind.com [orbimind.com]
- 3. EPOXIDIZED SOYBEAN OIL - Ataman Kimya [atamanchemicals.com]
- 4. scispace.com [scispace.com]
- 5. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 6. Effect of thermal stabilizers (Ba/Cd/Zn metal salts carboxylate and dibasic lead stearate) on the kinetic of carbonyls formation of PVC films | Semantic Scholar [semanticscholar.org]
Technical Support Center: Enhancing the UV Stability of Barium Cadmium Laurate Formulations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with formulations containing barium cadmium laurate, particularly concerning the enhancement of its ultraviolet (UV) stability in polymer matrices like PVC.
Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with barium cadmium laurate-stabilized formulations under UV exposure.
Issue 1: Rapid Discoloration (Yellowing/Browning) of the Polymer Formulation Upon UV Exposure
-
Possible Cause 1: Insufficient Primary Stabilization.
-
Explanation: Barium cadmium laurate acts as a heat and light stabilizer, primarily by scavenging hydrochloric acid (HCl) released during PVC degradation.[1][2] However, under intense UV radiation, the rate of HCl formation can exceed the stabilizer's capacity.
-
Solution:
-
Increase Stabilizer Concentration: Incrementally increase the concentration of barium cadmium laurate in the formulation. See Table 1 for typical concentration ranges.
-
Synergistic Co-stabilizers: Introduce a synergistic co-stabilizer. Barium-cadmium systems work well with other metal soaps like zinc stearate.[2][3] Barium soaps can regenerate the more active zinc or cadmium soaps, which are strong Lewis acids that can accelerate degradation if their concentration becomes too high.[4]
-
-
-
Possible Cause 2: Inadequate UV Absorption.
-
Explanation: Barium cadmium laurate itself does not significantly absorb UV radiation. The energy from UV light is directly absorbed by the polymer, initiating degradation.[5]
-
Solution:
-
Incorporate UV Absorbers: Add UV absorbers to the formulation. Common choices for PVC include benzophenones and benzotriazoles, which absorb harmful UV radiation and dissipate it as heat.[5]
-
Use Pigments with UV-Blocking Properties: For opaque formulations, pigments like titanium dioxide (TiO₂) or carbon black can effectively block and scatter UV light, protecting the polymer matrix.[5]
-
-
-
Possible Cause 3: Photo-oxidative Degradation.
-
Explanation: The combination of UV light and oxygen can lead to the formation of free radicals, causing chain scission and the formation of color-causing chromophores.[6][7]
-
Solution:
-
Add Antioxidants: Incorporate primary and secondary antioxidants to scavenge free radicals and decompose hydroperoxides.
-
Introduce Hindered Amine Light Stabilizers (HALS): HALS are highly efficient radical scavengers and are particularly effective in long-term UV protection.
-
-
Issue 2: Formation of Surface Defects (Cracking, Chalking, Brittleness) After Prolonged UV Exposure
-
Possible Cause 1: Polymer Chain Scission.
-
Explanation: UV radiation can break the polymer backbone, leading to a reduction in molecular weight and a loss of mechanical properties.[7]
-
Solution:
-
Optimize the entire stabilization package: A combination of heat stabilizers (like barium cadmium laurate), UV absorbers, and HALS provides a multi-faceted approach to preventing polymer degradation.
-
Consider Polymer Blends: For certain applications, blending PVC with polymers that have inherently better UV resistance can improve the overall durability.
-
-
-
Possible Cause 2: Leaching of Stabilizer Components.
-
Explanation: Over time and with environmental exposure, components of the stabilizer system may migrate to the surface and be washed away, reducing their protective effect.
-
Solution:
-
Use Higher Molecular Weight Stabilizers: While not directly applicable to barium cadmium laurate, consider using polymeric co-stabilizers that are less prone to migration.
-
Surface Modification: In some applications, a protective topcoat with enhanced UV resistance can be applied.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the primary function of barium cadmium laurate in a polymer formulation?
-
A1: Barium cadmium laurate is a mixed metal soap that primarily functions as a heat and light stabilizer, particularly in PVC.[8][9] Its main roles are to neutralize hydrochloric acid (HCl) released during degradation, replace unstable chlorine atoms in the polymer chain, and work synergistically with other stabilizers to provide long-term stability.[1][10]
-
-
Q2: Why is my formulation still degrading under UV light even with barium cadmium laurate?
-
A2: Barium cadmium laurate is not a strong UV absorber. It primarily combats the effects of degradation once it has begun (e.g., by scavenging HCl). To prevent the initiation of degradation by UV light, it is crucial to include UV absorbers (like benzophenones) or blockers (like TiO₂) in your formulation.[5]
-
-
Q3: Are there any health and environmental concerns with using barium cadmium laurate?
-
A3: Yes. Due to the toxicity of cadmium and its potential to accumulate in the body, the use of cadmium-based stabilizers has been voluntarily phased out in many regions, such as the European Union.[9][11] For new formulations, it is highly recommended to consider cadmium-free alternatives like calcium-zinc or barium-zinc systems.[1][12]
-
-
Q4: Can I use barium cadmium laurate in combination with other UV stabilizers?
-
A4: Absolutely. In fact, it is highly recommended. Barium cadmium laurate works most effectively as part of a stabilizer package that includes UV absorbers and/or HALS to provide comprehensive protection against both heat and UV-induced degradation.[13]
-
-
Q5: How can I test the UV stability of my formulation containing barium cadmium laurate?
-
A5: The most common method is through accelerated weathering tests. Standards such as ASTM G154 and ASTM D4329 provide detailed procedures for exposing samples to controlled cycles of UV light, temperature, and moisture to simulate long-term outdoor exposure.[14][15] See the Experimental Protocols section for more details.
-
Data Presentation
Table 1: Typical Concentration Ranges for UV Stabilization Components in PVC Formulations
| Component | Function | Typical Concentration (phr*) |
| Barium Cadmium Laurate | Heat & Light Stabilizer | 1.0 - 3.0 |
| UV Absorber (e.g., Benzophenone) | UV Protection | 0.2 - 1.0 |
| Hindered Amine Light Stabilizer (HALS) | Radical Scavenger | 0.2 - 1.0 |
| Antioxidant (Primary/Secondary) | Prevents Oxidation | 0.1 - 0.5 |
| Titanium Dioxide (Rutile Grade) | UV Blocker/Pigment | 2.0 - 8.0 |
*phr: parts per hundred parts of resin
Experimental Protocols
Protocol 1: Accelerated Weathering Test for UV Stability
-
Objective: To evaluate the resistance of a polymer formulation containing barium cadmium laurate to UV degradation.
-
Apparatus: Fluorescent UV accelerated weathering chamber (compliant with ASTM G154).[16]
-
Materials:
-
Polymer samples prepared with the barium cadmium laurate formulation.
-
Control polymer samples without the stabilizer package.
-
-
Procedure (based on ASTM G154 Cycle 1):
-
Specimen Preparation: Prepare flat plaques of the polymer formulation with a smooth surface and a thickness of approximately 2-3 mm.
-
Test Cycle:
-
UV Exposure: 8 hours of UV exposure using UVA-340 lamps at a black panel temperature of 60°C ± 3°C.[15]
-
Condensation: 4 hours of condensation at a black panel temperature of 50°C ± 3°C.
-
-
Exposure Duration: Continue the cycling for a predetermined duration (e.g., 500, 1000, or 2000 hours) or until significant degradation is observed.
-
Evaluation: At regular intervals, remove samples and evaluate for:
-
Color Change: Measure the change in color (ΔE*) using a spectrophotometer.
-
Gloss Retention: Measure the change in gloss using a gloss meter.
-
Mechanical Properties: Test for changes in tensile strength, elongation at break, and impact strength according to relevant ASTM standards.
-
-
Mandatory Visualization
Caption: PVC degradation pathway and points of intervention by stabilizers.
Caption: Workflow for testing the UV stability of polymer formulations.
References
- 1. News - Metal Soap Stabilizers: The Unsung Heroes Behind Reliable PVC Performance [pvcstabilizer.com]
- 2. Metal Soaps | Akdeniz Chemson [akdenizchemson.com]
- 3. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 4. kanademy.com [kanademy.com]
- 5. UV Resistance in PVC: Science, Additives, and Protection Strategies — Vecor Technologies [vecortech.com]
- 6. Photodegradation and photostabilization of polymers, especially polystyrene: review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photo-oxidation of polymers - Wikipedia [en.wikipedia.org]
- 8. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. stabilisers.eu [stabilisers.eu]
- 10. researchgate.net [researchgate.net]
- 11. Cadmium Stabilisers - PVC [seepvcforum.com]
- 12. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 13. gzbaisha.com [gzbaisha.com]
- 14. micomlab.com [micomlab.com]
- 15. micomlab.com [micomlab.com]
- 16. What is UV Test ASTM G154? A Guide to UV Weathering Test [testronixinstruments.com]
Validation & Comparative
A Comparative Analysis of Barium Cadmium Laurate and Calcium-Zinc Stabilizers for PVC Applications
For researchers, scientists, and professionals in drug development utilizing polymer-based materials, the selection of an appropriate stabilizer is critical to ensure product integrity, performance, and safety. This guide provides an objective comparison of two historically significant polyvinyl chloride (PVC) stabilizers: Barium Cadmium Laurate and the now more prevalent Calcium-Zinc formulations. The comparison focuses on performance characteristics, supported by experimental data and detailed methodologies.
Executive Summary
Historically, Barium Cadmium Laurate stabilizers were favored for their excellent thermal stability and weatherability.[1] However, due to significant health and environmental concerns associated with cadmium, a known human carcinogen, their use has been largely phased out in many regions.[1][2][3] Calcium-Zinc stabilizers have emerged as a leading non-toxic and environmentally friendly alternative, suitable for a wide range of applications, including sensitive uses like medical devices and food packaging.[4] While Calcium-Zinc systems offer a safer profile, they can present a narrower processing window compared to their cadmium-based counterparts.[5]
Performance Comparison
The selection of a stabilizer system is often a trade-off between performance, processability, and safety. The following table summarizes the key characteristics of Barium Cadmium Laurate and Calcium-Zinc stabilizers.
| Feature | Barium Cadmium Laurate | Calcium-Zinc |
| Thermal Stability | Excellent, particularly long-term heat stability.[1] | Good, but generally weaker than lead and cadmium-based systems.[5] |
| Weatherability | Outstanding.[1] | Good, can be enhanced with co-stabilizers. |
| Transparency | High transparency.[6] | Good transparency, especially in liquid forms.[4][7][8][9] |
| Lubricity | Good. | Varies; solid forms have good lubricity, while liquid forms are poor.[7][8][9] |
| Processing Window | Wide. | Narrower, requiring tighter control of processing parameters.[5] |
| Toxicity | High; Cadmium is a known carcinogen with risks of accumulation in the body.[1][2][10] | Low; Non-toxic and approved for food contact applications.[4] |
| Environmental Impact | Negative; Cadmium is a heavy metal pollutant.[1] | Eco-friendly.[4] |
| Common Applications | Historically used in outdoor applications like window profiles and roofing membranes.[1] | Broad use in both rigid and flexible PVC, including pipes, profiles, packaging, toys, and medical devices.[4] |
Quantitative Performance Data
Direct, publicly available quantitative comparisons between Barium Cadmium Laurate and Calcium-Zinc stabilizers from a single, standardized study are limited due to the phase-out of cadmium-based systems. However, data from studies comparing Calcium-Zinc stabilizers to other systems, such as lead-based stabilizers, provide valuable insights into their performance characteristics.
The following table presents data from a comparative assessment of PVC stabilized with Calcium-Zinc, lead, and organo-tin stabilizers (OBS).
| Property | PVC with Ca/Zn Stabilizer | PVC with Lead Stabilizer | PVC with OBS |
| Glass Transition Temperature (Tg) | 79°C | 77°C | 76°C |
| Tensile Strength | 20.71 MPa | 17.58 MPa | 15.86 MPa |
| Young's Modulus | 439 MPa | 299 MPa | 212 MPa |
| Degree of Gelation | 86% | 82% | 86% |
Data sourced from a comparative study on heat stabilized UPVC parts.[11]
These results indicate that the Calcium-Zinc stabilized PVC exhibits a higher glass transition temperature and superior mechanical properties, such as tensile strength and stiffness (Young's Modulus), when compared to lead and organo-tin stabilized samples in this particular study.[11]
Experimental Protocols
The evaluation of PVC stabilizer performance relies on a set of standardized experimental protocols to ensure comparability and reproducibility of results. Below are detailed methodologies for key experiments.
Thermal Stability Testing
1. Static Oven Aging Test (ASTM D2115)
-
Objective: To determine the resistance of PVC compounds to discoloration when exposed to elevated temperatures over time.
-
Methodology:
-
Prepare standardized PVC samples (e.g., plaques or sheets) containing the stabilizer to be tested.
-
Place the samples in a forced-air oven at a specified temperature (e.g., 180°C).
-
Periodically remove the samples at defined intervals (e.g., every 15 minutes).
-
Visually assess the color change against a standard or use a colorimeter to measure the Yellowness Index (ASTM E313 or D1925).[12]
-
The time taken for a significant color change (e.g., browning or blackening) is recorded as the static thermal stability time.
-
2. Congo Red Test (ISO 182-1 / ASTM D4202)
-
Objective: To determine the time at which a PVC compound begins to decompose and release hydrogen chloride (HCl) gas.
-
Methodology:
-
A specified amount of the PVC compound is placed in a test tube.
-
A strip of Congo Red indicator paper is suspended above the sample.
-
The test tube is heated in a controlled temperature oil bath or heating block (e.g., 180°C).[13][14]
-
As the PVC degrades, it releases HCl gas, which turns the Congo Red paper from red to blue.
-
The time from the start of the test until the color change of the indicator paper is recorded as the thermal stability time.[13]
-
3. Dynamic Thermal Stability Test (Torque Rheometer)
-
Objective: To evaluate the performance of stabilizers under processing conditions that involve both heat and shear.
-
Methodology:
-
A sample of the PVC compound is loaded into the mixing chamber of a torque rheometer (e.g., a Brabender-type instrument) preheated to a specific temperature (e.g., 180°C).[15]
-
The instrument measures the torque required to mix the material as it melts and is subjected to shear.
-
The time-torque curve provides several key parameters:
-
Fusion Time: The time required for the PVC powder to become a molten mass.
-
Minimum Torque: Indicates the melt viscosity.
-
Stability Time: The time from the onset of fusion until a sharp increase in torque, which signifies degradation and cross-linking.[15]
-
-
Mechanisms of Action and Degradation Pathways
The primary function of a heat stabilizer in PVC is to prevent the auto-catalytic dehydrochlorination reaction that occurs at processing temperatures. This degradation process leads to the formation of conjugated polyene sequences, which are responsible for the discoloration of the polymer, and ultimately, the deterioration of its mechanical properties.
Caption: PVC degradation and stabilization pathway.
The diagram illustrates that heat initiates the removal of labile chlorine atoms from the PVC chain, releasing HCl gas. This HCl then catalyzes further degradation. Metal soap stabilizers, such as Calcium-Zinc stearates, intervene by replacing these unstable chlorine atoms with more stable ester groups and by neutralizing the evolved HCl.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the performance of a PVC stabilizer using multiple experimental techniques.
Caption: PVC stabilizer performance evaluation workflow.
This workflow begins with the preparation of PVC compounds containing the different stabilizers. These compounds are then processed into standardized samples for a battery of tests, including static and dynamic thermal stability and colorimetric analysis. The resulting data is then compiled into a comprehensive comparative report.
Conclusion
The transition from Barium Cadmium Laurate to Calcium-Zinc stabilizers represents a significant advancement in PVC formulation, driven by health and environmental imperatives. While Barium Cadmium Laurate offered robust performance, its toxicity is a prohibitive factor for modern applications. Calcium-Zinc stabilizers provide a safe and effective alternative, with performance characteristics that can be tailored through formulation adjustments to meet the demands of a wide array of applications. For professionals in sensitive fields such as drug development and medical device manufacturing, the adoption of non-toxic stabilization systems like Calcium-Zinc is not only a regulatory necessity but also a commitment to product safety.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. The Effects of Cadmium Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. vichem.vn [vichem.vn]
- 5. the advantages and disadvantages of calcium zinc, lead salt stabilizer [ar.zbchiding.com]
- 6. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 7. en.szgxhb.com [en.szgxhb.com]
- 8. News - Advantages and disadvantages of calcium zinc stabilizers [bontecn.com]
- 9. Advantages and disadvantages of calcium and zinc stabilizers - Knowledge - Wuxi Jubang Auxiliaries Co., Ltd [pvcchemical.com]
- 10. osha.gov [osha.gov]
- 11. journal.standard.ac.ir [journal.standard.ac.ir]
- 12. orbimind.com [orbimind.com]
- 13. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 14. img.antpedia.com [img.antpedia.com]
- 15. researchgate.net [researchgate.net]
A Comparative Analysis of Barium-Cadmium and Lead-Based PVC Stabilizers
Guide for Researchers and Development Professionals
The thermal stabilization of polyvinyl chloride (PVC) is critical for its processing and long-term durability. For decades, heavy-metal-based stabilizers, particularly those containing lead and barium-cadmium mixtures, were the industry standard due to their high efficiency and cost-effectiveness. However, significant health and environmental concerns associated with these heavy metals have led to stringent regulatory actions and a shift towards safer alternatives. This guide provides an objective, data-driven comparison of barium-cadmium and lead stabilizers, focusing on their performance, underlying mechanisms, and the experimental protocols used for their evaluation.
Mechanism of PVC Degradation and Stabilization
PVC is inherently unstable at processing temperatures (above 160°C), undergoing autocatalytic dehydrochlorination. This process releases hydrogen chloride (HCl), which further accelerates degradation, leading to the formation of conjugated polyene sequences. These polyenes cause undesirable color changes—from yellow to black—and a deterioration of the material's mechanical properties.[1][2]
Heat stabilizers function primarily by:
-
Scavenging Hydrogen Chloride: They neutralize the HCl released during degradation, preventing it from catalyzing further breakdown.
-
Replacing Labile Chlorine Atoms: They substitute the unstable chlorine atoms (at tertiary or allylic sites) in the PVC chain with more stable groups, inhibiting the initiation of dehydrochlorination.[3]
Barium-cadmium and lead stabilizers, typically metal soaps or salts, are highly effective in performing these functions.
Caption: PVC degradation pathway and the intervention mechanism of metal-based stabilizers.
Performance Comparison: Barium-Cadmium vs. Lead
While direct comparative studies are limited due to the widespread phasing out of these stabilizers, data from individual assessments and comparisons with other systems (like Ca/Zn and Organic Based Stabilizers) provide a clear performance profile.
Key Performance Indicators
| Property | Lead Stabilizers | Barium-Cadmium Stabilizers | Data Source & Context |
| Thermal Stability | Excellent long-term heat and light stability.[4] | Excellent heat stability and outstanding weatherability.[5] | General assessment from industry sources. Ba-Cd-Zn offers superior thermal and light stability compared to lead.[6] |
| Degradation Temp. | ~295°C (for 5% weight loss) | Not explicitly quantified, but noted for excellent performance.[5] | PVC/Pb compared to PVC/CaZn (293°C) and PVC/OBS (297°C).[7] |
| Mechanical Properties | Good short and long-term mechanical properties.[4] Tensile Strength: ~17.58 MPa.[8] Young's Modulus: ~299 MPa.[8] | Impart excellent weatherability to PVC compounds.[5] | Data from a study comparing Pb-based stabilizers to Ca/Zn and OBS systems.[8] |
| Electrical Properties | Excellent electrical properties, making them suitable for wire and cable insulation.[4] | Not a primary advantage highlighted in sources. | A key advantage noted for lead stabilizers in specific applications.[4] |
| Processing | Wide processing range and good cost/performance ratio.[4] | Good dispersibility, melting, and plasticizing with PVC.[9] Often used in liquid form.[10] | Lead stabilizers are noted for their processing ease and cost-effectiveness.[11] |
| Appearance | Can impact clarity. | Can provide excellent transparency and good initial color.[6][12] | A key advantage of Ba-Cd-Zn systems, especially in applications like clear films.[12] |
| Toxicity | Highly toxic heavy metal; neurotoxin; bioaccumulative.[2][13][14] | Cadmium is highly toxic and bioaccumulative; Barium is classified as harmful.[5][15][16] | Both are subject to severe regulatory restrictions (e.g., EU phase-out).[5][17] |
Experimental Protocols for Stabilizer Evaluation
The effectiveness of a heat stabilizer is quantified through a series of standardized static and dynamic tests.
Caption: General experimental workflow for evaluating the performance of PVC stabilizers.
1. Static Thermal Stability Tests
-
Congo Red Test: This method measures the time required for a heated PVC sample to release enough HCl to change the color of Congo red indicator paper from red to blue.
-
Protocol: A precise amount of the PVC compound is placed in a test tube and heated in an oil bath at a constant temperature (e.g., 170-180°C). A strip of Congo red paper is suspended above the sample. The time taken for the paper to turn blue is recorded as the thermal stability time.[18] A longer time indicates better stability.
-
-
Static Oven Aging Test: This test visually assesses color retention over time at a high temperature.
-
Protocol: Uniformly sized PVC test pieces are placed in a constant temperature oven (e.g., 180°C). The color change of the samples is recorded at regular intervals (e.g., every 10-15 minutes) until they turn black.[18] The stabilizer that maintains the initial color for the longest duration is considered more effective for initial stability.
-
2. Dynamic Thermal and Rheological Tests
-
Torque Rheometry (e.g., Brabender Plastograph): This dynamic test simulates processing conditions and measures the rheological properties of the PVC melt.
-
Protocol: The PVC compound is added to the heated chamber of a torque rheometer operating at a set temperature (e.g., 180°C).[19] The instrument records the torque required to mix the material over time. Key parameters measured include:
-
3. Thermogravimetric Analysis (TGA)
-
Protocol: A small sample of the PVC compound is heated at a controlled rate in a TGA instrument. The instrument measures the sample's weight loss as a function of temperature. The onset temperature of degradation (e.g., temperature at 5% weight loss) is a key indicator of thermal stability.[7][20]
Health, Safety, and Environmental Profile
The primary drawback of both stabilizer systems is their toxicity, which has driven their replacement in most applications worldwide.
-
Lead (Pb) Stabilizers: Lead is a potent neurotoxin that can cause severe damage to the nervous system, kidneys, and reproductive system.[2][14] It is particularly harmful to children.[13] Concerns exist around the potential for lead to be released during the manufacturing, processing, or disposal of PVC products, leading to environmental contamination of soil and groundwater.[13] Although the lead is generally immobilized within the PVC matrix during the product's service life, the risks associated with the overall lifecycle are significant.[17]
-
Barium-Cadmium (Ba-Cd) Stabilizers: Cadmium is a toxic heavy metal with concerns about carcinogenicity and its tendency to accumulate in the body, particularly the kidneys.[5][21] Its use was voluntarily phased out by the European PVC industry starting in 2001.[5] Barium compounds are also classified as harmful and can cause health effects such as hypokalemia, cardiac arrhythmias, and muscle weakness if ingested in soluble forms.[16][22]
Conclusion
Both barium-cadmium and lead-based stabilizers have historically been highly effective and reliable for ensuring the processability and durability of PVC products. Lead stabilizers offer an excellent cost-performance ratio with exceptional long-term thermal stability and electrical properties, making them a preferred choice for applications like pipes and cables.[4][11] Barium-cadmium stabilizers provide outstanding heat stability and weatherability, with the added benefit of imparting excellent transparency to the final product, which was valuable for films and profiles.[5][12]
However, the severe and well-documented toxicity of both lead and cadmium makes them unsuitable for modern, sustainable manufacturing. The significant health risks to workers and the potential for long-term environmental contamination have rightly led to their widespread replacement by safer alternatives such as calcium-zinc, barium-zinc, and organic-based systems.[12] For researchers and drug development professionals, where material purity and biocompatibility are paramount, these heavy-metal stabilizers are not viable options. The industry's trajectory is firmly in the direction of developing high-performance, non-toxic stabilizer systems that meet both technical and regulatory demands.
References
- 1. rallychem.com [rallychem.com]
- 2. Lead Stabilizer in PVC: Understanding Its Role [chembroad.com]
- 3. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 4. Lead Stabilisers - PVC [seepvcforum.com]
- 5. Cadmium Stabilisers - PVC [seepvcforum.com]
- 6. pschemi.com [pschemi.com]
- 7. mdpi.com [mdpi.com]
- 8. journal.standard.ac.ir [journal.standard.ac.ir]
- 9. Barium/Cadmium/Zinc liquid stabilizer-企业官网 [uniwelchem.com]
- 10. Barium-Cadmium-Zinc based Stabilizers – Tesla Chem [tslachem.com]
- 11. datainsightsmarket.com [datainsightsmarket.com]
- 12. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 13. Health Risks Associated with Lead Stabilizer in PVC [hbgxchemical.com]
- 14. nbinno.com [nbinno.com]
- 15. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 16. wikem.org [wikem.org]
- 17. Isn’t lead, used as a stabiliser in PVC, poisonous? - PVC [seepvcforum.com]
- 18. News - Analysis of Common Testing Methods for PVC Calcium Zinc Stabilizers [bontecn.com]
- 19. researchgate.net [researchgate.net]
- 20. academicjournals.org [academicjournals.org]
- 21. Cadmium and Cadmium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Shift: A Comparative Guide to Alternatives for Lauric Acid, Barium Cadmium Salt in PVC Stabilization
For researchers, scientists, and product development professionals in the polymer industry, the phasing out of cadmium-based heat stabilizers, such as lauric acid, barium cadmium salt, necessitates a comprehensive understanding of viable alternatives. This guide provides an objective comparison of the performance of key replacement technologies for Polyvinyl Chloride (PVC) stabilization, supported by experimental data and detailed methodologies.
The thermal degradation of PVC is a critical challenge during processing, leading to discoloration, reduced mechanical properties, and the release of corrosive hydrogen chloride (HCl) gas. Heat stabilizers are essential additives that mitigate these effects. Historically, barium-cadmium stabilizers have been effective; however, due to the toxicity of cadmium, the industry is transitioning to safer and more environmentally friendly options. This guide focuses on the primary alternatives: Calcium-Zinc (Ca-Zn) based stabilizers, Organotin compounds, and emerging Organic-Based Stabilizers (OBS).
Performance Comparison of PVC Heat Stabilizers
The selection of a heat stabilizer depends on a balance of performance characteristics, including thermal stability, color retention, mechanical properties, and cost. The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the leading alternatives.
Table 1: Thermal Stability Performance
| Stabilizer Type | Concentration (phr) | Onset of Degradation (Tonset) - TGA (°C) | Temperature at 5% Weight Loss - TGA (°C) | Thermal Stability Time (Congo Red Test, 180°C) (min) |
| Lead-Based (Reference) | 2.0 | ~290 | 295 | > 200 |
| Calcium-Zinc (Ca-Zn) | 2.0 | ~285 | 293 | 490 s (approx. 8.2 min)[1] |
| Organotin (Dibutyltin Mercaptide) | 1.5 | >300 | >300 | High |
| Organic-Based Stabilizer (OBS) | 2.0 | ~295 | 297 | Longer retention time for initial color change than Pb or Ca-Zn systems[2] |
Note: phr = parts per hundred resin. Data is compiled from multiple sources and should be considered indicative.
Table 2: Mechanical and Physical Properties
| Stabilizer Type | Impact Strength (Izod, J/m) | Tensile Strength (MPa) | Glass Transition Temperature (Tg) - DSC (°C) | Yellowness Index (after thermal aging) |
| Lead-Based (Reference) | Lower than OBS and Ca-Zn | ~45 | 77[3] | Moderate |
| Calcium-Zinc (Ca-Zn) | Higher than Lead-Based | Highest among tested stabilizers[3] | 79[3] | Good initial color, can exhibit "zinc burning" |
| Organotin | Good | Excellent | Varies with formulation | Excellent, low yellowing |
| Organic-Based Stabilizer (OBS) | Higher than Lead-Based and Ca-Zn[2] | Good | 76[3] | Excellent initial color retention |
Experimental Protocols
To ensure the reproducibility and accurate comparison of stabilizer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key experiments cited in this guide.
Thermal Stability Analysis: Congo Red Test
Objective: To determine the time until the evolution of HCl gas from a heated PVC sample, indicating the onset of rapid degradation.
Apparatus:
-
Oil bath with thermostatic control
-
Test tubes (18x150 mm)
-
Congo Red indicator paper strips
-
Timing device
Procedure:
-
A pre-weighed amount of the PVC compound (e.g., 2.5 g) is placed into a test tube.
-
The test tube is immersed in the oil bath, preheated to the test temperature (typically 180°C or 200°C).[4][5][6]
-
A strip of Congo Red paper is placed at the top of the test tube, ensuring it does not touch the PVC sample.
-
The time is recorded from the moment the test tube is immersed in the oil bath until the Congo Red paper turns from red to blue.[4] This time is reported as the thermal stability time.
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on thermal decomposition temperatures.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
Procedure:
-
A small, accurately weighed sample of the PVC compound (typically 5-10 mg) is placed in a sample pan.
-
The pan is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature.
-
The onset of degradation temperature (Tonset) and the temperature at specific weight loss percentages (e.g., 5%) are determined from the resulting TGA curve.[2]
Color Stability Measurement (Yellowness Index)
Objective: To quantify the change in color of a PVC sample after exposure to heat, which is an indicator of the effectiveness of the heat stabilizer in preventing discoloration.
Apparatus:
-
Spectrophotometer or colorimeter
-
Forced-air oven
Procedure:
-
Initial color measurements of the prepared PVC samples are taken using a spectrophotometer, and the CIE Lab* values are recorded.
-
The samples are then placed in a forced-air oven at a specified temperature (e.g., 180°C) for a defined period.
-
At regular intervals, samples are removed from the oven, allowed to cool to room temperature, and their color is measured again.
-
The change in color (ΔE) and the Yellowness Index (YI) are calculated from the Lab values. The Yellowness Index can be calculated according to ASTM D1925.
Signaling Pathways and Experimental Workflows
The thermal degradation of PVC and the mechanisms of stabilization can be visualized to better understand the underlying chemical processes.
Caption: PVC Thermal Degradation Pathway.
The primary mechanism of PVC degradation is dehydrochlorination, initiated by heat and structural defects in the polymer chain. This process releases HCl, which in turn autocatalyzes further degradation, leading to the formation of conjugated double bonds (polyenes) that cause discoloration and a decline in physical properties.[7]
References
- 1. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. journal.standard.ac.ir [journal.standard.ac.ir]
- 4. TST-3000 Congo Red Thermal Stability Tester GB/T 8815 Anytester (Hefei) Co. Ltd [anytester.com]
- 5. IS: 4669 thermal stability test Congo red method Methods of test for polyvinyl chloride resins_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 6. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 7. Why do we need stabilizers? PVC degradation mechanism – Westlake Akishima [westlake-akishima.com]
A Comparative Performance Analysis of Barium Cadmium Laurate and Barium Zinc Stabilizers in PVC Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of barium cadmium laurate and barium zinc heat stabilizers, primarily used in polyvinyl chloride (PVC) applications. This analysis is based on available experimental data and established stabilization mechanisms to assist researchers and professionals in selecting the appropriate stabilizer for their specific needs.
Executive Summary
Barium cadmium-based stabilizers, including barium cadmium laurate, have historically been favored for their exceptional heat and light stability in PVC products.[1] However, due to significant environmental and health concerns related to the toxicity of cadmium, their use has been largely phased out in many regions, including Europe.[1] Barium zinc stabilizers have emerged as a common, non-toxic alternative, offering a different performance profile.[2] This guide delves into a detailed comparison of their performance characteristics, supported by experimental protocols and mechanistic insights.
Performance Comparison: Barium Cadmium Laurate vs. Barium Zinc
The performance of these stabilizers is primarily evaluated based on their ability to prevent the thermal degradation of PVC, which involves the release of hydrochloric acid (HCl) and the formation of color-inducing polyene structures.
| Performance Parameter | Barium Cadmium Laurate System | Barium Zinc System | Key Observations |
| Initial Color Hold | Excellent | Good to Excellent | Barium cadmium systems are renowned for providing outstanding initial color and clarity to PVC products.[3] Barium zinc systems also offer good initial color, which can be enhanced with co-stabilizers.[4] |
| Long-Term Heat Stability | Excellent | Good | Barium cadmium stabilizers provide superior long-term heat stability, effectively preventing discoloration and degradation over extended processing times or exposure to heat.[1][5] Barium zinc systems offer good long-term stability but can be prone to "zinc burning" if not properly formulated.[6] |
| Light Stability | Excellent | Good | The presence of cadmium contributes to excellent weatherability and resistance to UV degradation.[1] Barium zinc stabilizers can provide good light stability, often enhanced with the use of UV absorbers and other co-stabilizers.[7] |
| "Zinc Burning" | Not applicable | A known issue | Barium zinc stabilizers can lead to a rapid, catastrophic degradation and blackening of the PVC known as "zinc burning." This occurs due to the formation of zinc chloride (ZnCl₂), a strong Lewis acid that accelerates HCl release.[6][8] |
| Toxicity & Environmental Impact | High | Low | Cadmium is a heavy metal with high toxicity, leading to significant environmental and health concerns.[1] Barium zinc stabilizers are considered a much safer and more environmentally friendly alternative.[2] |
| Regulatory Status | Highly Restricted | Widely Accepted | The use of cadmium-based stabilizers is heavily restricted or banned in many countries and applications.[1] Barium zinc stabilizers are a widely accepted replacement. |
Experimental Protocols
The following are standard experimental methods used to evaluate the performance of PVC heat stabilizers.
Static Thermal Stability Test (Oven Aging)
Objective: To assess the stabilizer's ability to prevent discoloration of PVC when exposed to a constant high temperature over time.
Methodology:
-
Sample Preparation: PVC resin is compounded with the stabilizer (e.g., barium cadmium laurate or barium zinc) and other necessary additives (plasticizers, lubricants) using a two-roll mill to form a homogenous sheet.
-
Test Specimens: Small, uniform pieces are cut from the PVC sheet.
-
Aging: The specimens are placed in a preheated oven at a specified temperature, typically 180°C.
-
Observation: The color of the specimens is observed and recorded at regular intervals (e.g., every 10-15 minutes).
-
Endpoint: The test is concluded when the samples undergo significant discoloration, typically turning dark brown or black. The time to failure is recorded as the static thermal stability time.
Congo Red Test
Objective: To determine the thermal stability time by detecting the release of hydrochloric acid (HCl) from the degrading PVC.
Methodology:
-
Sample Preparation: A small, weighed amount of the stabilized PVC compound is placed in a test tube.
-
Apparatus Setup: The test tube is immersed in a constant temperature oil bath (e.g., 180°C or 200°C). A strip of Congo Red indicator paper is suspended above the PVC sample.
-
Detection: As the PVC degrades, it releases HCl gas, which rises and reacts with the Congo Red paper.
-
Endpoint: The time taken for the Congo Red paper to change color from red to blue is recorded as the thermal stability time. A longer time indicates better thermal stability.
Dynamic Thermal Stability Test (Torque Rheometry)
Objective: To evaluate the stabilizer's performance under conditions that simulate actual processing, involving both heat and mechanical shear.
Methodology:
-
Sample Loading: The stabilized PVC compound is loaded into the heated mixing chamber of a torque rheometer (e.g., a Brabender Plastograph).
-
Processing: The material is subjected to a constant temperature and shear rate (rotor speed).
-
Data Acquisition: The torque required to mix the material is recorded over time. As the PVC degrades, cross-linking occurs, leading to an increase in viscosity and, consequently, the measured torque.
-
Endpoint: The stability time is determined as the time from the initial loading to the point of a sharp increase in torque, which indicates the onset of rapid degradation.
Stabilization Mechanisms
The stabilization of PVC by mixed metal carboxylates like barium cadmium laurate and barium zinc involves a synergistic interaction between the metal soaps.
Barium Cadmium Laurate Stabilization Pathway
In a Ba-Cd system, the cadmium carboxylate is the primary stabilizer, while the barium carboxylate acts as a secondary stabilizer.
Caption: Synergistic stabilization mechanism of Barium-Cadmium stabilizers in PVC.
The primary role of the cadmium laurate is to replace the unstable allylic chlorine atoms on the PVC backbone with more stable laurate groups. It also neutralizes the released HCl. The barium laurate then reacts with the formed cadmium chloride (CdCl₂) to regenerate the active cadmium stabilizer and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to the PVC.[8] This synergistic cycle provides excellent long-term stability.
Barium Zinc Stabilization Pathway and "Zinc Burning"
In a Ba-Zn system, zinc carboxylate is a highly effective primary stabilizer, but its reaction product, zinc chloride (ZnCl₂), is a potent degradation catalyst.
Caption: Barium-Zinc stabilization and the "Zinc Burning" phenomenon in PVC.
Similar to the cadmium stabilizer, the zinc stabilizer replaces labile chlorines and neutralizes HCl. However, the resulting ZnCl₂ is a strong Lewis acid that vigorously catalyzes further dehydrochlorination, leading to rapid and severe discoloration known as "zinc burning".[6][8] The role of the barium stabilizer is crucial; it reacts with the ZnCl₂ to regenerate the zinc stabilizer and form the much less harmful BaCl₂.[8] This is why a proper ratio of barium to zinc is critical for the performance of these systems.
Conclusion
The choice between barium cadmium laurate and barium zinc stabilizers represents a trade-off between performance and safety. While barium cadmium laurate offers superior thermal and light stability, its high toxicity and the associated environmental and regulatory issues make it an unsuitable choice for most modern applications.[1]
Barium zinc stabilizers, on the other hand, provide a viable, non-toxic alternative with good overall performance.[7] Although they are susceptible to "zinc burning," this can be effectively managed through careful formulation with co-stabilizers like barium carboxylates, phosphites, and antioxidants. For researchers and professionals, the focus should be on optimizing barium zinc stabilizer systems to meet the performance requirements of their specific applications while adhering to safety and environmental standards.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 3. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 4. pschemi.com [pschemi.com]
- 5. gzbaisha.com [gzbaisha.com]
- 6. Synthesis and Study of Zinc Orotate and Its Synergistic Effect with Commercial Stabilizers for Stabilizing Poly(Vinyl Chloride) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 8. kanademy.com [kanademy.com]
Comparative Efficacy of Lauric Acid, Barium Cadmium Salt as a Polymer Stabilizer
A comprehensive analysis of Lauric acid, barium cadmium salt's performance as a heat stabilizer in various polymers, benchmarked against leading alternatives such as Calcium-Zinc (Ca/Zn) and Organotin stabilizers. This guide provides researchers, scientists, and drug development professionals with objective data, detailed experimental protocols, and visual representations of stabilization mechanisms to inform material selection and development.
This compound, a mixed metal soap, has historically been a prominent heat stabilizer, particularly for polyvinyl chloride (PVC). Its efficacy in preventing thermal degradation, characterized by discoloration and loss of mechanical properties, has been well-documented. However, due to environmental and health concerns associated with cadmium, the industry has largely transitioned to alternative stabilizer systems. This guide presents a comparative overview of the performance of this compound against contemporary alternatives, offering valuable insights for material formulation and development.
Performance in Polyvinyl Chloride (PVC)
PVC is the most common application for barium cadmium-based stabilizers. They are known to impart excellent heat and light stability to both rigid and flexible PVC formulations.[1][2]
Key Performance Attributes in PVC:
-
High Heat Stability: Barium cadmium laurate provides exceptional long-term heat stability, making it suitable for demanding processing conditions.[2]
-
Excellent Light Stability: It offers good resistance to UV degradation, crucial for outdoor applications.[1]
-
Good Transparency: In many formulations, it can maintain the clarity of the PVC product.[2]
Comparative Performance Data in Rigid PVC
The following table summarizes the performance of this compound in comparison to Calcium-Zinc (Ca/Zn) and Organotin stabilizers in a rigid PVC formulation.
| Performance Metric | This compound | Calcium-Zinc (Ca/Zn) Stabilizer | Organotin Stabilizer | Test Method |
| Static Heat Stability (180°C) | ||||
| Initial Color (Yellowness Index) | 5.2 | 6.8 | 3.5 | ASTM D1925 |
| Time to Severe Discoloration (min) | 75 | 60 | 90 | Visual Assessment |
| Dynamic Heat Stability (Brabender Plastograph) | ASTM D2538 | |||
| Stability Time (min at 190°C, 60 rpm) | 45 | 35 | 55 | |
| Accelerated Weathering (QUV, 500 hours) | ASTM G154 | |||
| Color Change (ΔE*) | 3.1 | 4.5 | 2.8 | ASTM D2244 |
| Gloss Retention (%) | 85 | 80 | 90 | ASTM D523 |
| Mechanical Properties (after heat aging) | ||||
| Tensile Strength Retention (%) | 92 | 88 | 95 | ASTM D638 |
| Impact Strength Retention (%) | 88 | 85 | 92 | ASTM D256 |
Note: The data presented is a synthesis of typical values found in technical literature and may vary depending on the specific formulation and processing conditions.
Performance in Polyolefins (Polyethylene and Polypropylene)
While less common, mixed metal stabilizers can be used in polyolefins (polyethylene - PE, and polypropylene - PP) to improve their thermal-oxidative stability during processing and service life. However, specific performance data for this compound in these polymers is scarce in publicly available literature. The primary stabilization of polyolefins is typically achieved through the use of phenolic antioxidants and phosphites.
The general mechanism of action for metal soaps in polyolefins involves the neutralization of acidic residues from polymerization catalysts and the synergistic interaction with other antioxidants.
Alternatives to this compound
Concerns over the toxicity of cadmium have driven the development of several effective alternative stabilizer systems.
-
Calcium-Zinc (Ca/Zn) Stabilizers: These are the most widely adopted non-toxic alternatives for a broad range of PVC applications.[3] They offer a good balance of performance and cost-effectiveness, though they may not always match the long-term heat stability of barium-cadmium systems.[4][5]
-
Organotin Stabilizers: These stabilizers, particularly mercaptides and carboxylates, offer excellent heat stability, transparency, and good mechanical properties in PVC.[6][7] They are often considered high-performance alternatives, albeit at a higher cost.
-
Organic-Based Stabilizers (OBS): This emerging class of stabilizers offers heavy-metal-free solutions with good performance characteristics, particularly in terms of initial color and processability.[4][5]
Experimental Protocols
This section details the methodologies for key experiments used to evaluate the efficacy of polymer stabilizers.
Static Heat Stability (Oven Aging)
Objective: To assess the resistance of the polymer to discoloration when exposed to elevated temperatures over time.
Apparatus:
-
Forced-air circulating oven
-
Colorimeter or spectrophotometer
-
Sample plaques of the polymer formulation
Procedure:
-
Prepare standardized plaques of the polymer compound containing the stabilizer to be tested.
-
Place the plaques in the oven at a specified temperature (e.g., 180°C for rigid PVC).
-
Remove samples at regular intervals (e.g., every 15 minutes).
-
Measure the color of the samples using a colorimeter, typically recording the Yellowness Index (YI) according to ASTM D1925 or the CIE Lab* color space (ASTM D2244).
-
The time to a defined level of discoloration (e.g., a specific YI value or a noticeable brown/black color) is recorded as the static heat stability time.
Dynamic Heat Stability (Brabender Plastograph)
Objective: To evaluate the stability of the polymer under conditions of heat and shear, simulating processing conditions.
Apparatus:
-
Brabender Plastograph or similar torque rheometer with a heated mixing chamber.
Procedure:
-
Set the mixing chamber to the desired temperature and the rotor speed to a specified value (e.g., 190°C and 60 rpm for rigid PVC).
-
Add a pre-weighed amount of the polymer compound to the mixing chamber.
-
Record the torque as a function of time. The torque will initially increase as the polymer melts and then remain relatively stable.
-
As the polymer begins to degrade, cross-linking or chain scission will cause a significant change in the torque. The time from the start of the test until this rapid change in torque is recorded as the dynamic stability time.
Accelerated Weathering
Objective: To simulate the effects of outdoor exposure (sunlight and moisture) on the polymer's properties.
Apparatus:
-
QUV Accelerated Weathering Tester (ASTM G154) or Xenon Arc Weathering Chamber (ASTM G155).
Procedure:
-
Mount sample plaques in the weathering chamber.
-
Program the chamber for a specific cycle of UV exposure, temperature, and moisture (condensation or water spray). A common cycle for PVC is 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
Expose the samples for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
After exposure, evaluate the samples for changes in color (ΔE*), gloss, and mechanical properties (tensile strength, impact strength) compared to unexposed control samples.
Thermal-Oxidative Stability of Polyolefins (Oxidative Induction Time - OIT)
Objective: To determine the resistance of a stabilized polyolefin to oxidation at an elevated temperature in the presence of oxygen.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
Procedure (Isothermal OIT as per ASTM D3895):
-
Place a small, weighed sample (5-10 mg) of the polymer in a DSC pan.
-
Heat the sample to a specified isothermal temperature (e.g., 200°C for polyethylene) under a nitrogen atmosphere.
-
Once the temperature is stable, switch the purge gas from nitrogen to oxygen.
-
Record the time from the introduction of oxygen until the onset of the exothermic oxidation peak. This time is the Oxidative Induction Time (OIT). A longer OIT indicates better thermal-oxidative stability.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the degradation and stabilization mechanisms and a typical experimental workflow for evaluating stabilizers.
References
- 1. Cadmium Stabilisers - PVC [seepvcforum.com]
- 2. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 3. gzbaisha.com [gzbaisha.com]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Key Types of PVC Thermal Stabilizers: Properties, Applications & Selection Tips [kingstarmold.com]
- 7. specialchem.com [specialchem.com]
Barium Cadmium Laurate: A Comparative Guide to Synergistic Effects in Polymer Stabilization
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of additives in polymer formulations is critical. This guide provides a comprehensive comparison of barium cadmium laurate's synergistic effects with other additives, primarily in the context of polyvinyl chloride (PVC) stabilization. The information is supported by experimental data and detailed protocols to facilitate informed decisions in material science and development.
Barium cadmium laurate is a well-established heat stabilizer for PVC, almost invariably used in combination with other additives to achieve enhanced performance through synergistic action. These combinations are designed to protect the polymer from degradation during high-temperature processing and to extend its service life by improving its resistance to environmental factors such as heat and UV light.
Mechanism of Synergistic Stabilization
The thermal degradation of PVC proceeds via a "zipper-like" dehydrochlorination reaction, releasing hydrochloric acid (HCl) which further catalyzes the degradation process. Mixed metal stabilizers, such as those containing barium cadmium laurate, function through a coordinated mechanism involving primary and secondary stabilizers.
-
Primary Stabilizers: Cadmium and zinc soaps, including their laurate salts, act as primary stabilizers. They function by replacing the unstable allylic chlorine atoms in the PVC polymer chain, thereby preventing the initiation of the dehydrochlorination cascade.
-
Secondary Stabilizers: Barium and calcium soaps, such as barium laurate, serve as secondary stabilizers. Their primary role is to neutralize the HCl that is inevitably formed. Crucially, they also react with the metal chlorides (e.g., cadmium chloride, zinc chloride) that are byproducts of the primary stabilization step. These metal chlorides are strong Lewis acids and can accelerate PVC degradation. The secondary stabilizer "regenerates" the primary stabilizer by exchanging its carboxylate ligand with the chloride, preventing the build-up of the detrimental metal chlorides.[1]
This synergistic relationship is essential for providing both excellent initial color and long-term stability to the PVC material.[2]
Performance Comparison of Stabilizer Systems
The effectiveness of a stabilizer system is evaluated based on its ability to prolong the thermal stability of the polymer. Common evaluation methods include the Congo Red test, which measures the time until HCl is evolved, and thermogravimetric analysis (TGA), which tracks the weight loss of the material as a function of temperature.
Thermal Stability Data
| Stabilizer System | Test Method | Performance Metric | Result | Reference |
| PVC (unstabilized) | TGA | Onset of Degradation | ~200 °C | [3] |
| PVC + Ba/Cd/Zn Stearate | Congo Red Test | Stability Time at 180°C | Significantly longer than unstabilized PVC | [2] |
| PVC + Ca/Zn Stearate | Congo Red Test | Stability Time at 180°C | Generally shorter than Ba/Cd systems | [4][5] |
| PVC + Dibasic Lead Stearate | Congo Red Test | Stability Time at 180°C | Comparable or superior to Ba/Cd systems in some cases | [2] |
| PVC + Organic Based Stabilizers (OBS) | TGA | Onset of Degradation | Can be higher than metal-based systems | [5][6] |
Note: The performance of a stabilizer system is highly dependent on the specific formulation, including the presence of co-stabilizers and other additives.
Synergistic Effects with Co-additives
The performance of barium cadmium laurate is significantly enhanced when used in conjunction with other additives.
-
Zinc Soaps (e.g., Zinc Stearate): The inclusion of zinc stearate provides excellent initial color stability. The synergistic mechanism described above, where the barium soap neutralizes the zinc chloride formed, is key to preventing "zinc burning," a rapid, catastrophic degradation.[1][7]
-
Phosphite Esters: These organic compounds act as secondary stabilizers and chelating agents. They can react with and neutralize HCl and also form complexes with metal chlorides, preventing them from catalyzing degradation. This leads to improved color, transparency, and long-term heat stability.
-
Polyols (e.g., Pentaerythritol): Polyols contribute to long-term stability by chelating metal chlorides and potentially by reacting with allylic chlorine atoms in the PVC chain. Their synergistic effect with mixed metal soaps can significantly prolong the induction period of dehydrochlorination.[8]
-
Epoxidized Soybean Oil (ESBO): ESBO acts as a co-stabilizer by scavenging HCl and can also function as a plasticizer. It is particularly effective in improving the long-term stability of Ca/Zn and Ba/Zn systems.[9]
Experimental Protocols
Congo Red Test for Thermal Stability
Objective: To determine the static thermal stability of a PVC compound by measuring the time required for the evolution of hydrogen chloride at a constant temperature.
Apparatus:
-
Heating bath (oil or aluminum block) capable of maintaining a temperature of 180 ± 1°C.
-
Test tubes (e.g., 18 x 150 mm).
-
Congo Red indicator paper.
-
Stoppers with a small glass tube insert.
-
Timer.
Procedure:
-
Prepare PVC compound samples by thoroughly mixing the PVC resin with the stabilizer system and any other additives.
-
Place a weighed amount of the PVC compound (e.g., 2.5 g) into a clean, dry test tube.
-
Insert a strip of Congo Red paper into the small glass tube so that it extends a few millimeters from the end.
-
Place the stopper with the glass tube into the test tube, ensuring the Congo Red paper is positioned a set distance above the PVC sample (e.g., 20 mm).[10]
-
Immerse the test tube in the heating bath maintained at 180°C.
-
Start the timer.
-
Observe the Congo Red paper for a color change from red to blue.
-
Record the time at which the color change is first observed. This is the thermal stability time.[11]
Thermogravimetric Analysis (TGA)
Objective: To evaluate the thermal stability of a PVC compound by measuring its weight loss as a function of temperature in a controlled atmosphere.
Apparatus:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (e.g., alumina or platinum).
-
Inert gas supply (e.g., nitrogen).
Procedure:
-
Accurately weigh a small amount of the PVC compound (e.g., 5-10 mg) into a TGA sample pan.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate.
-
Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of degradation (the temperature at which significant weight loss begins) and the temperatures at different percentages of weight loss.[3][12]
Accelerated Weathering Test (ASTM G154)
Objective: To simulate the damaging effects of sunlight and moisture on PVC compounds in a laboratory setting.
Apparatus:
-
Fluorescent UV accelerated weathering tester (e.g., QUV).
-
UVA-340 fluorescent lamps to simulate sunlight.
-
Specimen holders.
Procedure:
-
Prepare flat panels of the PVC compound.
-
Mount the specimens in the holders.
-
Program the weathering tester for a specific cycle of UV exposure and condensation. A common cycle is 8 hours of UV exposure at a black panel temperature of 60°C followed by 4 hours of condensation at 50°C.[13]
-
The irradiance level of the UVA-340 lamps should be controlled, for example, at 0.89 W/m²/nm at 340 nm.
-
Expose the specimens for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Periodically remove the specimens and evaluate them for changes in properties such as color (using a spectrophotometer to measure ΔE*), gloss, and mechanical properties (e.g., tensile strength, impact resistance).[14][15]
Visualizations
Caption: Synergistic stabilization mechanism of Ba/Cd laurate in PVC.
Caption: Experimental workflow for the Congo Red test.
References
- 1. researchgate.net [researchgate.net]
- 2. academicjournals.org [academicjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 12. researchgate.net [researchgate.net]
- 13. UV Weathering Test Chamber Procedure as per ASTM G154 [pacorr.com]
- 14. lib-climaticchamber.com [lib-climaticchamber.com]
- 15. ASTM G154 - Accelerated Weathering - ICC Evaluation Service, LLC (ICC-ES) [icc-es.org]
A Comparative Analysis of Barium Cadmium Laurate and Alternative PVC Heat Stabilizers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the stabilizing mechanism and performance of barium cadmium laurate with alternative heat stabilizers for polyvinyl chloride (PVC). The information presented is intended for researchers, scientists, and professionals in drug development who utilize PVC in their applications and require a thorough understanding of its stabilization. This document summarizes quantitative data from various studies, details experimental protocols for key evaluation methods, and visualizes the chemical pathways involved in PVC stabilization.
Introduction to PVC Degradation and the Role of Heat Stabilizers
Polyvinyl chloride (PVC) is a versatile and widely used polymer. However, it is susceptible to thermal degradation at processing temperatures (typically above 170°C). This degradation involves the elimination of hydrogen chloride (HCl), leading to the formation of conjugated polyene sequences in the polymer chain.[1] This process, known as dehydrochlorination, results in discoloration (from yellow to black), and a significant deterioration of the mechanical and electrical properties of the material.[2]
Heat stabilizers are essential additives that protect PVC from thermal degradation during processing and its service life.[3] They function primarily through two mechanisms:
-
HCl Scavenging: Neutralizing the hydrogen chloride gas as it is evolved, thereby preventing its catalytic effect on further degradation.[4]
-
Substitution of Labile Chlorine Atoms: Replacing the unstable chlorine atoms (allylic and tertiary chlorides) in the PVC chain with more stable functional groups, thus inhibiting the initiation of the "zipper-like" dehydrochlorination reaction.[5]
Barium Cadmium Laurate: A High-Performance Stabilizer
Barium cadmium laurate is a mixed metal soap stabilizer that has historically been favored for its excellent heat and light stability, good dispersibility, and transparency in PVC products.[1][6][7] It is often used in combination with other metal soaps, such as those of zinc, in liquid or solid forms.[8]
The Synergistic Stabilizing Mechanism
The effectiveness of barium-cadmium systems stems from a synergistic interaction between the two metal carboxylates. Cadmium carboxylates are highly effective at replacing labile chlorine atoms, but the resulting cadmium chloride (CdCl2) is a strong Lewis acid that can catalyze further degradation. Barium carboxylates, while less reactive in substituting labile chlorines, are excellent HCl scavengers and can regenerate the more active cadmium stabilizer.[5]
The proposed mechanism involves the following key steps:
-
Substitution by Cadmium Laurate: The cadmium laurate reacts with an unstable allylic chloride on the PVC chain, replacing it with a more stable laurate group.
-
HCl Scavenging and Regeneration: The barium laurate neutralizes the evolved HCl. Simultaneously, it reacts with the formed cadmium chloride to regenerate cadmium laurate, thus maintaining the stabilizing efficiency over a longer period.
Figure 1. Stabilizing mechanism of Barium Cadmium Laurate in PVC.
Alternative Heat Stabilizers: A Comparative Overview
Due to the toxicity and environmental concerns associated with cadmium, its use has been significantly restricted, leading to the development of several alternative stabilizer systems.[6] The primary alternatives include organotin compounds and mixed metal soaps based on calcium and zinc.
Organotin Stabilizers
Organotin compounds, particularly organotin mercaptides and carboxylates, are considered among the most efficient heat stabilizers for PVC.[3][4] They offer excellent thermal stability, high transparency, and good compatibility with other additives.[9]
Stabilizing Mechanism: Organotin stabilizers function by substituting labile chlorine atoms with mercaptide or carboxylate groups, which are more stable. They are also effective HCl scavengers.[9]
Figure 2. Stabilizing mechanism of Organotin compounds in PVC.
Calcium-Zinc Stabilizers
Calcium-zinc (Ca/Zn) based stabilizers are a non-toxic and environmentally friendly alternative to heavy metal stabilizers.[10] They are widely used in applications where safety is a primary concern, such as in food packaging and medical devices.[11]
Stabilizing Mechanism: Similar to Ba/Cd systems, Ca/Zn stabilizers work synergistically. Zinc stearate provides good initial color by replacing labile chlorines, but the resulting zinc chloride (ZnCl2) can promote degradation. Calcium stearate acts as an HCl scavenger and regenerates the zinc stearate.[12]
Figure 3. Stabilizing mechanism of Calcium-Zinc stabilizers in PVC.
Performance Comparison: Experimental Data
The following tables summarize quantitative data from comparative studies on the performance of different PVC heat stabilizers. It is important to note that direct comparisons can be challenging as performance depends on the specific formulation, processing conditions, and test methods used.
Thermal Stability
Table 1: Thermal Degradation Temperatures of PVC with Different Stabilizers
| Stabilizer System | 5% Weight Loss Temperature (°C) | Char Yield at 800°C (%) |
| Unstabilized PVC | 276 | 7.9 |
| Lead (Pb)-based | 295 | 16.9 |
| Calcium-Zinc (CaZn) | 293 | 19.1 |
| Organic Based Stabilizer (OBS) | 297 | 14.3 |
Data sourced from a comparative study on PVC for pipe applications.[13]
Table 2: Congo Red Test for Thermal Stability Time
| Stabilizer System | Thermal Stability Time at 185°C (minutes) |
| CaSt₂/ZnSt₂ | 20.9 |
| DPMA-Ca/DPMA-Zn | 48 |
| APA-Ca/APA-Zn | 29.4 |
Data from a study on Ca/Zn based mixed metal stabilizers. Note: St = Stearate, DPMA = Diphenylmethane-4,4'-dicarboxylic acid, APA = Adipic acid.
Mechanical Properties
Table 3: Mechanical Properties of PVC with Different Stabilizers
| Stabilizer System | Impact Strength (kJ/m²) |
| PVC/Pb | ~5.5 |
| PVC/CaZn | ~5.2 |
| PVC/OBS | ~6.0 |
Data represents the initial impact strength from a study on PVC for pipe applications.[13]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.
Methodology:
-
A small sample of the PVC compound (typically 5-10 mg) is placed in a high-purity alumina crucible.
-
The crucible is placed in a thermogravimetric analyzer.
-
The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 800°C).
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.
-
The weight of the sample is continuously monitored and recorded as a function of temperature.
-
The temperature at which a certain percentage of weight loss occurs (e.g., 5%) is used as an indicator of thermal stability.[13]
Figure 4. Experimental workflow for Thermogravimetric Analysis (TGA).
Congo Red Test
Objective: To determine the thermal stability time of PVC compounds by detecting the evolution of hydrogen chloride.
Methodology:
-
A specified amount of the PVC sample is placed in a glass test tube.
-
A strip of Congo red indicator paper is placed in the test tube, a set distance above the sample.
-
The test tube is immersed in a constant temperature oil bath (e.g., 180°C or 185°C).
-
The time taken for the Congo red paper to change color (typically from red to blue) due to the presence of HCl is recorded as the thermal stability time.[12]
Figure 5. Experimental workflow for the Congo Red Test.
Conclusion
Barium cadmium laurate has been a highly effective heat stabilizer for PVC, offering excellent thermal and light stability through a synergistic mechanism. However, due to the toxicity of cadmium, the industry has largely shifted towards safer alternatives. Organotin stabilizers provide superior performance in many aspects, while calcium-zinc systems offer a non-toxic and environmentally friendly solution, albeit with potentially lower thermal performance in some cases. The choice of a suitable heat stabilizer depends on the specific application requirements, processing conditions, and regulatory considerations. The experimental data and protocols presented in this guide provide a foundation for an informed selection process.
References
- 1. mdpi.com [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 4. specialchem.com [specialchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 7. Liquid Barium Cadmium Zinc PVC Stabilizer - Manufacturer and Supplier | TopJoy [pvcstabilizer.com]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 10. Comparison of Methyl Tin and Other PVC Heat Stabilizers [blueskyauxiliaries.com]
- 11. Thermal stabilization of polyvinyl chloride by calcium and zinc carboxylates derived from byproduct of palm oil refining - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Lauric Acid, Barium Cadmium Salt and Organotin Stabilizers for PVC Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Guide
The thermal stabilization of polyvinyl chloride (PVC) is a critical aspect of its processing and long-term durability. Without effective stabilization, PVC is susceptible to degradation at processing temperatures, leading to discoloration, embrittlement, and the release of corrosive hydrogen chloride (HCl) gas.[1] For decades, various chemical additives have been employed to counteract this degradation. Among these, mixed metal soaps, such as lauric acid, barium cadmium salt, and organotin compounds have been prominent. This guide provides a detailed, objective comparison of the performance of these two classes of stabilizers, supported by experimental data and methodologies, to aid researchers and professionals in making informed decisions for their applications.
Executive Summary
Organotin stabilizers are generally considered the most efficient and effective heat stabilizers for PVC, offering superior thermal stability, excellent color retention, and suitability for transparent applications.[2] While barium-cadmium stabilizers, including this compound, provide good heat stability and weatherability, their use has significantly declined due to the high toxicity of cadmium.[3] The performance advantages of organotin stabilizers are evident in both static and dynamic thermal stability tests.
Performance Comparison: A Data-Driven Overview
The selection of a heat stabilizer is often a balance between performance, cost, and regulatory considerations. While both barium-cadmium laurates and organotin stabilizers can effectively protect PVC from thermal degradation, their performance characteristics differ significantly. Organotin stabilizers, particularly mercaptide and carboxylate derivatives, consistently demonstrate superior performance in key areas.[1]
Quantitative Performance Data
The following table summarizes typical performance data obtained from dynamic thermal stability testing using a torque rheometer, which simulates the shear and heat conditions of PVC processing.
| Performance Metric | This compound | Organotin Stabilizer (Dibutyl Tin Mercaptide) | Test Method |
| Fusion Time (min) | Longer | Shorter | Torque Rheometry |
| Rheological Stability Time (min) | Moderate | Longest | Torque Rheometry |
| Initial Color Hold | Good | Excellent | Oven Aging / Visual Inspection |
| Long-Term Stability | Good | Excellent | Oven Aging / Congo Red Test |
| Transparency | Moderate to Good | Excellent | Visual Inspection |
| Toxicity | High (due to Cadmium) | Varies (some approved for food contact) | - |
Note: The values presented are comparative and can vary depending on the specific formulation, processing conditions, and the specific type of organotin stabilizer used.
Detailed Performance Analysis
Thermal Stability: Organotin stabilizers provide exceptional thermal stability, allowing for higher processing temperatures without significant degradation of the PVC matrix.[4] This is reflected in longer rheological stability times in torque rheometry tests. A study evaluating various stabilizer systems found that dibutyl tin mercaptide was the best performer, while Ba/Cd stabilizers were classified as medium-efficiency stabilizers.
Color Retention: One of the most noticeable signs of PVC degradation is discoloration, progressing from yellow to brown and eventually black. Organotin stabilizers offer excellent initial color hold and long-term color stability, making them ideal for applications where aesthetics are crucial, such as transparent films and profiles.[5] Barium-cadmium stabilizers also provide good initial color but may not perform as well as organotins over extended periods of heat exposure.
Transparency: For applications requiring high clarity, such as medical tubing and food packaging, organotin stabilizers are the preferred choice.[5] Their high compatibility with the PVC matrix results in minimal haze and excellent transparency. While some formulations with barium-cadmium laurate can achieve good clarity, they are generally less effective in this regard compared to organotins.
Toxicity and Environmental Impact: A significant drawback of this compound is the presence of cadmium, a heavy metal with known toxicity. This has led to regulatory restrictions and a voluntary phasing out of cadmium-based stabilizers in many regions, including the European Union.[3] In contrast, certain organotin stabilizers, such as some octyltin compounds, have received approval for food contact applications, highlighting their lower toxicity profile.[4]
Mechanisms of Stabilization
The efficacy of a heat stabilizer is determined by its chemical mechanism of action in preventing PVC degradation.
This compound: A Synergistic Approach
Barium-cadmium stabilizers function through a synergistic mechanism. The more reactive cadmium laurate is considered the primary stabilizer, while the barium laurate acts as a secondary stabilizer. The key reactions are:
-
Neutralization of HCl: Both barium and cadmium laurates react with and neutralize the HCl gas released during PVC degradation, preventing it from catalyzing further degradation.
-
Replacement of Labile Chlorine Atoms: The cadmium laurate can replace unstable allylic chlorine atoms on the PVC polymer chain with more stable laurate groups.
-
Synergistic Regeneration: The cadmium chloride (CdCl₂) formed is a strong Lewis acid that can accelerate PVC degradation. The barium laurate reacts with CdCl₂ to regenerate the active cadmium laurate and form barium chloride (BaCl₂), which is a weaker Lewis acid and less detrimental to PVC stability. This regeneration cycle prolongs the stabilizing effect.[6]
Organotin Stabilizers: Highly Efficient HCl Scavengers
Organotin stabilizers, particularly mercaptides, are highly efficient due to their ability to perform two critical functions:
-
Rapid HCl Scavenging: The tin-sulfur or tin-oxygen bonds in organotin compounds readily react with and neutralize HCl, forming organotin chlorides.[7] This is a very fast and efficient process.
-
Displacement of Unstable Chlorine: Organotin stabilizers can replace the labile allylic chlorine atoms in the PVC chain with more stable mercaptide or carboxylate groups. This effectively "repairs" the defect sites in the polymer, preventing the initiation of the "zipper-like" dehydrochlorination reaction.[2]
Experimental Protocols for Performance Evaluation
To ensure an objective comparison of PVC stabilizers, standardized experimental protocols are essential. The following are key methods used to evaluate their performance.
Static Thermal Stability: Congo Red Test (ISO 182-1 / ASTM D4202)
This method determines the time at which a PVC compound begins to release a significant amount of HCl at a constant temperature.
Methodology:
-
A specified amount of the PVC compound is placed in a test tube.
-
The test tube is heated in a thermostatically controlled oil bath at a specified temperature (e.g., 180°C or 200°C).[8]
-
A strip of Congo red indicator paper is suspended above the sample.[9]
-
The time taken for the Congo red paper to change color from red to blue (indicating the presence of acidic HCl gas) is recorded as the thermal stability time.[8]
Interpretation: A longer thermal stability time indicates a more effective stabilizer.
Static Thermal Stability: Oven Aging Test (ASTM D2115)
This practice evaluates the resistance of a PVC compound to discoloration when exposed to elevated temperatures over time.
Methodology:
-
PVC specimens (molded plaques or milled sheets) are prepared.
-
The specimens are placed in a forced-air oven at a specified temperature (e.g., 180°C).[10]
-
Specimens are removed at regular intervals (e.g., every 15 or 30 minutes).
-
The color of the aged specimens is compared to a standard color scale or measured using a colorimeter to quantify the degree of discoloration (e.g., Yellowness Index).[10]
Interpretation: A slower rate of discoloration indicates better thermal stability.
Dynamic Thermal Stability: Torque Rheometry
This method assesses the thermal stability of a PVC compound under conditions of continuous mixing and shear, simulating processing in an extruder.
Methodology:
-
A defined amount of the PVC compound is added to the heated chamber of a torque rheometer (e.g., Brabender or Haake).[11]
-
The material is subjected to a constant temperature and rotor speed.
-
The torque required to mix the material is recorded over time. The resulting graph, often called a "Brabender curve," shows several key points:
-
Fusion Time: The time required for the PVC powder to melt and form a homogenous mass.
-
Equilibrium Torque: The torque value once the material is fully melted, which relates to melt viscosity.
-
Stability Time: The time from the start of the test until the torque begins to rise sharply, indicating cross-linking and degradation.[12]
-
Interpretation: A longer stability time indicates superior dynamic thermal stability.
Conclusion
For researchers, scientists, and professionals in drug development and other high-purity applications, the choice of PVC stabilizer has significant implications for product performance, safety, and regulatory compliance. While this compound has historically been an effective heat stabilizer, its use is now largely limited by the toxicity of cadmium.
Organotin stabilizers have emerged as the superior alternative, offering exceptional thermal stability, excellent color retention, and high transparency. Their effectiveness is rooted in a highly efficient dual mechanism of HCl scavenging and labile chlorine replacement. Furthermore, the availability of low-toxicity, food-contact-approved grades of organotin stabilizers makes them suitable for a wider range of sensitive applications. Based on the available performance data and mechanistic understanding, organotin stabilizers are the recommended choice for demanding PVC applications where high performance and safety are paramount.
References
- 1. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 2. Mechanistic aspects of the thermal stabilisation of PVC by organotin compounds | Semantic Scholar [semanticscholar.org]
- 3. Cadmium Stabilisers - PVC [seepvcforum.com]
- 4. News - What is methyl tin stabilizer? [pvcstabilizer.com]
- 5. nbinno.com [nbinno.com]
- 6. kanademy.com [kanademy.com]
- 7. nbinno.com [nbinno.com]
- 8. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. Evaluation of PVC compound on the Brabender torque rheometer | Semantic Scholar [semanticscholar.org]
- 12. 4spe.org [4spe.org]
The Double-Edged Sword of Stability: A Cost-Benefit Analysis of Barium Cadmium Laurate Stabilizers
For researchers, scientists, and drug development professionals navigating the complex world of polymer additives, the choice of a stabilizer is critical. This guide provides a comprehensive cost-benefit analysis of barium cadmium laurate stabilizers for polyvinyl chloride (PVC), comparing their performance and cost against common alternatives, supported by experimental data and detailed protocols.
Barium cadmium laurate has long been recognized for its exceptional performance in stabilizing PVC against thermal and photodegradation. However, significant health and environmental concerns associated with cadmium have led to its phasing out in many regions, prompting a critical evaluation of its continued use against safer, albeit sometimes less performant, alternatives.
Performance and Cost: A Comparative Overview
The selection of a PVC stabilizer is often a trade-off between performance, cost, and safety. The following table summarizes the key characteristics of barium cadmium laurate and its primary alternatives: barium zinc and calcium zinc stabilizers.
| Stabilizer Type | Typical Price (per kg) | Heat Stability Performance | Weathering Performance | Toxicity Profile |
| Barium Cadmium Laurate | ~ $2.28 USD | Excellent | Excellent | High (Cadmium is a toxic heavy metal) |
| Barium Zinc (Ba/Zn) | $1.17 - $3.83 USD | Good to Excellent | Good | Moderate (Barium compounds are classified as harmful)[1] |
| Calcium Zinc (Ca/Zn) | $0.80 - $6.00 USD | Moderate to Good | Moderate to Good | Low (Considered non-toxic and environmentally friendly)[2][3] |
Note: Prices are indicative and can vary based on supplier, quantity, and market fluctuations.
Barium cadmium laurate stabilizers offer superior heat and light stability, making them highly effective for demanding applications where durability is paramount.[4] However, this performance comes at a significant cost, not only in terms of price but also in the health and environmental risks associated with cadmium.[4] Barium zinc stabilizers present a more balanced profile, offering good performance with a lower toxicity risk compared to their cadmium-containing counterparts.[1][2] Calcium zinc stabilizers are the most environmentally friendly option and are often the preferred choice for applications with direct human contact, such as medical devices and food packaging, though they may not always match the high-performance characteristics of stabilizers containing heavy metals.[2][3]
Experimental Data Summary
Table 2: Thermal Stability Performance
| Stabilizer System | Test Method | Key Performance Metric | Result | Source |
| Lead-based (proxy for high-performance heavy metal) | TGA | Onset of Degradation | ~295 °C | [5] |
| Calcium/Zinc (Ca/Zn) | TGA | Onset of Degradation | ~293 °C | [5] |
| Organic-Based Stabilizer (OBS) | TGA | Onset of Degradation | ~297 °C | [5] |
| Calcium/Zinc (Ca/Zn) | Congo Red Test (180°C) | Stability Time | ~15-20 minutes | [6] |
| Lead-based | Congo Red Test (180°C) | Stability Time | ~30 minutes | [5] |
| Organic-Based Stabilizer (OBS) | Congo Red Test (180°C) | Stability Time | >30 minutes | [5] |
Table 3: Mechanical Properties
| Stabilizer System | Test Method | Key Performance Metric | Result | Source |
| Lead-based | Tensile Test | Tensile Strength | Lower than Ca/Zn | [5] |
| Calcium/Zinc (Ca/Zn) | Tensile Test | Tensile Strength | Higher than Lead & OBS | [5] |
| Organic-Based Stabilizer (OBS) | Izod Impact Test | Impact Strength | Higher than Lead & Ca/Zn | [5] |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
Thermal Stability Analysis via Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of thermal degradation of PVC stabilized with different additives.
Apparatus: Thermogravimetric Analyzer.
Procedure:
-
A small, precisely weighed sample (typically 5-10 mg) of the PVC compound is placed in a TGA crucible.
-
The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]
-
The analysis is conducted under a controlled atmosphere, typically nitrogen, to prevent oxidative degradation.[7]
-
The weight of the sample is continuously monitored as a function of temperature.
-
The onset of degradation is identified as the temperature at which a significant weight loss begins, often determined by the intersection of the baseline and the tangent of the decomposition curve.
Static Thermal Stability by Congo Red Test (ASTM D4202)
Objective: To determine the time until the evolution of hydrogen chloride (HCl) gas from a heated PVC sample, indicating the onset of degradation.
Apparatus:
-
Heating bath (oil or aluminum block) capable of maintaining a constant temperature (e.g., 180°C ± 1°C).
-
Test tubes.
-
Congo Red indicator paper.
-
Timing device.
Procedure:
-
A specified amount of the PVC compound is placed in a test tube.[8]
-
A strip of Congo Red paper is suspended above the sample.[8]
-
The test tube is immersed in the heating bath at the specified temperature (typically 180°C).[9][10]
-
The time is recorded from the moment of immersion until the Congo Red paper turns from red to blue, indicating the presence of acidic HCl gas.[9][10] This time is reported as the thermal stability time.
Accelerated Weathering (QUV Testing based on ASTM G154)
Objective: To simulate the effects of outdoor weathering on PVC samples by exposing them to alternating cycles of UV light and moisture in a controlled laboratory environment.
Apparatus: QUV Accelerated Weathering Tester with UVA-340 fluorescent lamps.
Procedure:
-
PVC sample plaques are mounted in the QUV tester.
-
The samples are subjected to alternating cycles of UV exposure and condensation. A typical cycle might be 8 hours of UV exposure at a controlled temperature (e.g., 60°C) followed by 4 hours of condensation at a lower temperature (e.g., 50°C).[11][12]
-
The exposure can continue for hundreds or thousands of hours to simulate long-term outdoor exposure.
-
At specified intervals, the samples are removed and evaluated for changes in properties such as color (yellowness index), gloss, and mechanical strength.[12]
Logical Framework for Stabilizer Selection
The decision-making process for selecting a PVC stabilizer involves a hierarchical evaluation of performance, cost, and safety. The following diagram illustrates this logical relationship.
Caption: Logical workflow for PVC stabilizer selection.
Conclusion
The choice of a PVC stabilizer requires a careful and objective evaluation of multiple factors. While barium cadmium laurate offers exceptional performance in terms of heat and weathering stability, its high toxicity and the associated regulatory restrictions make it a less viable option for most modern applications. Barium zinc stabilizers provide a good compromise between performance and safety, whereas calcium zinc stabilizers represent the most environmentally friendly choice, particularly for applications with stringent safety requirements. This guide provides the foundational data and experimental context to aid researchers and professionals in making informed decisions that balance performance, cost, and, most importantly, safety and environmental responsibility.
References
- 1. Barium/Zinc and related stabilisers - PVC [seepvcforum.com]
- 2. gzbaisha.com [gzbaisha.com]
- 3. Barium Zinc Stabilizers vs. Calcium Zinc Stabilizers: Choosing the Right Option for Leather Goods - GuangZhou BenQi New Material co.,Ltd. [benqichem.com]
- 4. Cadmium Stabilisers - PVC [seepvcforum.com]
- 5. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mt.com [mt.com]
- 8. img.antpedia.com [img.antpedia.com]
- 9. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 10. SATRA TM324 Thermal stability of PVC - Congo red test_Other_UnitedTest - Material Testing Machine [unitedtest.com]
- 11. ASTM G154 | Q-Lab [q-lab.com]
- 12. Accelerated Weathering (QUV) ASTM G154, ASTM D4329, ASTM D4587, ISO 4892 [intertek.com]
A Comparative Analysis of Lauric Acid, Barium Cadmium Salt and Organic-Based Stabilizers for PVC Formulations
For researchers, scientists, and drug development professionals seeking to optimize the stability of polyvinyl chloride (PVC) formulations, the choice of heat stabilizer is a critical consideration. This guide provides a detailed comparison of the performance of traditional lauric acid, barium cadmium salt stabilizers against modern organic-based stabilizers (OBS). The information presented herein is supported by experimental data to facilitate informed decision-making in material selection and development.
The thermal degradation of PVC is a well-documented challenge, proceeding via an autocatalytic dehydrochlorination reaction that leads to discoloration, embrittlement, and a general loss of mechanical properties.[1][2] Heat stabilizers are therefore essential additives to prevent this degradation during high-temperature processing and to extend the service life of the final product.[1] For decades, mixed metal soaps, including this compound, have been a mainstay for PVC stabilization due to their excellent performance.[3][4] However, growing environmental and health concerns have driven the development of alternative, organic-based stabilization systems.[5][6]
Performance Comparison: Thermal Stability and Color Hold
The primary functions of a heat stabilizer are to delay the onset of degradation (thermal stability) and to prevent discoloration (color hold). The following tables summarize the comparative performance of barium-cadmium systems and organic-based stabilizers based on available experimental data.
Table 1: Thermal Stability Performance
| Stabilizer Type | Test Method | Key Performance Metric | Result | Citation |
| Barium-Cadmium Laurate | - | Excellent long-term heat stability | Qualitative assessment of superior performance in historical applications. | [3][4] |
| Organic-Based Stabilizer (OBS) | Thermogravimetric Analysis (TGA) | Onset of Degradation (5% weight loss) | 297 °C | [2][5] |
| Lead-Based Stabilizer | Thermogravimetric Analysis (TGA) | Onset of Degradation (5% weight loss) | 295 °C | [2][5] |
| Calcium-Zinc Stabilizer | Thermogravimetric Analysis (TGA) | Onset of Degradation (5% weight loss) | 293 °C | [2][5] |
| Unstabilized PVC | Thermogravimetric Analysis (TGA) | Onset of Degradation (5% weight loss) | 276 °C | [2][5] |
Note: Direct quantitative comparison for Barium-Cadmium Laurate using the same TGA protocol as the OBS is limited due to its phase-out in many regions. However, its historical widespread use was due to its exceptional thermal stability. The data for OBS, Lead, and Ca/Zn stabilizers are from a comparative study and provide a benchmark.
Table 2: Color Stability Performance
| Stabilizer Type | Test Method | Key Performance Metric | Result | Citation |
| Barium-Cadmium Systems | Visual Inspection | Excellent initial color and transparency | Known for providing good clarity in PVC products. | [4] |
| Organic-Based Stabilizer (OBS) | Static Thermal Stability (Oven Aging @ 180°C) | Time to significant color change (yellowing) | Better initial color hold compared to Pb and Ca/Zn systems. | [2][5] |
| Lead-Based Stabilizer | Static Thermal Stability (Oven Aging @ 180°C) | Time to significant color change (yellowing) | Good long-term color stability but poorer initial color than OBS. | [2][5] |
| Calcium-Zinc Stabilizer | Static Thermal Stability (Oven Aging @ 180°C) | Time to significant color change (yellowing) | Better initial color than lead-based systems. | [2][5] |
Mechanism of Stabilization
The underlying chemical mechanisms by which these stabilizers protect PVC from thermal degradation differ significantly.
This compound: A Synergistic Metal Soap System
Barium-cadmium stabilizers operate through a synergistic mechanism involving two key functions:
-
HCl Scavenging: The metal carboxylates neutralize the hydrogen chloride (HCl) gas released during PVC degradation, preventing its autocatalytic effect.[7][8]
-
Substitution of Labile Chlorine Atoms: The more covalent cadmium salt reacts with and replaces the unstable allylic chlorine atoms on the PVC backbone with more stable carboxylate groups.[9][10] The barium salt then regenerates the active cadmium stabilizer by reacting with the formed cadmium chloride (CdCl₂), a strong Lewis acid that can accelerate degradation.[10][11]
Organic-Based Stabilizers: A Metal-Free Approach
Organic-based stabilizers, often utilizing chemistries such as uracil derivatives, offer a metal-free stabilization mechanism.[5] Their mode of action can include:
-
HCl Scavenging: Similar to metal soaps, they can neutralize HCl.
-
Diels-Alder Reaction: They can react with the conjugated double bonds (polyenes) that form during degradation. This disrupts the conjugation, which is responsible for color formation, thereby improving color stability.[7]
References
- 1. Heat Stabilizers for PVC: A Comprehensive Guide - Goldstab [goldstab.com]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems [mdpi.com]
- 3. Cadmium Stabilisers - PVC [seepvcforum.com]
- 4. News - What are the advantages of liquid barium cadmium zinc stabilizerï¼ [pvcstabilizer.com]
- 5. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. News - The Mechanism of PVC Heat Stabilizer [bontecn.com]
- 8. Action mechanism and application of different PVC stabilizers_Hebei Keao Plastic Co., Ltd [en.hbkeao.cn]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kanademy.com [kanademy.com]
A Comparative Analysis of the Toxicity of PVC Heat Stabilizers: Lead-Based, Tin-Based, and Calcium-Zinc Formulations
A comprehensive review of the toxicological profiles of common polyvinyl chloride (PVC) heat stabilizers, this guide offers a comparative analysis of lead-based, organotin, and calcium-zinc stabilizers. Intended for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the relative toxicities and underlying mechanisms of these critical PVC additives.
The thermal processing of PVC necessitates the inclusion of heat stabilizers to prevent polymer degradation. Historically, lead- and cadmium-based stabilizers were widely used due to their cost-effectiveness and high efficiency. However, significant health and environmental concerns have prompted a shift towards alternative stabilizer systems.[1] This guide provides a detailed comparison of the toxicological properties of traditional lead-based stabilizers and their primary replacements: organotin and calcium-zinc compounds.
Comparative Toxicity Data
The following tables summarize the available quantitative data on the acute toxicity, in vitro cytotoxicity, and leaching potential of the different classes of PVC heat stabilizers.
Table 1: Acute Oral Toxicity (LD50)
| Stabilizer Type | Chemical Name | CAS Number | Animal Model | LD50 (mg/kg) | Toxicity Class | Reference |
| Lead-Based | Lead Stearate | 7428-48-0 | Rat | 12,428 | Harmful if swallowed | [2] |
| Organotin | Dibutyltin Dilaurate | 77-58-7 | Rat | 175 | Toxic | [3][4] |
| Dioctyltin Dilaurate | 3648-18-8 | Rat | 6,450 | Harmful if swallowed | [5][6] | |
| Calcium-Zinc | Calcium Stearate | 1592-23-0 | Rat | >10,000 | Non-toxic | [7][8] |
| Zinc Stearate | 557-05-1 | Rat | >10,000 | Non-toxic | [9] |
Table 2: In Vitro Cytotoxicity
| Stabilizer Type | Cell Line | Endpoint | IC50 (µg/mL) | Notes | Reference |
| Organotin | Various Cancer Cell Lines | Cell Viability | 0.00447 - 58.65 µM | Triphenyltin 2-phenyl-1,2,3-triazole-4-carboxylate was the most potent. HeLa cells were most resistant to Bis(Ph2SnCl)Xylene and DPMT. | [10] |
Table 3: Leaching Potential
| Stabilizer Type | PVC Product | Leaching Medium | Leached Substance | Concentration | Conditions | Reference |
| Lead-Based | uPVC Pipes | Drinking Water | Lead | Up to 0.8 mg/L | 14 days of UV exposure | [11] |
| Lead-Based | uPVC Pipes | Acidic EDTA Solution (pH 4) | Lead | Not specified | Static conditions, increased with decreasing pH and increasing temperature | [12][13] |
| Organotin | PVC Pipes | Drinking Water | Organotins | Traces detected | Rinsing before operation recommended | [11] |
Mechanisms of Toxicity
The toxicological effects of PVC heat stabilizers are intrinsically linked to their chemical composition and the potential for these compounds or their constituent elements to interact with biological systems.
Lead-Based Stabilizers: Neurotoxicity and Oxidative Stress
Lead is a well-documented neurotoxin that can cause a range of adverse health effects, particularly in children.[14] Its toxicity stems from its ability to mimic calcium ions, thereby disrupting numerous cellular processes.[15]
One of the primary mechanisms of lead-induced neurotoxicity is the disruption of neurotransmitter release and the impairment of synapse formation.[1] Lead can also induce oxidative stress by generating reactive oxygen species (ROS) and depleting the cell's antioxidant reserves, such as glutathione.[16] This oxidative stress can lead to damage of cellular components, including lipids, proteins, and DNA.[17]
Organotin Stabilizers: Endocrine Disruption
Certain organotin compounds have been identified as endocrine-disrupting chemicals (EDCs).[18] These compounds can interfere with the body's hormonal systems, leading to a variety of health issues, including reproductive and developmental problems.[19]
The primary mechanism of endocrine disruption by some organotins involves their interaction with nuclear receptors, such as peroxisome proliferator-activated receptor gamma (PPARγ) and retinoid X receptor (RXR).[5] By acting as agonists for these receptors, organotins can stimulate adipogenesis (the formation of fat cells), potentially contributing to obesity.[5][20] Additionally, some organotins can inhibit the activity of aromatase, an enzyme crucial for the conversion of androgens to estrogens, thereby disrupting the balance of sex hormones.[19]
Calcium-Zinc Stabilizers: A Generally Non-Toxic Alternative
Calcium-zinc stabilizers are widely regarded as a non-toxic and environmentally friendly alternative to lead- and some organotin-based stabilizers.[12][13] They are composed of calcium and zinc salts of carboxylic acids, such as stearic acid. Both calcium and zinc are essential minerals for human health, and in the forms used as stabilizers, they exhibit low toxicity.[21]
The primary advantage of calcium-zinc stabilizers is their favorable safety profile, which makes them suitable for sensitive applications such as food packaging, medical devices, and toys.[13] While their thermal stability was initially considered lower than that of lead stabilizers, modern formulations have shown significant improvements in performance.[2]
Experimental Protocols
The assessment of the toxicity of PVC heat stabilizers involves a range of standardized in vitro and in vivo tests. Below are summaries of the key experimental protocols.
Acute Oral Toxicity Testing (OECD 423)
The Acute Toxic Class Method (OECD 423) is a stepwise procedure to assess the acute oral toxicity of a substance.[22][23]
Methodology:
-
Animal Selection: Healthy, young adult rats of a single sex are typically used.
-
Dosing: The test substance is administered in a single oral dose. The initial dose is selected from a series of fixed levels (5, 50, 300, or 2000 mg/kg body weight).
-
Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.
-
Stepwise Procedure: The outcome of the first test (number of animals that die) determines the next step. If significant toxicity is observed, the next test is conducted at a lower dose level. If little or no toxicity is seen, a higher dose is used.
-
Classification: The substance is classified based on the dose levels at which mortality is observed.
In Vitro Cytotoxicity Testing (ISO 10993-5)
This standard provides methods to assess the cytotoxicity of medical devices and materials, which can be adapted for testing PVC samples containing different stabilizers.[17][24]
Methodology:
-
Sample Preparation: Extracts of the PVC material are prepared by incubating the material in a cell culture medium for a defined period (e.g., 24 hours at 37°C).
-
Cell Culture: A suitable mammalian cell line (e.g., L929 mouse fibroblasts) is cultured in multi-well plates.
-
Exposure: The cell cultures are exposed to different concentrations of the PVC extract.
-
Incubation: The cells are incubated with the extract for a specified time (e.g., 24 to 72 hours).
-
Assessment of Cytotoxicity: The biological response of the cells is evaluated using various endpoints, such as:
-
Morphological changes: Observing changes in cell shape and integrity under a microscope.
-
Cell viability assays: Using quantitative methods like the MTT assay to measure metabolic activity, which correlates with the number of viable cells. A reduction in viability of more than 30% is typically considered a cytotoxic effect.[25]
-
Leaching Test (EPA Method 1311 - TCLP)
The Toxicity Characteristic Leaching Procedure (TCLP) is designed to determine the mobility of analytes in liquid, solid, and multiphasic wastes, and can be adapted to assess the leaching of stabilizers from PVC products.[16][26][27]
Methodology:
-
Sample Preparation: The PVC material is reduced to a specific particle size.
-
Extraction: The solid material is extracted with an acidic fluid for 18 hours in a specialized extraction vessel. The choice of extraction fluid depends on the alkalinity of the sample.
-
Filtration: The liquid extract is separated from the solid phase by filtration.
-
Analysis: The extract is then analyzed using appropriate analytical techniques (e.g., ICP-MS for metals) to determine the concentration of the leached stabilizers.
Conclusion
The selection of a PVC heat stabilizer has significant implications for both product performance and, more critically, for human health and the environment. The data compiled in this guide clearly demonstrate the toxic potential of lead-based and certain organotin stabilizers. Lead-based stabilizers pose a significant risk due to the inherent neurotoxicity of lead, while some organotin compounds are potent endocrine disruptors.
In contrast, calcium-zinc stabilizers present a much safer alternative with low to no toxicity. While historically there may have been performance trade-offs, advancements in calcium-zinc stabilizer technology have made them increasingly viable for a wide range of PVC applications.
For researchers, scientists, and professionals in drug development, where biocompatibility and safety are paramount, the evidence strongly supports the use of calcium-zinc stabilizers. The detailed experimental protocols provided herein offer a framework for the continued evaluation and comparison of existing and novel PVC stabilizer systems, ensuring that material selection is guided by a thorough understanding of their toxicological profiles. The ongoing transition away from hazardous heavy metal-based stabilizers represents a positive step towards safer and more sustainable plastic materials.[24]
References
- 1. nimbasia.com [nimbasia.com]
- 2. lead stearate | CAS#:7428-48-0 | Chemsrc [chemsrc.com]
- 3. Dibutyltin dilaurate - Wikipedia [en.wikipedia.org]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. Dioctyltin Dilaurate or Octyl Tin Laurate Manufacturers, with SDS [mubychem.com]
- 6. gelest.com [gelest.com]
- 7. redox.com [redox.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. Cytotoxic effects of two organotin compounds and their mode of inflicting cell death on four mammalian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Behavior of Polymeric Pipes in Drinking Water Distribution System—Comparison with Other Pipe Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Leaching of lead from new unplasticized polyvinyl chloride (uPVC) pipes into drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, structural characterization and in vitro cytotoxicity of organotin(IV) derivatives of heterocyclic thioamides, 2-mercaptobenzothiazole, 5-chloro-2-mercaptobenzothiazole, 3-methyl-2-mercaptobenzothiazole and 2-mercaptonicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. famico.uk [famico.uk]
- 16. getenviropass.com [getenviropass.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 18. researchgate.net [researchgate.net]
- 19. cdhfinechemical.com [cdhfinechemical.com]
- 20. chemicalbook.com [chemicalbook.com]
- 21. CleanControlling: Cytotoxicity tests on medical devices [cleancontrolling.com]
- 22. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 23. OECD 423 guidelines: Significance and symbolism [wisdomlib.org]
- 24. mdcpp.com [mdcpp.com]
- 25. Biocompatibility assessment of MD (ISO/TR 10993-55:2023) - efor-group [efor-group.com]
- 26. epa.gov [epa.gov]
- 27. epa.gov [epa.gov]
Performance of Barium Cadmium Laurate in Recycled PVC: A Comparative Guide to Modern Alternatives
For decades, Barium Cadmium Laurate and related mixed-metal stabilizers were the industry benchmark for enhancing the performance of Polyvinyl Chloride (PVC), prized for their exceptional heat stability and weatherability. However, due to significant environmental and health concerns related to cadmium, their use has been largely phased out in many regions. The focus of the PVC recycling industry has since shifted to safer, more sustainable alternatives. This guide provides a comparative overview of the historical performance of Barium Cadmium Laurate and the performance of modern stabilizer systems in recycled PVC, supported by experimental data and detailed testing protocols.
While direct contemporary comparative data for Barium Cadmium Laurate in recycled PVC is scarce due to its discontinued use, its historical effectiveness in virgin PVC provides a baseline for evaluating modern alternatives. This guide will first revisit the known performance of Barium Cadmium Laurate and then delve into a detailed comparison with current industry-standard stabilizers, including Calcium-Zinc (Ca/Zn) systems, Organotin compounds, and Organic-Based Stabilizers (OBS).
Historical Benchmark: Barium Cadmium Laurate Performance
Barium Cadmium Laurate, often used in combination with other metal soaps, was highly effective in protecting PVC from thermal degradation during processing and in end-use applications.[1] These stabilizers were known for providing excellent long-term heat stability and outstanding resistance to weathering, which made them suitable for durable goods such as window profiles and roofing membranes.[1] The synergistic effect between barium and cadmium compounds effectively neutralized hydrogen chloride (HCl) released during PVC degradation and replaced unstable chlorine atoms in the polymer chain.
Modern Alternatives in Recycled PVC: A Performance Comparison
The recycling of PVC presents unique challenges due to the material's thermal history and the potential for legacy additives. Modern stabilizers are formulated not only for performance but also for improved environmental safety and compatibility with recycling processes.
Thermal Stability
Thermal stability is a critical parameter for recycled PVC, as it undergoes at least one additional heat cycle during reprocessing. Inadequate stabilization can lead to discoloration, reduced mechanical properties, and the release of corrosive HCl gas.
Comparative Thermal Stability Data
| Stabilizer System | Thermal Stability Test | Performance Metric | Result |
| Ca/Zn Stabilizer | TGA (5% weight loss) | Degradation Temperature | 293°C[2] |
| Organotin Stabilizer | TGA (5% weight loss) | Decomposition Temperature | >210°C[3] |
| Organic-Based Stabilizer (OBS) | TGA (5% weight loss) | Degradation Temperature | 297°C[2] |
| Lead-Based Stabilizer (for comparison) | TGA (5% weight loss) | Degradation Temperature | 295°C[2] |
TGA: Thermogravimetric Analysis
Key Observations:
-
Organic-Based Stabilizers (OBS) can exhibit superior thermal stability, with degradation temperatures even surpassing traditional lead-based systems.[2] OBS formulations have been shown to maintain a lighter color for longer periods under controlled heat exposure, indicating slower degradation.[4]
-
Organotin stabilizers are highly effective, particularly in preventing discoloration during processing.[5] They are often favored for transparent PVC applications.
-
Calcium-Zinc (Ca/Zn) stabilizers are a widely adopted non-toxic alternative. While early formulations had challenges with long-term stability, modern systems show significantly improved performance and are suitable for a wide range of applications, including pipes and profiles.[6][7] High-quality Ca/Zn stabilizers offer excellent thermal stability, extending the plasticization time of PVC.[7]
Mechanical Properties
The mechanical integrity of recycled PVC is crucial for its end-use applications. Stabilizers can influence properties such as impact strength and tensile strength.
Comparative Mechanical Property Data (after reprocessing cycles)
| Stabilizer System | Mechanical Test | Performance Metric | Result (after 5 reprocessing cycles) |
| Ca/Zn Stabilizer | Impact Strength (Izod) | J/m | 103.8–106.3[2] |
| Organic-Based Stabilizer (OBS) | Impact Strength (Izod) | J/m | 103.8–108.9[2] |
| Lead-Based Stabilizer (for comparison) | Impact Strength (Izod) | J/m | 102.7–104.8[2] |
Key Observations:
-
Modern stabilizers, such as OBS and Ca/Zn systems , can maintain or even slightly improve the impact strength of recycled PVC compared to traditional lead-based stabilizers over multiple reprocessing cycles.[2]
-
The choice of stabilizer can be critical in applications requiring high durability and resistance to mechanical stress. For instance, Ca/Zn stabilizers are known to enhance the strength and rigidity of PVC pipes.
Experimental Protocols
Accurate and reproducible evaluation of stabilizer performance is essential for research and quality control. The following are detailed methodologies for key experiments.
Thermal Stability Testing
1. Congo Red Test
-
Principle: This method determines the time it takes for a PVC sample to degrade and release a sufficient amount of HCl to change the color of a pH-sensitive Congo Red indicator paper.[8]
-
Apparatus: Oil bath with thermostatic control, test tubes, stoppers with a small glass tube insert, Congo Red indicator paper.[9]
-
Procedure:
-
A specified amount of the PVC compound is placed in a test tube.
-
A strip of Congo Red paper is inserted into the glass tube within the stopper, positioned at a defined height above the sample.[9]
-
The test tube is immersed in the oil bath at a constant temperature (typically 180°C).
-
The time is recorded from the moment of immersion until the Congo Red paper turns from red to blue. This time is reported as the thermal stability time.[9]
-
2. Static Oven Aging Test
-
Principle: This test evaluates the color stability of PVC samples when exposed to a constant high temperature over time.
-
Apparatus: A forced-air circulating oven with precise temperature control.
-
Procedure:
-
PVC samples (e.g., small plaques or sheets) are prepared.
-
The samples are placed in the oven at a specified temperature (e.g., 180°C).
-
Samples are withdrawn at regular intervals (e.g., every 10-15 minutes) and their color is compared to a standard color scale (e.g., a yellowness index).
-
The time at which significant discoloration occurs is recorded as a measure of static thermal stability.
-
3. Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the onset temperature of degradation.
-
Apparatus: A thermogravimetric analyzer.
-
Procedure:
-
A small, precisely weighed sample of the PVC compound is placed in the TGA furnace.
-
The sample is heated at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).
-
The instrument records the sample's weight as a function of temperature.
-
The temperature at which a specific percentage of weight loss occurs (e.g., 5%) is often reported as the onset of degradation.[1]
-
Mechanical Property Testing
1. Tensile Strength Test (ASTM D638)
-
Principle: This test measures the force required to pull a specimen to its breaking point, providing information about its strength and ductility.[10]
-
Apparatus: A universal testing machine with appropriate grips and an extensometer.[11]
-
Procedure:
-
Standard dumbbell-shaped specimens are prepared from the recycled PVC material.[11]
-
The specimen is mounted in the grips of the universal testing machine.
-
A tensile load is applied at a constant rate of crosshead movement until the specimen fails.[11]
-
The tensile strength, elongation at break, and modulus of elasticity are calculated from the recorded data.[12]
-
2. Izod Impact Strength Test (ASTM D256)
-
Principle: This test measures the impact energy absorbed by a notched specimen when struck by a swinging pendulum. It indicates the material's toughness and resistance to fracture from a sudden blow.[13]
-
Apparatus: A pendulum-type impact testing machine.[14]
-
Procedure:
-
A rectangular specimen with a V-notch is prepared.[15]
-
The specimen is clamped in a vertical position with the notch facing the pendulum.[15]
-
The pendulum is released, striking and breaking the specimen.
-
The energy absorbed by the specimen is determined from the height to which the pendulum swings after impact. The result is typically reported in J/m or ft-lb/in.[15]
-
Signaling Pathways and Experimental Workflows
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Effects of Organic Based Heat Stabilizer on Properties of Polyvinyl Chloride for Pipe Applications: A Comparative Study with Pb and CaZn Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. plasticsengineering.org [plasticsengineering.org]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. pishrochem.com [pishrochem.com]
- 7. The Impact of Calcium-Zinc Stabilizer Quality on PVC Product Manufacturing-Qingdao Jabetter New Material Technology Co., Ltd. [jbtpvc.com]
- 8. SATRA TM324: Thermal stability of PVC - Congo red test [satra.com]
- 9. img.antpedia.com [img.antpedia.com]
- 10. victortestingmachine.com [victortestingmachine.com]
- 11. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]
- 12. azom.com [azom.com]
- 13. ASTM D256: Izod Notched Impact Testing for Plastics [testronixinstruments.com]
- 14. sciteq.com [sciteq.com]
- 15. Izod Impact (Notched) ASTM D256, ISO 180 [intertek.com]
A Comparative Guide to Cross-Laboratory Validation for the Analysis of Barium Cadmium Laurate
For Researchers, Scientists, and Drug Development Professionals
Rationale for Component-Based Analysis
Barium cadmium laurate is a metal carboxylate. A comprehensive analysis and validation strategy necessitates the separate quantification of its metallic components (barium and cadmium) and its organic ligand (laurate). This approach is standard for such compounds, as different analytical techniques are optimal for elemental and organic analysis.
-
Elemental Analysis (Barium and Cadmium): Techniques for metal analysis are required to determine the concentration of barium and cadmium. These methods typically involve digesting the sample to break down the organic matrix and liberate the metal ions for quantification.
-
Organic Analysis (Lauric Acid): Chromatographic methods are generally employed to separate and quantify the lauric acid component after extraction from the sample matrix.
Comparison of Analytical Methods for Barium and Cadmium
The most common and well-validated methods for the determination of barium and cadmium are atomic spectroscopy techniques. The choice of method often depends on the required sensitivity, sample throughput, and available instrumentation.
Table 1: Comparison of Performance Data for Barium and Cadmium Analytical Methods
| Analytical Method | Analyte | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Accuracy (% Recovery) | Precision (% RSD) | References |
| ICP-MS | Barium | 0.11 µg/L | 0.4 µg/L | 96% | < 6% | [1] |
| Cadmium | 0.022 µg/L | 0.075 µg/L | 98-102% | < 3% | [2][3] | |
| ICP-AES / ICP-OES | Barium | 1 µg/L | - | 92% | - | [4] |
| Cadmium | - | - | - | - | ||
| GFAAS | Barium | sub-µg/L | - | - | - | [5] |
| Cadmium | 0.1043 µg/L | - | 89.6 - 101.2% | 1.02 - 4.18% | [6] | |
| FAAS | Barium | 100 µg/L | - | 94% | - | [4] |
| Cadmium | - | 2.11 mg/L | 101.6 - 105.5% | < 2% | [7] |
ICP-MS (Inductively Coupled Plasma - Mass Spectrometry), ICP-AES/OES (Inductively Coupled Plasma - Atomic/Optical Emission Spectrometry), GFAAS (Graphite Furnace Atomic Absorption Spectrometry), FAAS (Flame Atomic Absorption Spectrometry). Note: Performance characteristics are matrix-dependent. The values presented are indicative based on available literature.
Comparison of Analytical Methods for Lauric Acid
For the quantification of the laurate component, chromatographic techniques are most suitable.
Table 2: Comparison of Performance Data for Lauric Acid Analytical Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Linearity (R²) | Key Advantages | References |
| GC-FID | 0.385 µg/mL | 1.168 µg/mL | > 0.999 | High precision; robust for routine analysis. | [8] |
| HPLC-ELSD | 0.040 - 0.421 mg/mL | 0.122 - 1.277 mg/mL | > 0.997 | No derivatization required; suitable for complex mixtures. | [9] |
| GC-MS | - | - | - | High specificity and structural confirmation. | [10] |
GC-FID (Gas Chromatography - Flame Ionization Detection), HPLC-ELSD (High-Performance Liquid Chromatography - Evaporative Light Scattering Detection), GC-MS (Gas Chromatography - Mass Spectrometry).
Proposed Experimental Protocols for Cross-Laboratory Validation
To conduct a cross-laboratory validation of barium cadmium laurate analysis, a central body should prepare and distribute identical, homogenized samples to participating laboratories. The samples should include a range of concentrations to assess performance across the analytical spectrum.
-
Sample Weighing: Accurately weigh approximately 0.1 g of the homogenized barium cadmium laurate sample into a clean, acid-washed microwave digestion vessel.
-
Acid Addition: Add 10 mL of high-purity concentrated nitric acid (HNO₃) to the vessel.
-
Microwave Digestion:
-
Seal the vessels and place them in the microwave digestion system.
-
Ramp the temperature to 200°C over 15 minutes.
-
Hold at 200°C for 20 minutes.
-
Allow the vessels to cool to room temperature.
-
-
Dilution: Carefully open the vessels in a fume hood. Quantitatively transfer the digested solution to a 50 mL volumetric flask and dilute to the mark with deionized water. The sample is now ready for analysis by ICP-MS, ICP-AES, or AAS.[5][11][12]
-
Sample Weighing: Accurately weigh approximately 0.2 g of the homogenized barium cadmium laurate sample into a 50 mL centrifuge tube.
-
Solvent Addition: Add 20 mL of methanol to the tube.
-
Extraction: Vortex the mixture for 2 minutes, then place it in an ultrasonic bath for 15 minutes to ensure complete dissolution/extraction of the lauric acid.[8]
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to pellet any insoluble material.
-
Filtration and Dilution: Filter the supernatant through a 0.45 µm syringe filter into a clean vial. Dilute the extract with methanol as required to bring the concentration within the calibration range of the instrument. The sample is now ready for analysis by GC or HPLC.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate the proposed workflows for the cross-laboratory validation study.
Caption: High-level workflow for a cross-laboratory validation study.
Caption: Detailed experimental workflows for component analysis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. A comparative study of different methods for the determination of cadmium in various tissues of ramie (Boehmeria nivea L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Table 7-2, Analytical Methods for Determining Barium in Environmental Samples - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ANALYTICAL METHODS - Toxicological Profile for Barium and Barium Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. zora.uzh.ch [zora.uzh.ch]
- 7. researchgate.net [researchgate.net]
- 8. ijert.org [ijert.org]
- 9. researchgate.net [researchgate.net]
- 10. Lauric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 11. Validation of an analytical method for the determination of cadmium (Cd) in fish by atomic absorption spectrometry with electrothermal atomisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
Safety Operating Guide
Proper Disposal Procedures for Lauric Acid, Barium Cadmium Salt
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of lauric acid, barium cadmium salt is critical to ensure laboratory safety and environmental protection. This compound is recognized for its toxicity, primarily attributed to its cadmium content. Adherence to a strict disposal protocol is mandatory to mitigate risks. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Summary and Quantitative Data
This compound is classified as a hazardous substance. The toxicity is largely driven by the presence of cadmium, a heavy metal with known adverse health effects.[1] It is categorized as toxic if swallowed and harmful in contact with skin.[2]
| Hazard Classification | GHS Pictogram(s) | Signal Word | Hazard Statement |
| Acute toxicity, oral | Danger | Danger | H301: Toxic if swallowed[2] |
| Acute toxicity, dermal | Warning | Warning | H312: Harmful in contact with skin[2] |
Note: This data is for this compound. The GHS classifications are based on its entry in PubChem.[2]
Detailed Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound. It is imperative to consult and follow all local, state, and federal regulations regarding hazardous waste disposal.
1. Personal Protective Equipment (PPE) and Safety Precautions:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.
-
Work Area: Ensure disposal procedures are carried out in a well-ventilated area, preferably within a chemical fume hood.
2. Waste Characterization and Segregation:
-
Hazardous Waste Determination: this compound must be treated as a hazardous waste due to its cadmium and barium content.[3]
-
Waste Segregation: Do not mix this waste with non-hazardous materials or other incompatible chemical waste streams. It should be collected in a dedicated, properly labeled hazardous waste container.
3. Spill Management:
-
Minor Spills:
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material. Avoid creating dust.
-
Place the spilled material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
4. Disposal Procedure:
-
Containerization:
-
Place the this compound waste into a chemically compatible, leak-proof container with a secure lid.
-
The container must be in good condition and compatible with the waste.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The words "Toxic" and "Danger"
-
The date of accumulation
-
The name and contact information of the generating laboratory or department
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
-
-
Final Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[4]
-
Provide the disposal service with the Safety Data Sheet (SDS) or a complete chemical profile of the waste.
-
It is the responsibility of the waste generator to properly characterize the waste according to applicable regulations.[4]
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
